6-(Methylthio)-1-indanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methylsulfanyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJZHQRRHNSFCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(CCC2=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00568514 | |
| Record name | 6-(Methylsulfanyl)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138485-82-2 | |
| Record name | 6-(Methylsulfanyl)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Methylthio)-1-indanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-(Methylthio)-1-indanone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 6-(Methylthio)-1-indanone, a sulfur-containing indanone derivative of interest in medicinal chemistry and drug discovery. This document summarizes its known physicochemical characteristics, provides insights into its structural features, and explores the broader context of indanone derivatives' biological activities.
Core Chemical Properties
A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₀OS | [2] |
| Molecular Weight | 178.25 g/mol | [2] |
| Melting Point | 105-109 °C | [2] |
| Physical Form | Solid | [2] |
| Assay Purity | 96% | [2] |
Chemical Structure and Identification
The structure of this compound features a bicyclic system composed of a benzene ring fused to a five-membered ring containing a ketone and a methylthio group substituent on the aromatic ring.
IUPAC Name: 6-methylsulfanyl-2,3-dihydroinden-1-one[3]
SMILES String: CSc1ccc2CCC(=O)c2c1[2]
InChI Key: NHJZHQRRHNSFCH-UHFFFAOYSA-N[2]
The structural framework of indanone is a key pharmacophore found in numerous biologically active compounds.[4][5]
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, general methods for the synthesis of indanones are well-established. These primarily include intramolecular Friedel–Crafts reactions and Nazarov cyclizations.[4][6][7][8]
One common approach involves the cyclization of substituted phenylpropionic acids. A general workflow for such a synthesis is depicted below.
Potential Biological Significance and Signaling Pathways
Direct experimental evidence for the biological activity and associated signaling pathways of this compound is currently limited in the public domain. However, the broader class of indanone derivatives has been the subject of extensive research, revealing a wide range of pharmacological activities.[4][5]
Notably, various indanone derivatives have been investigated for their potential in treating neurodegenerative diseases, such as Alzheimer's disease, primarily through the inhibition of cholinesterases.[9] Furthermore, certain pyridine-linked indanone derivatives have demonstrated anti-inflammatory properties by modulating the expression of TNF-α and IL-1β, suggesting a potential role in managing inflammatory conditions like inflammatory bowel disease.[5]
Given the structural similarities to these bioactive molecules, it is plausible that this compound could exhibit interesting biological properties. A hypothetical signaling pathway that could be modulated by an indanone derivative with anti-inflammatory activity is illustrated below.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 6-甲基-1-茚酮 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of pyridine-linked indanone derivatives: Potential agents for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indanone synthesis [organic-chemistry.org]
- 6. preprints.org [preprints.org]
- 7. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 8. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Characteristics of 6-(Methylthio)-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 6-(Methylthio)-1-indanone. The information herein is intended to support research and development activities by providing essential data on the physical and chemical properties of this compound.
Chemical Identity and Structure
This compound, also known as 2,3-dihydro-6-(methylthio)-1H-inden-1-one, is a sulfur-containing derivative of 1-indanone. Its chemical structure consists of an indanone core with a methylthio (-SCH3) group substituted at the 6-position of the aromatic ring.
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is derived from experimental measurements, other values are estimated based on computational models due to the limited availability of published experimental data for this specific compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀OS | --INVALID-LINK-- |
| Molecular Weight | 178.25 g/mol | --INVALID-LINK-- |
| Physical Form | Solid | --INVALID-LINK-- |
| Melting Point | 105-109 °C | --INVALID-LINK-- |
| Boiling Point | Not experimentally determined (estimated) | - |
| Solubility | Soluble in methanol.[1] Likely soluble in other organic solvents such as ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water. | Inferred from structure and limited data |
| SMILES | CSc1ccc2CCC(=O)c2c1 | --INVALID-LINK-- |
| InChI | 1S/C10H10OS/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6H,3,5H2,1H3 | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are provided below. These are generalized protocols that can be adapted for the specific analysis of this compound.
Melting Point Determination
The melting point of a solid compound can be determined using a capillary melting point apparatus.
Methodology:
-
A small, finely ground sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Solubility Assessment
The solubility of this compound in various solvents can be determined through a standardized procedure.
Methodology:
-
A known amount of the compound (e.g., 10 mg) is added to a vial.
-
A specific volume of the solvent to be tested (e.g., 1 mL) is added to the vial.
-
The mixture is vortexed or sonicated for a set period to ensure thorough mixing.
-
The sample is visually inspected for the presence of undissolved solid.
-
If the solid dissolves completely, the compound is considered soluble at that concentration. If not, the process can be repeated with a larger volume of solvent to determine the approximate solubility limit.
Spectroscopic Analysis
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Methodology (Attenuated Total Reflectance - ATR):
-
The ATR crystal of the FT-IR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
-
A small amount of the solid this compound sample is placed directly onto the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
Predicted Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch (CH₂ and CH₃) |
| ~1700 | Carbonyl (C=O) stretch of the ketone |
| ~1600, ~1480 | Aromatic C=C stretches |
| ~1300 | C-S stretch |
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and chemical environment of the hydrogen and carbon atoms, respectively.
Methodology:
-
A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
The NMR tube is placed in the spectrometer.
-
¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and acquisition parameters.
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.6 | d | 1H | Aromatic H |
| ~7.2-7.4 | m | 2H | Aromatic H |
| ~3.0 | t | 2H | CH₂ adjacent to C=O |
| ~2.7 | t | 2H | Benzylic CH₂ |
| ~2.5 | s | 3H | S-CH₃ |
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~205 | C=O (ketone) |
| ~150 | Aromatic C-S |
| ~135-145 | Quaternary Aromatic C |
| ~125-130 | Aromatic CH |
| ~36 | CH₂ adjacent to C=O |
| ~26 | Benzylic CH₂ |
| ~15 | S-CH₃ |
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Methodology (Electron Ionization - EI):
-
A dilute solution of this compound in a volatile solvent is prepared.
-
The sample is introduced into the mass spectrometer, often via a direct insertion probe or gas chromatography inlet.
-
The molecules are ionized in the gas phase by a high-energy electron beam.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): m/z = 178
-
Key Fragments: Loss of CH₃, CO, and other fragments characteristic of the indanone structure.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the physicochemical characterization of a solid compound like this compound.
References
In-Depth Technical Guide: 6-(Methylthio)-1-indanone (CAS 138485-82-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-(Methylthio)-1-indanone, a sulfur-containing indanone derivative. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information on its properties, outlines a probable synthetic route based on established chemical principles, and discusses the potential biological significance of the broader indanone class, offering a framework for future research and development.
Chemical and Physical Properties
This compound is a solid organic compound.[1] Key quantitative data is summarized in the table below.
| Property | Value | Reference |
| CAS Number | 138485-82-2 | [1] |
| Molecular Formula | C₁₀H₁₀OS | [1] |
| Molecular Weight | 178.25 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 105-109 °C | [1] |
| SMILES | CSc1ccc2CCC(=O)c2c1 | [1] |
| InChI | 1S/C10H10OS/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6H,3,5H2,1H3 | [1] |
Synthesis and Experimental Protocol
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on the well-established methods for the synthesis of indanones, a plausible and efficient route is the intramolecular Friedel-Crafts acylation of 3-(4-(methylthio)phenyl)propanoic acid. This method is a cornerstone in the formation of the indanone ring system.
Proposed Synthetic Pathway: Intramolecular Friedel-Crafts Acylation
The synthesis of this compound can be envisioned to proceed via the cyclization of 3-(4-(methylthio)phenyl)propanoic acid using a strong acid catalyst. This electrophilic aromatic substitution reaction is a standard and effective method for forming the five-membered ring of the indanone core.
References
The 1-Indanone Scaffold: A Multi-Targeted Approach to Combating Neurodegenerative Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1-indanone scaffold, a privileged structure in medicinal chemistry, has emerged as a promising framework for the development of novel therapeutics targeting a spectrum of neurodegenerative diseases, including Alzheimer's and Parkinson's. This versatile moiety, famously embedded in the structure of the acetylcholinesterase inhibitor Donepezil, offers a unique platform for designing multi-target-directed ligands (MTDLs) that can simultaneously address the complex and multifaceted pathologies of these debilitating conditions. This technical guide provides a comprehensive overview of the therapeutic potential of 1-indanone derivatives, detailing their mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate biological pathways involved.
Core Mechanisms of Action: A Multi-Pronged Attack
The therapeutic efficacy of 1-indanone derivatives in the context of neurodegenerative diseases stems from their ability to modulate several key biological targets implicated in disease progression. The principal mechanisms of action include:
-
Cholinesterase Inhibition: A cornerstone of Alzheimer's disease therapy, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) by 1-indanone derivatives elevates acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission and improving cognitive function.[1][2] The indanone moiety often interacts with the peripheral anionic site (PAS) of AChE, a region also implicated in the aggregation of amyloid-beta.[3]
-
Monoamine Oxidase (MAO) Inhibition: Derivatives of 1-indanone have been shown to be effective inhibitors of both MAO-A and MAO-B.[4] Inhibition of MAO-B is particularly relevant for Parkinson's disease, as it increases the levels of dopamine in the brain.[5] Selective MAO-B inhibitors can therefore help to alleviate motor symptoms.[5]
-
Amyloid-Beta (Aβ) Aggregation Modulation: A pathological hallmark of Alzheimer's disease is the formation of senile plaques composed of aggregated Aβ peptides.[6] Several 1-indanone derivatives have demonstrated the ability to inhibit the self-assembly of Aβ into toxic oligomers and fibrils.[1][7] Some derivatives can even promote the disassembly of pre-formed Aβ aggregates.[1]
-
Neuroprotection and Antioxidant Activity: Beyond direct enzyme inhibition, 1-indanone derivatives have shown neuroprotective effects in various in vitro models of neuronal injury, such as the oxygen glucose deprivation/reperfusion (OGD/R) model which mimics ischemic conditions.[8] This neuroprotection is often attributed to their antioxidant properties, which help to mitigate the oxidative stress that is a common feature of neurodegenerative disorders.[1]
-
Anti-inflammatory Effects: Neuroinflammation is increasingly recognized as a critical component in the pathogenesis of neurodegenerative diseases. Certain 1-indanone derivatives have been shown to reduce the release of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in cellular models of neuroinflammation.[9]
Quantitative Data Summary
The following tables summarize the in vitro biological activities of selected 1-indanone derivatives from various studies, providing a comparative overview of their potency against key targets.
Table 1: Cholinesterase Inhibitory Activity of 1-Indanone Derivatives
| Compound | Target | IC50 (µM) | Ki (nM) | Reference |
| Donepezil | AChE | - | - | [3][4] |
| Compound 4b | AChE | 0.78 | - | [3] |
| Compound 9 | AChE | 0.0148 | - | [1] |
| Compound 14 | AChE | 0.0186 | - | [1] |
| Compound 5c | AChE | 0.12 | - | [2] |
| Compound 7b | BuChE | 0.04 | - | [2] |
| Compound 54 | AChE | 14.06 | - | [10] |
| Compound 56 | AChE | 12.30 | - | [10] |
| Compound 64 | AChE | 12.01 | - | [10] |
| Compound C5 | AChE | 1.16 | - | [9] |
Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of 1-Indanone Derivatives
| Compound | Target | IC50 (nM) | Reference |
| Compound 3f | MAO-B | 276 | [5] |
| Compound 3e | MAO-B | 232 | [5] |
| Compound 3d | MAO-B | 541 | [5] |
Table 3: Amyloid-Beta (Aβ) Aggregation Inhibition and Neuroprotective Effects
| Compound | Assay | Result | Reference |
| Compound 4b | Aβ1-42 Aggregation Inhibition | 53.04% | [3] |
| Compound 9 | Aβ Aggregation Inhibition | 85.5% | [1] |
| Compound 14 | Aβ Aggregation Inhibition | 83.8% | [1] |
| Compound 4 | OGD/R-induced Infarct Volume Reduction (in vivo) | 18.45% at 40 mg/kg | [8] |
Table 4: α-Synuclein Fibril Binding Affinity
| Compound | Target | Kd (nM) | Reference |
| Compound 8 | α-syn fibrils | 9.0 | [11] |
| Compound 32 | α-syn fibrils | 18.8 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of 1-indanone derivatives.
Synthesis of 2-Benzylidene-1-indanone Derivatives (General Procedure)
This protocol is a general method for the synthesis of 2-benzylidene-1-indanone derivatives via a Claisen-Schmidt condensation reaction.
Materials:
-
Substituted 1-indanone
-
Substituted benzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 20% w/v)
-
Hydrochloric acid (HCl) for acidification
-
Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)
Procedure:
-
Dissolve the substituted 1-indanone in ethanol in a round-bottom flask.
-
Add an equimolar amount of the substituted benzaldehyde to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add the sodium hydroxide solution dropwise to the stirred mixture.
-
Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid product, wash it with cold water until the filtrate is neutral, and dry it.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a widely used method for measuring AChE activity and inhibition.
Materials:
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
AChE enzyme solution (from electric eel or human recombinant)
-
Test compounds (1-indanone derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
DTNB solution
-
Test compound solution at various concentrations (or solvent for control)
-
AChE enzyme solution
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm kinetically for a set period (e.g., 5-10 minutes) using a microplate reader.
-
Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rates in the presence of the test compound to the control (enzyme activity without inhibitor).
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Thioflavin T (ThT) Assay for Amyloid-Beta (Aβ) Aggregation Inhibition
This fluorescence-based assay is used to monitor the formation of amyloid fibrils and to screen for inhibitors of Aβ aggregation.
Materials:
-
Aβ peptide (e.g., Aβ1-42)
-
Thioflavin T (ThT)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Test compounds (1-indanone derivatives)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of Aβ peptide by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol, HFIP), followed by evaporation of the solvent and resuspension in a buffer to obtain a monomeric solution.
-
Prepare a ThT stock solution in the assay buffer.
-
In a 96-well plate, mix the Aβ peptide solution, the test compound at various concentrations, and the ThT solution.
-
Incubate the plate at 37°C with continuous or intermittent shaking to promote aggregation.
-
Measure the fluorescence intensity at regular intervals (e.g., every 10-30 minutes) using a microplate reader with an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.
-
The fluorescence intensity of ThT increases upon binding to amyloid fibrils. The percentage of inhibition is calculated by comparing the fluorescence intensity in the presence of the test compound to the control (Aβ aggregation without inhibitor) at a specific time point (e.g., at the plateau of the aggregation curve).
Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the inhibitory activity of compounds against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
A suitable substrate (e.g., kynuramine for a spectrophotometric assay, or a specific substrate for a fluorometric or luminometric assay)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compounds (1-indanone derivatives)
-
Known MAO-A and MAO-B inhibitors as positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well plate
-
Spectrophotometer, fluorometer, or luminometer, depending on the assay format
Procedure:
-
In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the MAO-A or MAO-B enzyme.
-
Pre-incubate the mixture for a specific time at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the substrate.
-
Incubate the plate at 37°C for a defined period.
-
Stop the reaction (if necessary, depending on the assay format).
-
Measure the signal (absorbance, fluorescence, or luminescence) corresponding to the product formation.
-
Calculate the percentage of inhibition and the IC50 values as described for the AChE assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict the passive permeability of a compound across the blood-brain barrier (BBB).
Materials:
-
PAMPA sandwich plate (a donor plate with a filter membrane and an acceptor plate)
-
A lipid solution (e.g., porcine brain lipid in dodecane) to impregnate the filter
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compounds
-
96-well UV plate for analysis
-
UV-Vis spectrophotometer or LC-MS for quantification
Procedure:
-
Coat the filter membrane of the donor plate with the lipid solution and allow the solvent to evaporate.
-
Fill the acceptor plate wells with PBS buffer.
-
Add the test compound solutions (dissolved in PBS, often with a small percentage of a co-solvent like DMSO) to the donor plate wells.
-
Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.
-
Incubate the plate for a specific period (e.g., 4-18 hours) at room temperature with gentle shaking.
-
After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
The permeability coefficient (Pe) is calculated using a specific equation that takes into account the concentrations in the donor and acceptor compartments, the volume of the wells, the area of the membrane, and the incubation time.
Visualizing the Pathways and Processes
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of 1-indanone derivatives in neurodegenerative diseases.
Caption: Cholinesterase inhibition by 1-indanone derivatives.
Caption: 1-Indanone intervention in the amyloid cascade.
Caption: Workflow for AChE Inhibition Assay.
Conclusion and Future Directions
The 1-indanone scaffold represents a highly promising and versatile platform for the development of multi-target-directed ligands for the treatment of neurodegenerative diseases. The ability of these compounds to simultaneously modulate key pathological pathways, including cholinergic deficits, monoaminergic imbalances, amyloid-beta aggregation, oxidative stress, and neuroinflammation, offers a significant advantage over single-target therapies.
Future research in this area should focus on several key aspects:
-
Optimization of Multi-Target Activity: Fine-tuning the structure of 1-indanone derivatives to achieve a balanced and potent activity profile against multiple targets is crucial.
-
In Vivo Efficacy and Pharmacokinetics: While in vitro data are promising, more extensive in vivo studies in relevant animal models of neurodegenerative diseases are needed to validate the therapeutic potential of these compounds and to assess their pharmacokinetic properties, including their ability to cross the blood-brain barrier.
-
Elucidation of Novel Mechanisms: Further investigation into the downstream signaling pathways affected by 1-indanone derivatives could reveal novel mechanisms of action and additional therapeutic targets.
-
Development of Biomarkers: The identification of biomarkers that can track the in vivo target engagement and therapeutic efficacy of 1-indanone derivatives will be essential for their clinical development.
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. PAMPA permeability assay | PDF [slideshare.net]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 4. assaygenie.com [assaygenie.com]
- 5. benchchem.com [benchchem.com]
- 6. Thioflavin T spectroscopic assay [assay-protocol.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Ultrasound-Assisted Synthesis of 2‑Benzylidene-1-Indanone Derivatives and Evaluation as a Corrosion Inhibitor for Mild Steel in 1 M HCl Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
The Methylthio Group: A Key Modulator of Biological Activity in Indanones
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and anti-neurodegenerative agents. Among the various substitutions on the indanone ring, the methylthio group (-SCH3) has emerged as a critical modulator of pharmacological activity. This technical guide provides a comprehensive overview of the role of the methylthio group in influencing the biological properties of indanones, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
The Influence of the Methylthio Group on Biological Activity: A Structure-Activity Relationship Perspective
The introduction of a methylthio group onto the indanone scaffold can significantly impact its biological activity through a combination of electronic and steric effects, as well as by altering the molecule's overall lipophilicity. While comprehensive structure-activity relationship (SAR) studies focusing solely on the methylthio group are limited, analysis of existing data on sulfur-containing indanone derivatives allows for several key inferences.
The sulfur atom in the methylthio group can participate in various non-covalent interactions with biological targets, including hydrogen bonding and van der Waals forces. Its size and polarizability can lead to enhanced binding affinity and selectivity for specific enzymes or receptors. Furthermore, the methylthio group can influence the metabolic stability of the parent indanone molecule, potentially leading to an improved pharmacokinetic profile.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)
Indanone derivatives have been extensively investigated as inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. The methylthio group can play a significant role in modulating this activity.
Quantitative Data: COX Inhibition
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 6-((2,4-Difluorophenyl)thio)-5-methanesulfonamido-1-indanone | COX-2 | Data not specified | Data not specified |
Note: Specific IC50 values for this compound were not publicly available in the reviewed literature.
Signaling Pathway of COX-2 Inhibition
The inhibition of COX-2 by indanone derivatives blocks the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever. The signaling pathway is depicted below.
Caption: COX-2 signaling pathway and its inhibition by methylthio-indanone derivatives.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common method for determining the COX inhibitory activity of test compounds.
Objective: To determine the half-maximal inhibitory concentration (IC50) of methylthio-indanone derivatives against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Heme
-
Reaction buffer (e.g., Tris-HCl)
-
Test compounds (methylthio-indanones) and reference inhibitors (e.g., celecoxib, SC-560)
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Prepare solutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add varying concentrations of the test compounds or reference inhibitors to the wells. Include a control group with no inhibitor.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorometric probe and arachidonic acid to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period.
-
Calculate the rate of reaction for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Anticancer Activity
Recent studies have highlighted the potential of indanone derivatives as anticancer agents. The presence of a methylthio group can contribute to this activity through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Quantitative Data: Anticancer Activity
The following table presents the IC50 values of a representative indanone derivative against a human colorectal cancer cell line.
| Compound | Cell Line | IC50 (µM) |
| N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine | HT-29 | 0.44 |
Note: This compound is a complex indanone derivative, and the specific contribution of the core indanone structure with a potential methylthio-like moiety needs further investigation.
Experimental Workflow: In Vitro Anticancer Assay (MTT Assay)
This workflow describes a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Caption: Experimental workflow for determining the in vitro anticancer activity using the MTT assay.
Anti-Trypanosoma cruzi Activity
Indanone-based compounds have also shown promise as agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.
Experimental Protocol: In Vitro Anti-Trypanosoma cruzi Assay
This protocol details a method for evaluating the efficacy of compounds against the intracellular amastigote form of T. cruzi.
Objective: To determine the IC50 of methylthio-indanone derivatives against T. cruzi amastigotes.
Materials:
-
Vero cells (host cells)
-
T. cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase)
-
Culture medium (e.g., RPMI)
-
Chlorophenol red-β-D-galactopyranoside (CPRG)
-
Nonidet P-40
-
Test compounds and reference drug (e.g., benznidazole)
-
96-well microplates
Procedure:
-
Seed Vero cells in 96-well plates and allow them to adhere overnight.
-
Infect the Vero cells with T. cruzi trypomastigotes.
-
After infection, wash the cells to remove extracellular parasites.
-
Add fresh medium containing serial dilutions of the test compounds or the reference drug.
-
Incubate the plates for a specified period (e.g., 4-7 days).
-
Lyse the cells using Nonidet P-40.
-
Add CPRG to the lysate. The β-galactosidase from viable parasites will convert CPRG into a colored product.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of parasite inhibition and determine the IC50 value.
Synthesis of Methylthio-Indanones
The synthesis of methylthio-substituted indanones can be achieved through various synthetic routes. A common approach involves the intramolecular Friedel-Crafts acylation of a corresponding substituted phenylpropanoic acid.
Experimental Workflow: Synthesis of 4-Methylthio-1-indanone
The following diagram illustrates a typical synthetic workflow.
Caption: Synthetic workflow for the preparation of 4-Methylthio-1-indanone.
Conclusion
The methylthio group serves as a valuable functional group in the design and development of novel indanone-based therapeutic agents. Its ability to modulate lipophilicity, engage in specific interactions with biological targets, and influence metabolic stability makes it a key component in optimizing the pharmacological profile of this important class of compounds. Further focused SAR studies are warranted to fully elucidate the nuanced role of the methylthio group in various biological contexts, which will undoubtedly pave the way for the discovery of more potent and selective indanone derivatives for a range of diseases.
Solubility, stability, and storage conditions for 6-(Methylthio)-1-indanone
Technical Guide: Physicochemical Properties of 6-(Methylthio)-1-indanone
Introduction
This compound is a chemical compound of interest in synthetic chemistry and potentially in early-stage drug discovery. A thorough understanding of its physicochemical properties, particularly solubility and stability, is critical for its effective use in research and development. Inconsistent solubility can lead to unreliable results in biological assays, while poor stability can compromise sample integrity and experimental outcomes. This document outlines the typical storage conditions, solubility profile, and stability characteristics of this compound and provides standardized protocols for their experimental determination.
Storage and Handling
Proper storage is essential to maintain the integrity and purity of this compound. The following conditions are recommended based on the general properties of similar chemical structures.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for long-term storage | Minimizes degradation from thermal processes and reduces the rate of hydrolysis. |
| 2-8°C for short-term storage (days to weeks) | Suitable for working stock solutions to avoid freeze-thaw cycles. | |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | The methylthio group can be susceptible to oxidation. |
| Light | Protect from light; store in amber vials or opaque containers | Indanone structures can be light-sensitive, leading to photodegradation. |
| Moisture | Store in a desiccated environment | Prevents hydrolysis and minimizes moisture-mediated degradation pathways. |
Solubility Profile
The solubility of a compound is a critical parameter for its use in biological assays and for formulation development. Solubility is typically assessed in common aqueous buffers and organic solvents. The following table presents illustrative solubility data for this compound.
| Solvent/Buffer System | Temperature (°C) | Illustrative Solubility (mg/mL) | Illustrative Molar Solubility (mM) | Method |
| Phosphate-Buffered Saline (pH 7.4) | 25 | < 0.1 | < 0.56 | Kinetic Assay |
| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | > 280 | Kinetic Assay |
| Ethanol (95%) | 25 | ~15 | ~84 | Kinetic Assay |
| Acetonitrile | 25 | ~10 | ~56 | Kinetic Assay |
| Water | 25 | < 0.01 | < 0.056 | Thermodynamic Assay |
Chemical Stability
Understanding the chemical stability of this compound under various stress conditions is crucial for predicting its shelf-life and identifying potential degradation products. Forced degradation studies are typically employed to accelerate this process.
| Condition | Time (hours) | Illustrative % Degradation | Major Degradation Pathway |
| Acidic (0.1 N HCl) | 24 | < 5% | Minimal Hydrolysis |
| Basic (0.1 N NaOH) | 24 | ~15% | Hydrolysis |
| Oxidative (3% H₂O₂) | 24 | > 40% | Oxidation of Thioether |
| Thermal (60°C in solution) | 72 | < 10% | Thermal Decomposition |
| Photolytic (ICH Q1B) | 24 | ~20% | Photodegradation |
Experimental Protocols
The following sections detail standardized methodologies for determining the solubility and stability of a compound like this compound.
Protocol: Kinetic Solubility Assessment
This protocol provides a high-throughput method for estimating the solubility of a compound from a high-concentration DMSO stock.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates (UV-transparent)
-
Plate reader with shaking capability
-
Automated liquid handler or multichannel pipettes
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, add 100 µL of PBS (pH 7.4) to each well.
-
Compound Addition: Add 1-2 µL of the 10 mM DMSO stock solution to the PBS, creating a final concentration range (e.g., 100-200 µM). This rapid dilution from an organic solvent into an aqueous buffer is characteristic of the kinetic method.
-
Incubation and Shaking: Seal the plate and incubate at 25°C with continuous shaking for 1.5 to 2 hours. This period allows the system to reach a state of metastable equilibrium.
-
Precipitation Measurement: Measure the absorbance or light scattering of each well at a wavelength where the compound does not absorb (e.g., 620 nm or 750 nm) to detect the formation of precipitate.
-
Solubility Determination: The highest concentration that does not show a significant increase in turbidity compared to a buffer-only control is determined to be the kinetic solubility limit.
Caption: Workflow for Kinetic Solubility Assessment.
Protocol: Forced Degradation Study
This protocol outlines a typical procedure to assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector and a suitable C18 column
Methodology:
-
Sample Preparation: Prepare separate solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent mixture (e.g., ACN/Water).
-
Application of Stress:
-
Acidic: Add 0.1 N HCl to one sample solution.
-
Basic: Add 0.1 N NaOH to a second sample solution.
-
Oxidative: Add 3% H₂O₂ to a third sample solution.
-
Thermal: Place a fourth sample solution in a temperature-controlled oven at 60°C.
-
Control: Keep one sample solution at room temperature, protected from light.
-
-
Incubation: Incubate all samples for a defined period (e.g., 24 hours). After incubation, neutralize the acidic and basic samples.
-
HPLC Analysis:
-
Inject the control and each stressed sample into the HPLC system.
-
Use a suitable mobile phase gradient to separate the parent compound from any potential degradants.
-
Monitor the elution profile using a UV detector at the λmax of this compound.
-
-
Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample.
-
% Degradation = [(Area_Control - Area_Stressed) / Area_Control] * 100
-
Caption: Workflow for Forced Degradation Stability Study.
Conclusion
The provided data and protocols offer a comprehensive framework for understanding and evaluating the critical physicochemical properties of this compound. While the presented quantitative data is illustrative, the methodologies for determining solubility and stability are robust and widely applicable. Accurate experimental determination of these parameters is a mandatory step in the progression of any compound through the research and development pipeline, ensuring data quality, reproducibility, and the development of viable formulations.
6-(Methylthio)-1-indanone: A Versatile Precursor for the Synthesis of Bioactive Molecules
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications. Among the various substituted indanones, 6-(methylthio)-1-indanone has emerged as a particularly valuable precursor for the development of novel therapeutics, primarily in the fields of oncology and neurodegenerative diseases. The presence of the methylthio group at the C6 position offers a unique handle for chemical modification, allowing for the synthesis of diverse derivatives with potent and selective biological activities. This technical guide provides a comprehensive overview of the use of this compound as a starting material for the synthesis of bioactive molecules, including detailed experimental protocols, quantitative biological data, and visualization of relevant signaling pathways.
Bioactive Molecules Derived from this compound
Anticancer Agents
Recent research has highlighted the potential of this compound derivatives as potent anticancer agents. A notable class of compounds synthesized from this precursor are 2-((5-(6-(methylthio)-1-oxo-1H-inden-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide derivatives. These molecules have been evaluated for their cytotoxic activity against various cancer cell lines. While the specific activity of the 6-methylthio derivatives is a subject of ongoing research, related indanone-based compounds have shown significant efficacy. For context, the anticancer activities of several indanone derivatives are summarized in the table below.
Table 1: Anticancer Activity of Selected Indanone Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolyl Hydrazone | N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6) | HT-29 (Colon) | 0.41 | [1][2] |
| COLO 205 (Colon) | 0.98 | [1][2] | ||
| KM 12 (Colon) | 0.44 | [1][2] | ||
| Gallic Acid-based Indanone | 3-(3′,4′,5′-trimethoxyphenyl)-4,5,6-trimethoxy-1-indanone | MCF-7 (Breast) | 2.2 | [3] |
| Aryl Pyrazole-indanone Hybrids | Compound 6d, 6e, 6f | MCF-7 (Breast) | 42.6-53.9 | [4] |
Neuroprotective Agents: MAO-B Inhibitors
Derivatives of this compound are promising candidates for the treatment of neurodegenerative disorders such as Parkinson's disease. Studies have shown that C6-substituted 1-indanones are potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine in the brain. Inhibition of MAO-B can help to alleviate the symptoms of Parkinson's disease by increasing dopamine levels. The well-known anti-Parkinsonian drug Rasagiline is an N-propargyl-1-aminoindan derivative, highlighting the therapeutic potential of this scaffold.
Table 2: MAO-B Inhibitory Activity of Selected C6-Substituted Indanone Derivatives
| Compound | Substitution at C6 | MAO-B IC50 (µM) | Selectivity vs. MAO-A | Reference |
| 1 | Methoxy | 0.003 | >333 | |
| 2 | Ethoxy | 0.001 | >1000 | |
| 3 | Propoxy | 0.002 | >500 | |
| 4 | Isopropoxy | 0.004 | >250 | |
| 5 | Chloro | 0.030 | >33 |
Experimental Protocols
Synthesis of a 2-((5-(6-(methylthio)-1-oxo-1H-inden-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide Derivative
This protocol describes a plausible synthetic route for the preparation of a representative anticancer agent starting from this compound. The synthesis involves a multi-step sequence including Knoevenagel condensation, oxidative cyclization to form the oxadiazole ring, and subsequent thioacetylation.
Step 1: Synthesis of 2-(6-(methylthio)-1-oxo-1H-inden-2-yl)acetohydrazide
-
Knoevenagel Condensation: A mixture of this compound (1 equivalent), ethyl cyanoacetate (1.1 equivalents), and a catalytic amount of piperidine in ethanol is refluxed for 4-6 hours. The reaction is monitored by TLC. After completion, the mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield ethyl 2-cyano-2-(6-(methylthio)-1-oxo-1H-inden-2-yl)acetate.
-
Hydrolysis and Decarboxylation: The obtained ester is then hydrolyzed and decarboxylated by refluxing with a mixture of concentrated sulfuric acid and water for 2-3 hours. The reaction mixture is cooled, poured into ice water, and the precipitated solid is filtered, washed with water, and dried to give (6-(methylthio)-1-oxo-1H-inden-2-yl)acetic acid.
-
Esterification: The resulting acid is esterified by refluxing with methanol in the presence of a catalytic amount of sulfuric acid for 5-7 hours. The excess methanol is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give methyl (6-(methylthio)-1-oxo-1H-inden-2-yl)acetate.
-
Hydrazinolysis: The methyl ester is dissolved in ethanol, and hydrazine hydrate (5 equivalents) is added. The mixture is refluxed for 8-10 hours. After cooling, the precipitated solid is filtered, washed with ethanol, and dried to afford 2-(6-(methylthio)-1-oxo-1H-inden-2-yl)acetohydrazide.
Step 2: Synthesis of 5-((6-(methylthio)-1-oxo-1H-inden-2-yl)methyl)-1,3,4-oxadiazole-2-thiol
-
To a solution of 2-(6-(methylthio)-1-oxo-1H-inden-2-yl)acetohydrazide (1 equivalent) in ethanol, potassium hydroxide (1.2 equivalents) and carbon disulfide (2 equivalents) are added.
-
The reaction mixture is refluxed for 12-16 hours.
-
The solvent is evaporated, and the residue is dissolved in water and acidified with dilute hydrochloric acid.
-
The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield 5-((6-(methylthio)-1-oxo-1H-inden-2-yl)methyl)-1,3,4-oxadiazole-2-thiol.
Step 3: Synthesis of 2-((5-((6-(methylthio)-1-oxo-1H-inden-2-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide
-
A mixture of 5-((6-(methylthio)-1-oxo-1H-inden-2-yl)methyl)-1,3,4-oxadiazole-2-thiol (1 equivalent) and anhydrous potassium carbonate (2 equivalents) in dry acetone is stirred at room temperature for 30 minutes.
-
2-Chloro-N-phenylacetamide (1.1 equivalents) is added, and the reaction mixture is refluxed for 6-8 hours.
-
The solvent is removed under reduced pressure, and the residue is poured into ice-cold water.
-
The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent to give the final product.
Caption: Synthetic workflow for anticancer 1,3,4-oxadiazole derivatives.
Synthesis of a Potential MAO-B Inhibitor: N-propargyl-6-(methylthio)-1-aminoindan
This protocol outlines the synthesis of a rasagiline analogue from this compound, which is expected to exhibit potent and selective MAO-B inhibitory activity.
Step 1: Synthesis of this compound oxime
-
A solution of this compound (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in a mixture of ethanol and pyridine is heated at reflux for 2-4 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed successively with water, dilute hydrochloric acid, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give this compound oxime, which can be used in the next step without further purification.
Step 2: Synthesis of 6-(methylthio)-1-aminoindan
-
The this compound oxime is dissolved in methanol.
-
A catalytic amount of Raney nickel or palladium on carbon (10% w/w) is added to the solution.
-
The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12-24 hours.
-
The catalyst is filtered off through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield 6-(methylthio)-1-aminoindan.
Step 3: Synthesis of N-propargyl-6-(methylthio)-1-aminoindan
-
To a solution of 6-(methylthio)-1-aminoindan (1 equivalent) and potassium carbonate (2 equivalents) in acetonitrile, propargyl bromide (1.1 equivalents) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 12-18 hours.
-
The inorganic salts are filtered off, and the filtrate is concentrated.
-
The residue is purified by column chromatography on silica gel to afford N-propargyl-6-(methylthio)-1-aminoindan.
Caption: Synthetic workflow for a potential MAO-B inhibitor.
Signaling Pathways
Inhibition of Tubulin Polymerization by Anticancer Indanone Derivatives
Several indanone derivatives exert their anticancer effects by interfering with microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell shape. These compounds can bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: Inhibition of tubulin polymerization by indanone derivatives.
Mechanism of Action of MAO-B Inhibitors in Parkinson's Disease
In Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra leads to a deficiency of dopamine in the striatum. MAO-B is a key enzyme in the metabolic degradation of dopamine. Selective MAO-B inhibitors block this degradation pathway, thereby increasing the synaptic concentration and availability of dopamine, which helps to improve motor symptoms.
Caption: Mechanism of action of MAO-B inhibitors.
Conclusion
This compound serves as a versatile and valuable precursor for the synthesis of a variety of bioactive molecules with significant therapeutic potential. Its utility in the development of both anticancer and neuroprotective agents underscores the importance of the indanone scaffold in modern medicinal chemistry. The synthetic protocols and biological data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this promising chemical entity in the quest for novel and effective therapies. Further derivatization and structure-activity relationship studies are warranted to optimize the potency, selectivity, and pharmacokinetic properties of these lead compounds.
References
- 1. 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
The Therapeutic Potential of Substituted Indanones: A Technical Review
Substituted indanones, a class of compounds featuring a benzene ring fused to a cyclopentanone ring, have emerged as a privileged scaffold in medicinal chemistry. Their versatile structure allows for a wide range of chemical modifications, leading to a diverse spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of substituted indanones, with a focus on their anticancer, neuroprotective, and anti-inflammatory properties. Quantitative data from various studies are summarized for comparative analysis, detailed experimental protocols for key biological assays are provided, and crucial signaling pathways are visualized to offer a comprehensive understanding of their mechanisms of action.
Anticancer Activity
Substituted indanones have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes like cyclooxygenase-2 (COX-2) and tubulin polymerization, as well as by inducing cytotoxicity in various cancer cell lines.[1]
Quantitative Biological Data: Anticancer Activity of Substituted Indanones
| Compound ID | Derivative Class | Target/Cell Line | IC50 (µM) | Reference |
| 9f | Indanone spiroisoxazoline | COX-2 | 0.03 ± 0.01 | [2] |
| MCF-7 (Breast Cancer) | 0.03 ± 0.01 | [2] | ||
| ITH-6 | Thiazolyl Hydrazone | HT-29 (Colon) | 0.44 | [1] |
| COLO 205 (Colon) | 0.98 | [1] | ||
| KM 12 (Colon) | 0.41 | [1] | ||
| 9j | 2-Benzylidene-1-indanone | MCF-7 (Breast) | 0.01 | [1] |
| HCT-116 (Colon) | 0.088 | [1] | ||
| THP-1 (Leukemia) | 0.12 | [1] | ||
| A549 (Lung) | 0.21 | [1] | ||
| E3 | Heterocyclic indanone | HeLa (Cervical) | 3.18 ± 0.15 | [3] |
| HT-29 (Colon) | 5.11 ± 0.23 | [3] | ||
| A549 (Lung) | 4.05 ± 0.52 | [3] | ||
| (R)-9k | 3-Arylindanone | HCT-116 (Colon) | Sub-micromolar | [1] |
| Compound 4c | Pyridine analogue | Tubulin Polymerization | 17 ± 0.3 | [4] |
| Compound 7f | Oxindole conjugate | Tubulin Polymerization | 2.04 | [5] |
Experimental Protocols: Anticancer Assays
This protocol describes a general method for the synthesis of 2-benzylidene-1-indanone derivatives, a class of compounds that has shown significant anticancer activity.[1]
-
Reaction Setup: In a round-bottom flask, dissolve 1-indanone (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol.
-
Catalysis: Add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide, to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for a specified period, typically ranging from a few hours to overnight.
-
Work-up: After the reaction is complete, pour the mixture into ice-cold water.
-
Purification: Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol to obtain the desired 2-benzylidene-1-indanone derivative.
This colorimetric assay is used to assess the cytotoxic effect of the synthesized 1-indanone derivatives on cancer cell lines.[1]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with various concentrations of the synthesized 1-indanone derivatives (typically in a range of 0.01 to 100 µM).[1] Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[1]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[1] Incubate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.[1]
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
This assay determines the ability of substituted indanones to inhibit the COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes in a suitable buffer.
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound for a specified time at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Reaction Termination: After a set incubation period, stop the reaction by adding a solution of stannous chloride.
-
Prostaglandin Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.
-
IC50 Calculation: Calculate the IC50 values by plotting the percentage of inhibition versus the concentration of the test compound.
Signaling Pathways and Mechanisms of Action in Cancer
Caption: Proposed mechanisms of anticancer action for substituted indanones.
Neuroprotective Activity
The neuroprotective effects of substituted indanones are prominently linked to their ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes implicated in the pathogenesis of Alzheimer's and Parkinson's diseases, respectively.[2][6]
Quantitative Biological Data: Neuroprotective Activity of Substituted Indanones
| Compound ID | Derivative Class | Target | IC50 (µM) | Reference |
| Compound 54 | Indanone derivative | AChE | 14.06 | [7] |
| Compound 56 | Indanone derivative | AChE | 12.30 | [7] |
| Compound 59 | Indanone derivative | AChE | 14.06 | [7] |
| Compound 64 | Indanone derivative | AChE | 12.01 | [7] |
| 2-heteroarylidene-1-indanone series | 2-Heteroarylidene-1-indanone | MAO-B | 0.0044 - 1.53 | [8] |
| MAO-A | as low as 0.061 | [8] |
Experimental Protocols: Neuroprotective Assays
This spectrophotometric assay measures the inhibition of AChE activity.[9]
-
Reagent Preparation: Prepare a reaction mixture containing sodium phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound at various concentrations.[10][11]
-
Enzyme Addition: Add a solution of AChE enzyme to the reaction mixture and incubate for 15-20 minutes at 25°C.[11]
-
Substrate Addition: Initiate the reaction by adding acetylthiocholine iodide (ATCI), the substrate for AChE.[9]
-
Absorbance Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.[9] Measure the absorbance of this product at 412 nm at regular intervals.[9]
-
Inhibition Calculation: The rate of the reaction is proportional to the AChE activity. Calculate the percentage of inhibition by comparing the reaction rate in the presence of the test compound to that of a control without the inhibitor. Determine the IC50 value from the dose-response curve.
This assay evaluates the inhibitory effect of compounds on MAO-A and MAO-B enzymes.
-
Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.
-
Incubation: Incubate the respective enzyme with a range of concentrations of the test compound.
-
Substrate Addition: Add a specific substrate for each enzyme (e.g., kynuramine for MAO-A and benzylamine for MAO-B) along with a detection reagent (e.g., Amplex Red) and horseradish peroxidase.
-
Fluorescence Measurement: The enzymatic reaction produces hydrogen peroxide, which, in the presence of horseradish peroxidase, reacts with the detection reagent to produce a fluorescent product. Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.
Signaling Pathways and Mechanisms of Action in Neuroprotection
Caption: Mechanisms of neuroprotective action for substituted indanones.
Anti-inflammatory Activity
Substituted indanones have also been investigated for their anti-inflammatory properties, demonstrating inhibition of key pro-inflammatory mediators. The mechanism often involves the inhibition of COX-2, similar to their anticancer activity.
Quantitative Biological Data: Anti-inflammatory Activity of Substituted Indanones
| Compound ID | Derivative Class | Target/Cell Line | IC50 (µM) | Reference |
| Compound 9f | Indanone spiroisoxazoline | COX-2 | 0.03 ± 0.01 | [2] |
| L-745,337 (20) | 5-Methanesulfonamido-1-indanone | COX-2 | Potent and Selective | [12] |
| Compound 4e | 1,3-Dihydro-2H-indolin-2-one | COX-2 | 2.35 ± 0.04 | [13] |
| Compound 9h | 1,3-Dihydro-2H-indolin-2-one | COX-2 | 2.422 ± 0.10 | [13] |
| Compound 9i | 1,3-Dihydro-2H-indolin-2-one | COX-2 | 3.34 ± 0.05 | [13] |
Experimental Workflow
Caption: A generalized experimental workflow for drug discovery.
Conclusion
Substituted indanones represent a highly promising class of compounds with a broad and potent range of biological activities. The data and protocols presented in this guide underscore their potential in the development of novel therapeutics for cancer, neurodegenerative diseases, and inflammatory disorders. The versatility of the indanone scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the rational design of next-generation inhibitors with enhanced potency and selectivity.[1] Further research into the diverse chemical space of substituted indanones is warranted to fully exploit their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of aurone and indanone derivatives as novel antitumor agents - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cyclooxygenase-2 inhibitors. Synthesis and pharmacological activities of 5-methanesulfonamido-1-indanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Indanone Scaffold: A Privileged Structure in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indanone scaffold, a bicyclic aromatic ketone, has emerged as a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2] Its rigid framework and amenability to diverse chemical modifications have made it a cornerstone for the development of novel therapeutics targeting a spectrum of diseases, from neurodegenerative disorders to cancer and inflammatory conditions.[3][4] This technical guide provides a comprehensive overview of the discovery and significance of indanone derivatives, detailing their therapeutic applications, mechanisms of action, and the experimental protocols underlying their synthesis and evaluation.
Therapeutic Significance and Key Derivatives
The versatility of the indanone core is underscored by its presence in both natural products and synthetic drugs.[5] A landmark example is Donepezil , an acetylcholinesterase (AChE) inhibitor widely prescribed for the treatment of Alzheimer's disease.[1][6] The success of Donepezil spurred significant interest in the indanone scaffold for neuroprotective agents.[6] Beyond neurodegenerative diseases, indanone derivatives have demonstrated potent activities as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[3][7]
Table 1: Selected Indanone Derivatives and their Biological Activities
| Compound Class | Example | Therapeutic Area | Target(s) | Reported Activity (IC50/EC50) |
| Acetylcholinesterase Inhibitors | Donepezil | Alzheimer's Disease | Acetylcholinesterase (AChE) | IC50 = 0.02 µM |
| Acetylcholinesterase Inhibitors | Compound 5c | Alzheimer's Disease | AChE | IC50 = 0.12 µM[4] |
| Butyrylcholinesterase Inhibitors | Compound 7b | Alzheimer's Disease | Butyrylcholinesterase (BChE) | IC50 = 0.04 µM[4] |
| Monoamine Oxidase-B Inhibitors | Arylidene indanone 16a | Neurodegenerative Diseases | Monoamine Oxidase-B (MAO-B) | IC50 = 7.50 μM[8] |
| Anticancer Agents | Thiazolyl hydrazone derivatives | Colorectal Cancer | Not specified | IC50 = 0.41 ± 0.19 to 6.85 ± 1.44 μM[9] |
| Anticancer Agents | Bivalent indanone 9 | Cancer | HDAC6, Tubulin | IC50 = 0.36-3.27 µM[9] |
| Anti-inflammatory Agents | Sesquistilbene indanone 11k | Inflammation | iNOS, COX-2 | Potent NO production inhibitor[10] |
Mechanisms of Action and Signaling Pathways
The diverse biological effects of indanone derivatives stem from their ability to interact with a range of molecular targets. The planar structure of arylidene indanones, for instance, allows for effective interaction with enzyme active sites.[8]
2.1. Neuroprotective Effects:
In the context of neurodegenerative diseases, indanone derivatives primarily target enzymes responsible for the degradation of neurotransmitters.[6]
-
Cholinesterase Inhibition: Compounds like Donepezil inhibit AChE, thereby increasing the levels of acetylcholine in the synaptic cleft, which is crucial for cognitive function.[6][11] Some derivatives also exhibit inhibitory activity against butyrylcholinesterase (BChE).[4]
-
Monoamine Oxidase (MAO) Inhibition: Certain indanone derivatives can inhibit MAO-A and MAO-B, enzymes that break down monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[6] This action can help alleviate symptoms of depression and Parkinson's disease.
Below is a diagram illustrating the general mechanism of action for neuroprotective indanone derivatives.
Caption: Mechanism of neuroprotective indanone derivatives.
2.2. Anti-inflammatory Activity:
Some indanone derivatives exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. For example, sesquistilbene indanone analogues have been shown to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[10] This is achieved through the inhibition of the TLR4/JNK/NF-κB signaling pathway.[10]
The diagram below outlines the TLR4/JNK/NF-κB signaling pathway and the inhibitory action of specific indanone derivatives.
Caption: Inhibition of the TLR4/JNK/NF-κB pathway by anti-inflammatory indanone derivatives.
Experimental Protocols
The development of novel indanone derivatives relies on robust synthetic and analytical methodologies. A general workflow for the discovery and evaluation of new indanone-based compounds is depicted below.
Caption: General workflow for the development of indanone-based drug candidates.
3.1. General Synthesis of 1-Indanones via Friedel-Crafts Acylation:
A common and versatile method for the synthesis of the 1-indanone core is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids.[3][7]
-
Materials: 3-arylpropanoic acid, polyphosphoric acid (PPA) or another suitable Lewis acid catalyst, anhydrous solvent (e.g., dichloromethane).
-
Procedure:
-
The 3-arylpropanoic acid is dissolved in the anhydrous solvent.
-
The Lewis acid catalyst (e.g., PPA) is added cautiously to the solution.
-
The reaction mixture is heated, typically to reflux, and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by pouring it onto ice-water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1-indanone.
-
3.2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):
The in vitro evaluation of AChE inhibitory activity is a crucial step in the development of anti-Alzheimer's agents.[12]
-
Materials: Acetylcholinesterase (from electric eel or recombinant human), acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), phosphate buffer (pH 8.0), test compounds (indanone derivatives), and a microplate reader.
-
Procedure:
-
Prepare solutions of the enzyme, ATCI, DTNB, and test compounds in the phosphate buffer.
-
In a 96-well plate, add the buffer, DTNB solution, and the test compound solution at various concentrations.
-
Add the AChE solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals using the microplate reader. The rate of the reaction is proportional to the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Future Perspectives
The indanone scaffold continues to be a fertile ground for drug discovery.[6] Current research focuses on the design of multi-target-directed ligands, where a single indanone derivative can modulate multiple targets involved in a disease's pathology.[13] For instance, developing compounds with dual AChE and MAO inhibitory activity for Alzheimer's disease or combined anticancer and anti-inflammatory properties is an active area of investigation.[9] The exploration of novel synthetic methodologies to access diverse and complex indanone derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.[2][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 6-(Methylthio)-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 6-(Methylthio)-1-indanone, a substituted indanone derivative of interest in medicinal chemistry and drug discovery. The synthesis involves a two-step procedure commencing with the preparation of the precursor, 3-(4-(methylthio)phenyl)propanoic acid, followed by an intramolecular Friedel-Crafts acylation to yield the target compound. This protocol is based on established methodologies for the synthesis of analogous compounds. Additionally, this note discusses the potential biological relevance of indanone derivatives and presents a representative signaling pathway that may be modulated by such compounds.
Introduction
Indanone and its derivatives are a significant class of compounds in medicinal chemistry, forming the core structure of various biologically active molecules.[1][2] Notably, indanone derivatives have been investigated for their potential in treating neurodegenerative diseases, such as Alzheimer's disease, and for their anticancer properties.[3][4][5][6][7] The biological activities of these compounds are often attributed to their ability to interact with various enzymes and signaling pathways. For instance, certain indanone derivatives have been shown to inhibit acetylcholinesterase (AChE) and modulate the NF-κB signaling pathway.[1][6][7] The synthesis of novel indanone analogs, such as this compound, is therefore of considerable interest for the development of new therapeutic agents.
Synthesis Protocol
The synthesis of this compound is accomplished through a two-step process:
-
Step 1: Synthesis of 3-(4-(methylthio)phenyl)propanoic acid. This precursor is synthesized via a Michael addition of 4-(methylthio)thiophenol to acrylic acid.
-
Step 2: Intramolecular Friedel-Crafts Acylation. The synthesized propanoic acid derivative undergoes cyclization in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA), to form the final product, this compound.
Materials and Reagents
| Reagent | Supplier | Purity |
| 4-(Methylthio)thiophenol | Sigma-Aldrich | 97% |
| Acrylic acid | Alfa Aesar | 99% |
| Sodium hydroxide | Fisher Chemical | 98% |
| Hydrochloric acid (concentrated) | J.T. Baker | 37% |
| Diethyl ether | VWR Chemicals | 99.8% |
| Anhydrous magnesium sulfate | Acros Organics | 99.5% |
| Polyphosphoric acid (PPA) | Sigma-Aldrich | 115% |
| Dichloromethane | Macron Fine | 99.8% |
| Saturated sodium bicarbonate solution | (Prepared in-house) | - |
| Brine | (Prepared in-house) | - |
Experimental Procedures
Step 1: Synthesis of 3-(4-(methylthio)phenyl)propanoic acid
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-(methylthio)thiophenol (10.0 g, 64.0 mmol) in a solution of sodium hydroxide (2.56 g, 64.0 mmol) in water (50 mL).
-
To the stirred solution, add acrylic acid (4.61 g, 64.0 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
Cool the mixture to room temperature and acidify with concentrated hydrochloric acid to pH 2.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 3-(4-(methylthio)phenyl)propanoic acid. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Step 2: Synthesis of this compound
-
Place polyphosphoric acid (50 g) in a 100 mL round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
Heat the PPA to 80°C with stirring.
-
Add 3-(4-(methylthio)phenyl)propanoic acid (5.0 g, 25.5 mmol) portion-wise to the hot PPA over 15 minutes.
-
After the addition is complete, increase the temperature to 100°C and stir for 2 hours.
-
Pour the hot reaction mixture onto crushed ice (200 g) with vigorous stirring.
-
Extract the resulting aqueous suspension with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₁₀H₁₀OS | 178.25 | 105-109 | Off-white solid |
Note: The expected yield for this synthesis, based on similar reported procedures for indanone synthesis, is in the range of 60-80%.
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 500 MHz): δ ~7.6-7.2 (m, 3H, Ar-H), 3.1-2.9 (t, 2H, -CH₂-), 2.7-2.5 (t, 2H, -CH₂-), 2.5 (s, 3H, -SCH₃).
-
¹³C NMR (CDCl₃, 125 MHz): δ ~205 (C=O), 150-120 (Ar-C), 36 (-CH₂-), 30 (-CH₂-), 15 (-SCH₃).
-
IR (KBr, cm⁻¹): ~1700 (C=O stretch), 1600, 1480 (C=C aromatic stretch), 2920 (C-H aliphatic stretch).
-
Mass Spectrometry (EI): m/z (%) = 178 (M⁺), 163, 149, 135.
Biological Context and Signaling Pathway
Indanone derivatives have been shown to possess a wide array of biological activities, making them attractive scaffolds for drug development.[8][9] One of the key areas of investigation is their potential as anticancer agents.[6][7] Several studies have indicated that certain indanone derivatives can induce apoptosis in cancer cells by modulating key signaling pathways, such as the NF-κB pathway.[6][7] The NF-κB family of transcription factors plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.
Caption: Potential mechanism of action of indanone derivatives in cancer cells.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described two-step synthesis is based on well-established chemical transformations and is suitable for implementation in a standard organic chemistry laboratory. The potential biological significance of the indanone scaffold, particularly in the context of cancer therapy, highlights the importance of synthesizing novel derivatives for further investigation. The provided signaling pathway diagram offers a plausible mechanism through which indanone derivatives may exert their therapeutic effects, providing a basis for future pharmacological studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]
- 7. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
Application Notes and Protocols: Aldol Condensation of 6-(Methylthio)-1-indanone with Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the aldol condensation reaction between 6-(methylthio)-1-indanone and various aromatic aldehydes. The resulting α,β-unsaturated ketones, commonly known as chalcones, are valuable intermediates in medicinal chemistry due to their wide range of biological activities.
Application Notes
The aldol condensation of 1-indanone derivatives with aromatic aldehydes is a powerful tool for the synthesis of chalcone-like molecules. These compounds feature a rigid indanone scaffold fused with a conjugated enone system, which serves as a privileged structure in drug discovery. The presence of the methylthio group at the 6-position of the indanone ring can modulate the electronic properties and lipophilicity of the final compounds, potentially influencing their biological activity and pharmacokinetic profile.
Derivatives of 1-indanone have demonstrated a broad spectrum of pharmacological effects, including antibacterial, antiviral, anti-inflammatory, and neuroprotective activities.[1] Specifically, chalcones derived from indanones have been investigated for their potential as cytotoxic agents against cancer cell lines, as antioxidants, and as anticholinergic agents. The α,β-unsaturated ketone moiety is a key pharmacophore, capable of undergoing Michael addition with biological nucleophiles, which is often implicated in their mechanism of action.
The compounds synthesized through the described protocols can be screened for a variety of biological targets. For instance, they can be evaluated as potential inhibitors of enzymes such as acetylcholinesterase (relevant for Alzheimer's disease), or as modulators of inflammatory pathways. Furthermore, the synthetic chalcones can serve as precursors for the synthesis of more complex heterocyclic systems with potential therapeutic applications.
Quantitative Data Summary
The following table summarizes representative data for the aldol condensation of 1-indanone with various aromatic aldehydes. While specific data for this compound is not extensively available in the public literature, the presented data for the parent 1-indanone serves as a strong predictive model for the expected outcomes. The methylthio substituent is anticipated to have a modest electronic effect on the reaction and the spectral properties of the products.
| Entry | Aromatic Aldehyde | Product | Yield (%) | Melting Point (°C) |
| 1 | Benzaldehyde | (E)-2-benzylidene-2,3-dihydro-1H-inden-1-one | 85 | 178-180 |
| 2 | 4-Methoxybenzaldehyde | (E)-2-(4-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one | 92 | 121-122 |
| 3 | 4-Chlorobenzaldehyde | (E)-2-(4-chlorobenzylidene)-2,3-dihydro-1H-inden-1-one | 88 | 178-180 |
| 4 | 4-Nitrobenzaldehyde | (E)-2-(4-nitrobenzylidene)-2,3-dihydro-1H-inden-1-one | 90 | 240-243 |
| 5 | 4-(Dimethylamino)benzaldehyde | (E)-2-(4-(dimethylamino)benzylidene)-2,3-dihydro-1H-inden-1-one | 76 | 195-197 |
Note: The data presented is based on the aldol condensation of unsubstituted 1-indanone and is intended to be representative. Actual yields and melting points for the this compound derivatives should be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for the Base-Catalyzed Aldol Condensation
This protocol describes a standard method for the synthesis of (E)-2-(arylmethylidene)-6-(methylthio)-2,3-dihydro-1H-inden-1-ones using a basic catalyst.
Materials:
-
This compound (m.p. 105-109 °C)
-
Substituted aromatic aldehyde (1.0 equivalent)
-
Ethanol or Methanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 10-20%)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Reaction vessel (round-bottom flask or Erlenmeyer flask)
-
Ice bath
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 equivalent) in a minimal amount of ethanol or methanol with stirring.
-
To this solution, add the aromatic aldehyde (1.0 equivalent).
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous NaOH or KOH solution dropwise to the stirred mixture. The amount of base can vary, typically a catalytic amount is sufficient, but in some procedures, it is used in larger quantities.
-
Continue stirring the reaction mixture at room temperature. The reaction time can range from a few hours to overnight (e.g., 12-18 hours).[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual base.
-
Dry the crude product in air or in a desiccator.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.
-
Characterize the final product using appropriate analytical techniques, including melting point determination, FT-IR, 1H NMR, and 13C NMR spectroscopy.
Protocol 2: Solvent-Free Aldol Condensation
This "green chemistry" approach minimizes the use of organic solvents.
Materials:
-
This compound
-
Aromatic aldehyde (1.0 equivalent)
-
Solid sodium hydroxide (NaOH), finely ground
-
Mortar and pestle
-
Spatula or glass rod
-
Dilute hydrochloric acid (HCl) solution (e.g., 10%)
Procedure:
-
In a mortar, combine this compound (1.0 equivalent) and the aromatic aldehyde (1.0 equivalent).
-
Grind the two solids together with a pestle until they liquefy into an oil.
-
Add a catalytic amount of finely ground solid NaOH to the mixture.
-
Continue to grind and mix until the mixture solidifies.
-
Allow the solid mixture to stand at room temperature for at least 15 minutes.
-
To neutralize the excess base, add a small amount of 10% HCl solution and break up the solid. Check the pH to ensure it is acidic.
-
Isolate the solid product by vacuum filtration, wash with cold water, and air dry.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Caption: General mechanism of the base-catalyzed aldol condensation.
Caption: Experimental workflow for the synthesis of indanone-based chalcones.
References
Application Notes: 6-(Methylthio)-1-indanone as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(Methylthio)-1-indanone is a valuable heterocyclic building block for the synthesis of a variety of pharmacologically active molecules. Its indanone core is a key structural motif in several approved drugs and clinical candidates. The presence of a methylthio group at the 6-position offers a unique handle for further chemical modification, enabling the creation of diverse compound libraries for drug discovery. These notes provide detailed protocols for the application of this compound in the synthesis of potential therapeutic agents, including novel analogs of Donepezil for Alzheimer's disease and 2-benzylidene-1-indanone derivatives as potential anti-inflammatory agents.
Introduction
The 1-indanone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic bioactive compounds.[1] Its rigid framework provides a well-defined orientation for pharmacophoric groups, making it an attractive starting point for the design of new drugs. This compound, in particular, serves as a strategic intermediate. The methylthio group can be retained to explore its own steric and electronic contributions to biological activity or can be further functionalized, for instance, by oxidation to sulfoxide or sulfone, to modulate physicochemical properties and target interactions.
This document outlines two primary applications of this compound in pharmaceutical synthesis:
-
Synthesis of Novel Donepezil Analogs: Donepezil is a cornerstone in the treatment of Alzheimer's disease, acting as a potent acetylcholinesterase (AChE) inhibitor.[2][3] The 1-indanone moiety is a critical component of Donepezil's structure. By utilizing this compound, novel analogs can be synthesized to explore structure-activity relationships (SAR) and potentially develop next-generation AChE inhibitors with improved efficacy or side-effect profiles.[4][5]
-
Synthesis of 2-Benzylidene-1-indanone Derivatives as Anti-inflammatory Agents: The 2-benzylidene-1-indanone scaffold has been identified as a promising pharmacophore for the development of anti-inflammatory agents.[6] These compounds can modulate inflammatory pathways, and the substitution pattern on both the indanone and benzylidene rings plays a crucial role in their activity. This compound provides a unique starting point for creating novel derivatives with potential anti-inflammatory properties.
Application 1: Synthesis of a Novel 6-(Methylthio)-Donepezil Analog
This section details the synthesis of a novel Donepezil analog incorporating the 6-methylthio substituent. The synthetic strategy is based on the well-established aldol condensation reaction between a 1-indanone derivative and a substituted piperidine-4-carboxaldehyde.[4]
Experimental Protocol: Synthesis of 2-((1-benzylpiperidin-4-yl)methylene)-6-(methylthio)-1H-inden-1-one
Materials:
-
This compound (96% purity)
-
1-Benzylpiperidine-4-carboxaldehyde
-
Ethanol (absolute)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of absolute ethanol with stirring.
-
In a separate beaker, prepare a 20% (w/v) solution of sodium hydroxide in water.
-
To the stirred solution of the indanone, add 1.2 equivalents of 1-benzylpiperidine-4-carboxaldehyde.
-
Slowly add 5 mL of the 20% NaOH solution dropwise to the reaction mixture at room temperature.
-
Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with 1 M HCl until it reaches a pH of approximately 7.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine solution (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the final product.
Expected Results and Data
The following table summarizes the expected quantitative data for the synthesis of the novel Donepezil analog.
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Appearance | Pale yellow solid |
| ¹H NMR | Consistent with the proposed structure |
| Mass Spectrometry | [M+H]⁺ corresponding to the molecular weight |
Synthetic Workflow
Application 2: Synthesis of 2-Benzylidene-1-indanone Derivatives as Potential Anti-inflammatory Agents
This section describes the synthesis of a series of 2-benzylidene-1-indanone derivatives from this compound and various substituted benzaldehydes. These compounds are synthesized via a base-catalyzed Claisen-Schmidt condensation.
Experimental Protocol: General Procedure for the Synthesis of 2-Benzylidene-6-(methylthio)-1H-inden-1-ones
Materials:
-
This compound (96% purity)
-
Various substituted benzaldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (absolute)
-
Potassium hydroxide (KOH)
-
Glacial acetic acid
-
Deionized water
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1.0 g of this compound in 15 mL of absolute ethanol.
-
Add 1.1 equivalents of the desired substituted benzaldehyde to the solution.
-
Prepare a 10% (w/v) solution of potassium hydroxide in ethanol.
-
Slowly add the ethanolic KOH solution dropwise to the reaction mixture while stirring at room temperature.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture into 50 mL of ice-cold water.
-
Acidify the aqueous mixture with glacial acetic acid to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with deionized water.
-
Recrystallize the crude product from ethanol to obtain the purified 2-benzylidene-6-(methylthio)-1H-inden-1-one derivative.
Expected Results and Data
The following table summarizes the expected quantitative data for the synthesis of a representative 2-benzylidene-1-indanone derivative.
| Parameter | Expected Value (for 2-(4-chlorobenzylidene) derivative) |
| Yield | 80-90% |
| Purity (by HPLC) | >97% |
| Appearance | Yellow crystalline solid |
| ¹H NMR | Consistent with the proposed structure |
| Mass Spectrometry | [M+H]⁺ corresponding to the molecular weight |
Synthetic Workflow
References
- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of donepezil analogues as dual AChE and BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
Application Notes and Protocols: Preparation of 2-Benzylidene-1-Indanone Derivatives for Receptor Antagonist Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of 2-benzylidene-1-indanone derivatives as receptor antagonists. The protocols outlined below are intended to guide researchers in the development of novel therapeutic agents targeting various receptors, with a particular focus on adenosine A1 and A2A receptors implicated in neurological conditions.
Introduction
The 2-benzylidene-1-indanone scaffold is a versatile chemical structure that has garnered significant interest in medicinal chemistry.[1][2] These compounds, considered rigid analogues of chalcones, have demonstrated a broad range of pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer properties.[1] Their mechanism of action often involves the modulation of key signaling pathways and receptor functions. This document details the preparation of these derivatives and their subsequent evaluation as receptor antagonists.
Data Presentation: Structure-Activity Relationships
The affinity of 2-benzylidene-1-indanone derivatives for adenosine A1 and A2A receptors is highly dependent on the substitution pattern on both the indanone core (Ring A) and the benzylidene moiety (Ring B). The following tables summarize key quantitative data from structure-activity relationship (SAR) studies.
Table 1: Adenosine A1 and A2A Receptor Binding Affinities of Methoxy-Substituted 2-Benzylidene-1-Indanone Derivatives. [3]
| Compound | Ring A Substitution | Ring B Substitution | A1 Ki (nM) (rat) | A2A Ki (nM) (rat) |
| 2c | 4-OCH3 | 3'-OH | 41 | 97 |
| 2e | 4-OCH3 | 3',4'-diOH | 42 | 78 |
| 1a (lead) | 4-OH | 3',4'-diOH | 435 | 903 |
Data represents the mean of triplicate experiments. Ki is the dissociation constant.
Table 2: GTP Shift Assay for Adenosine A1 Receptor Antagonist Activity. [3]
| Compound | A1 Ki (nM) (rat) | A1 Ki (nM) with GTP (rat) | GTP Shift Ratio |
| 2c | 41 | 123 | 3.0 |
| 2q | 56 | 168 | 3.0 |
A GTP shift ratio greater than 1 is indicative of antagonist activity.
Experimental Protocols
Protocol 1: Synthesis of 2-Benzylidene-1-Indanone Derivatives via Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of 2-benzylidene-1-indanone derivatives through a base-catalyzed aldol condensation reaction, commonly known as the Claisen-Schmidt condensation.[4]
Materials:
-
Substituted 1-indanone
-
Substituted benzaldehyde
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (e.g., 20% w/v)
-
Hydrochloric acid (HCl)
-
Ice
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve the substituted 1-indanone and the corresponding substituted benzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the sodium hydroxide solution to the cooled mixture while stirring.
-
Continue stirring the reaction at room temperature overnight.
-
After the reaction is complete (monitored by TLC), pour the mixture into a beaker containing ice and water.
-
Acidify the mixture with hydrochloric acid to a pH of approximately 3, which will cause the product to precipitate.[5]
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-benzylidene-1-indanone derivative.
-
Characterize the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[4]
Protocol 2: Radioligand Binding Assay for Receptor Affinity Determination
This protocol outlines the procedure for determining the binding affinity (Ki) of the synthesized compounds for specific receptors, such as the adenosine A1 and A2A receptors, using a competitive radioligand binding assay.[3]
Materials:
-
Synthesized 2-benzylidene-1-indanone derivatives
-
Receptor source (e.g., rat whole brain membranes for A1, rat striatal membranes for A2A)[3]
-
Radioligand (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A)
-
Assay buffer
-
Non-specific binding inhibitor (e.g., a high concentration of a known ligand)
-
96-well microplates
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the synthesized compounds in the assay buffer.
-
In a 96-well microplate, add the assay buffer, the receptor preparation, the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding inhibitor.
-
Incubate the plates at room temperature for a specified time to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Chemical Synthesis Workflow
Caption: Synthetic scheme for 2-benzylidene-1-indanone derivatives.
Experimental Workflow for Receptor Antagonist Screening
Caption: Screening process for identifying receptor antagonists.
Signaling Pathway of Adenosine A2A Receptor Antagonism
Caption: Mechanism of A2A receptor antagonist action.
References
- 1. 2-Benzylidene-1-indanone|Research Chemical [benchchem.com]
- 2. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
- 3. Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral 1-Indanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 1-indanone derivatives are crucial structural motifs found in a wide array of biologically active compounds and pharmaceuticals. Their synthesis in an enantiomerically pure form is of paramount importance for the development of effective and safe therapeutic agents. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 1-indanone derivatives, focusing on modern catalytic methods that offer high efficiency and stereoselectivity. The methodologies covered include transition metal catalysis, biocatalysis, and organocatalysis, providing a versatile toolkit for researchers in organic synthesis and drug discovery.
Core Synthetic Strategies: An Overview
The asymmetric synthesis of chiral 1-indanones can be broadly categorized into several key strategies, each with its distinct advantages. Transition metal catalysis, particularly with rhodium and palladium, offers high turnover numbers and functional group tolerance. Biocatalysis provides an environmentally benign approach with often exceptional enantioselectivity under mild reaction conditions. Organocatalysis has emerged as a powerful metal-free alternative, enabling unique transformations with high stereocontrol.
Method 1: Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition
This method provides access to chiral 3-aryl-1-indanones through the rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone derivatives. The use of a chiral phosphine ligand is crucial for achieving high enantioselectivity.[1][2][3]
Quantitative Data Summary
| Entry | Substrate (Chalcone Derivative) | Catalyst/Ligand | Yield (%) | ee (%) | Reference |
| 1 | 2'-(Pinacolboryl)chalcone | [Rh(cod)₂]BF₄ / (R)-MonoPhos | 92 | 95 | Yu & Xu, 2013 |
| 2 | 4-Methoxy-2'-(pinacolboryl)chalcone | [Rh(cod)₂]BF₄ / (R)-MonoPhos | 95 | 94 | Yu & Xu, 2013 |
| 3 | 4-Chloro-2'-(pinacolboryl)chalcone | [Rh(cod)₂]BF₄ / (R)-MonoPhos | 88 | 93 | Yu & Xu, 2013 |
| 4 | 3-Methoxy-2'-(pinacolboryl)chalcone | [Rh(cod)₂]BF₄ / (R)-MonoPhos | 91 | 92 | Yu & Xu, 2013 |
Experimental Protocol
Materials:
-
[Rh(cod)₂]BF₄ (1.0 mol%)
-
(R)-MonoPhos (1.2 mol%)
-
2'-(Pinacolboryl)chalcone derivative (1.0 equiv)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add [Rh(cod)₂]BF₄ (1.0 mol%) and (R)-MonoPhos (1.2 mol%).
-
Add anhydrous 1,4-dioxane and stir the mixture at room temperature for 30 minutes.
-
Add the 2'-(pinacolboryl)chalcone derivative (1.0 equiv).
-
Stir the reaction mixture at 60 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired chiral 3-aryl-1-indanone.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Reaction Scheme
Caption: Rhodium-catalyzed asymmetric intramolecular 1,4-addition.
Method 2: Palladium-Catalyzed Asymmetric C-C Bond Activation/Carbonylation
This protocol describes the synthesis of chiral indanones bearing a quaternary carbon stereocenter through a palladium-catalyzed asymmetric C-C bond activation of cyclobutanones followed by carbonylation.[2]
Quantitative Data Summary
| Entry | Substrate (Cyclobutanone) | Catalyst/Ligand | Yield (%) | ee (%) | Reference |
| 1 | 3-Phenylcyclobutanone | Pd(OAc)₂ / (S)-DTBM-SEGPHOS | 85 | 96 | Chen et al., 2022 |
| 2 | 3-(4-Methoxyphenyl)cyclobutanone | Pd(OAc)₂ / (S)-DTBM-SEGPHOS | 82 | 95 | Chen et al., 2022 |
| 3 | 3-(4-Chlorophenyl)cyclobutanone | Pd(OAc)₂ / (S)-DTBM-SEGPHOS | 78 | 94 | Chen et al., 2022 |
| 4 | 3-Naphthylcyclobutanone | Pd(OAc)₂ / (S)-DTBM-SEGPHOS | 80 | 97 | Chen et al., 2022 |
Experimental Protocol
Materials:
-
Pd(OAc)₂ (5 mol%)
-
(S)-DTBM-SEGPHOS (6 mol%)
-
Substituted cyclobutanone (1.0 equiv)
-
Carbon monoxide (1 atm)
-
Anhydrous toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox, charge a dry vial with Pd(OAc)₂ (5 mol%) and (S)-DTBM-SEGPHOS (6 mol%).
-
Add anhydrous toluene and stir for 20 minutes.
-
Add the substituted cyclobutanone (1.0 equiv).
-
Seal the vial and take it out of the glovebox.
-
Purge the vial with carbon monoxide (balloon) and stir the reaction mixture at 80 °C.
-
Monitor the reaction by GC-MS.
-
After completion, cool the mixture to room temperature and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Catalytic Cycle
Caption: Palladium-catalyzed C-C activation/carbonylation cycle.
Method 3: Biocatalytic Reduction of 1-Indanone
This method utilizes whole-cell biocatalysis for the enantioselective reduction of 1-indanone to the corresponding (S)-1-indanol, a valuable precursor for chiral 1-indanone derivatives.[4]
Quantitative Data Summary
| Substrate | Biocatalyst | Product | Conversion (%) | ee (%) | Yield (%) | Reference |
| 1-Indanone | Lactobacillus paracasei BD71 | (S)-1-Indanol | >99 | >99 | 93 | Kalay et al., 2021 |
Experimental Protocol
Materials:
-
Lactobacillus paracasei BD71 culture
-
MRS broth for bacterial growth
-
1-Indanone
-
Glucose
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate for extraction
Procedure:
-
Cultivate Lactobacillus paracasei BD71 in MRS broth at 30 °C for 24 hours.
-
Harvest the cells by centrifugation and wash with phosphate buffer.
-
Resuspend the cell pellet in phosphate buffer containing glucose (as a cofactor regeneration source).
-
Add 1-indanone to the cell suspension.
-
Incubate the reaction mixture at 30 °C with gentle shaking.
-
Monitor the conversion of 1-indanone to 1-indanol by GC or HPLC.
-
Upon completion, saturate the aqueous phase with NaCl and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the (S)-1-indanol by column chromatography.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
Experimental Workflow
Caption: Workflow for biocatalytic reduction of 1-indanone.
Method 4: Organocatalytic Asymmetric Domino Annulation
This approach utilizes a chiral thiourea-tertiary amine organocatalyst for the asymmetric domino annulation of 2-isothiocyanato-1-indanones with 2-hydroxyaryl-substituted α-amido sulfones, yielding fused heterocyclic systems with multiple stereocenters.[5]
Quantitative Data Summary
| Entry | 2-Isothiocyanato-1-indanone | 2-Hydroxyaryl-α-amido sulfone | Yield (%) | dr | ee (%) | Reference |
| 1 | Unsubstituted | Phenyl substituted | 91 | >20:1 | 99 | Du et al., 2021 |
| 2 | 5-Methoxy | Phenyl substituted | 88 | >20:1 | 98 | Du et al., 2021 |
| 3 | 5-Chloro | Phenyl substituted | 85 | 19:1 | 97 | Du et al., 2021 |
| 4 | Unsubstituted | Naphthyl substituted | 89 | >20:1 | 99 | Du et al., 2021 |
Experimental Protocol
Materials:
-
Chiral thiourea-tertiary amine organocatalyst (10 mol%)
-
2-Isothiocyanato-1-indanone derivative (1.0 equiv)
-
2-Hydroxyaryl-substituted α-amido sulfone (1.2 equiv)
-
Anhydrous solvent (e.g., toluene)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry reaction vial, add the chiral organocatalyst (10 mol%) and the 2-isothiocyanato-1-indanone derivative (1.0 equiv).
-
Add the 2-hydroxyaryl-substituted α-amido sulfone (1.2 equiv).
-
Add the anhydrous solvent under an inert atmosphere.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated).
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography.
-
Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.
Proposed Catalytic Activation
Caption: Dual activation by a bifunctional organocatalyst.
Conclusion
The asymmetric synthesis of chiral 1-indanone derivatives is a rapidly evolving field with a diverse range of powerful catalytic methods. The choice of the optimal synthetic route depends on the specific target molecule, desired stereochemistry, and available resources. The protocols and data presented herein provide a solid foundation for researchers to select and implement efficient and highly stereoselective syntheses of these valuable compounds in their research and development endeavors.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indanone synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of β-Keto Esters via Acylation of 1-Indanones
Introduction
The 1-indanone scaffold is a privileged structural motif integral to numerous biologically active molecules and pharmaceuticals. Its derivatives are crucial in the development of therapeutic agents, including treatments for neurodegenerative diseases, making their synthesis a key focus in medicinal chemistry. The introduction of a β-keto ester functionality at the C2 position of the 1-indanone core dramatically increases its synthetic versatility, providing a handle for a wide range of subsequent chemical transformations. The base-catalyzed acylation of 1-indanones with reagents such as dialkyl carbonates represents a robust and common method for preparing these valuable 2-carboalkoxy-1-indanone intermediates. This reaction, a variation of the Claisen condensation, proceeds by forming a ketone enolate which then acts as a nucleophile in an acyl substitution reaction.
This document provides detailed protocols for the acylation of 1-indanones, outlines the reaction mechanism, presents comparative data for different reaction conditions, and offers visual guides for both the chemical pathway and the experimental workflow.
Reaction Mechanism
The acylation of a 1-indanone to form a β-keto ester is a base-catalyzed condensation reaction, specifically a Claisen condensation. The mechanism involves several key steps:
-
Enolate Formation : A strong base removes the acidic α-proton from the C2 position of the 1-indanone, creating a resonance-stabilized enolate ion.
-
Nucleophilic Attack : The nucleophilic enolate attacks the electrophilic carbonyl carbon of the acylating agent (e.g., diethyl carbonate). This forms a tetrahedral intermediate.
-
Leaving Group Elimination : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide leaving group (e.g., ethoxide).
-
Deprotonation (Driving Force) : The resulting β-keto ester has a highly acidic proton on the α-carbon (pKa ≈ 11), which is readily removed by the alkoxide generated in the previous step. This irreversible acid-base reaction drives the equilibrium towards the product.
-
Protonation (Work-up) : A final acidic work-up step neutralizes the enolate to yield the final β-keto ester product.
Experimental Workflow
The overall experimental process follows a logical sequence from preparation and reaction execution to product isolation and purification. Adherence to an inert atmosphere is critical, especially when using reactive bases like sodium hydride.
Data Presentation: Comparison of Reaction Conditions
The choice of base and solvent system significantly impacts the reaction's efficiency, safety, and scalability. While sodium hydride is highly effective, its pyrophoric nature presents handling challenges. Alkali metal alkoxides offer a safer and more scalable alternative, particularly for industrial applications.[1]
| Entry | 1-Indanone Substrate | Acylating Agent | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Indanone | Diethyl Carbonate | NaH (1.2) | Toluene | Reflux | 4 | ~85 | General |
| 2 | 1-Indanone | Dimethyl Carbonate | NaH (1.1) | Benzene | 60 | 3 | High | [1] |
| 3 | 1-Indanone | Dimethyl Carbonate | NaOMe (1.36) | Toluene/DMC | 64-96 | 2-3 | 90 | [1] |
| 4 | 5-Chloro-1-indanone | Dimethyl Carbonate | NaOMe (1.1) | Toluene/DMC | 65-75 | 2-3 | 95 | [1] |
Note: Yields are approximate and can vary based on the specific scale and purity of reagents.
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) is pyrophoric and reacts violently with water; handle with extreme care under an inert atmosphere.
Protocol 1: Acylation using Sodium Hydride (NaH)
This protocol describes a common laboratory-scale synthesis using sodium hydride as the base.
Materials:
-
1-Indanone
-
Sodium hydride (60% dispersion in mineral oil)
-
Diethyl carbonate (or other suitable dialkyl carbonate)
-
Anhydrous toluene (or THF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, addition funnel, magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add sodium hydride (1.2 equivalents). Wash the NaH dispersion with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous toluene.
-
Reaction Setup: Cool the suspension to 0 °C using an ice bath.
-
Reagent Addition: Dissolve 1-indanone (1.0 equivalent) in anhydrous toluene. Add this solution dropwise to the stirred NaH suspension over 30 minutes. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
Acylation: Add diethyl carbonate (1.5 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 110 °C for toluene) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Very carefully and slowly, quench the reaction by the dropwise addition of 1M HCl until the mixture is acidic (pH ~2).
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (3 x volume).
-
Purification: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 2-carboethoxy-1-indanone.
Protocol 2: Acylation using Sodium Methoxide (Safer Alternative)
This protocol is adapted from a patented process and avoids the use of pyrophoric sodium hydride, making it more suitable for larger-scale synthesis.[1]
Materials:
-
1-Indanone (or substituted 1-indanone)
-
Sodium methoxide (NaOMe)
-
Dimethyl carbonate (DMC)
-
Toluene
-
Concentrated Hydrochloric acid (HCl)
-
Distillation apparatus
Procedure:
-
Preparation: To a flask equipped with a magnetic stirrer and distillation head, add solid sodium methoxide (1.36 equivalents) and toluene.
-
Reaction Setup: Heat the stirred mixture to approximately 96 °C.[1]
-
Reagent Addition & Distillation: Prepare a solution of 1-indanone (1.0 equivalent) in dimethyl carbonate. Add this solution to the hot NaOMe/toluene mixture at a rate that allows for the continuous removal of the methanol/DMC azeotrope by distillation (distillation head temperature should be around 64-65 °C).[1] This step is crucial as the removal of methanol drives the reaction equilibrium forward.
-
Reaction Completion: After the addition is complete, the reaction is typically finished. The mixture will be a thick slurry. Additional solvent (DMC or toluene) can be added to facilitate stirring.[1]
-
Quenching: Cool the reaction mixture to 10 °C. Acidify the mixture by adding a solution of concentrated HCl in water.[1] Allow the mixture to warm to room temperature.
-
Work-up and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, wash with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to yield the crude 2-carbomethoxy-1-indanone, which can be further purified if necessary.
References
Protocol for In Vitro Testing of Indanone Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Application Note
Indanone and its derivatives represent a versatile class of compounds with significant therapeutic potential, acting as inhibitors of various key enzymes implicated in a range of diseases. Notably, derivatives of this scaffold have shown promise in the context of neurodegenerative disorders by targeting enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO).[1] This document provides a detailed protocol for the in vitro evaluation of indanone derivatives as enzyme inhibitors, with a specific focus on acetylcholinesterase, a critical target in Alzheimer's disease drug discovery.[2] The described methodologies can be adapted for the study of other enzymes.
The protocol outlines the determination of the half-maximal inhibitory concentration (IC50) and the investigation of the mechanism of inhibition through kinetic studies. Adherence to this protocol will enable researchers to systematically screen and characterize novel indanone-based enzyme inhibitors, facilitating the identification of lead compounds for further drug development.
Materials and Reagents
-
Enzyme: Human recombinant acetylcholinesterase (AChE)
-
Substrate: Acetylthiocholine iodide (ATCI)[3]
-
Chromogenic Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)[4]
-
Test Compounds: Indanone derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive Control: Donepezil or other known AChE inhibitor
-
Buffer: 0.1 M Phosphate Buffer, pH 8.0[3]
-
Equipment:
-
Spectrophotometric microplate reader
-
96-well microplates
-
Multichannel pipettes
-
Incubator set to 25-37°C
-
Experimental Protocols
A general workflow for screening enzyme inhibitors is crucial for systematic evaluation.
Reagent Preparation
-
0.1 M Phosphate Buffer (pH 8.0): Prepare solutions of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic. Titrate one solution into the other until a pH of 8.0 is achieved.[3]
-
10 mM DTNB Solution: Dissolve 3.96 mg of DTNB in 1 mL of the phosphate buffer. This solution should be protected from light.[3]
-
14 mM ATCI Solution: Dissolve 4.02 mg of ATCI in 1 mL of deionized water. This solution should be prepared fresh daily.[3]
-
AChE Solution (1 U/mL): Dilute a stock solution of AChE in phosphate buffer to a final concentration of 1 U/mL immediately before use. Keep the solution on ice.[3]
-
Indanone Derivative Solutions: Prepare a stock solution of each indanone derivative in 100% DMSO. From this stock, create a series of dilutions in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.
Protocol for IC50 Determination
This protocol is based on the Ellman method and is adapted for a 96-well plate format.[3][4]
-
Plate Setup: In a 96-well plate, arrange the following in triplicate:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% Activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the solvent used for the test compound (e.g., 1% DMSO in buffer).
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of each indanone derivative solution at various concentrations.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and the indanone derivative solutions (or solvent for the control) to the designated wells. Mix gently and incubate the plate for 10-15 minutes at 25°C.[3][5]
-
Reaction Initiation: To start the enzymatic reaction, add 10 µL of the ATCI solution to all wells except the blank.
-
Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every 10-15 seconds for 3-5 minutes. The rate of the reaction is determined from the slope of the absorbance versus time plot.
Data Analysis for IC50 Determination
-
Calculate the Percentage of Inhibition: The rate of reaction for each concentration of the indanone derivative is calculated. The percentage of inhibition is then determined using the following formula: % Inhibition = [ (Rate of Control - Rate of Sample) / Rate of Control ] x 100
-
Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the indanone derivative concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[6][7]
Protocol for Mechanism of Inhibition Studies
To understand how the indanone derivatives inhibit the enzyme, kinetic studies are performed by varying the substrate concentration.
-
Assay Setup: Perform the AChE inhibition assay as described in section 2.2, but for a few selected concentrations of the indanone derivative (e.g., 0.5x, 1x, and 2x the IC50 value). For each inhibitor concentration, vary the concentration of the substrate (ATCI).
-
Data Analysis:
-
Calculate the initial reaction rates for each combination of inhibitor and substrate concentration.
-
Create a Lineweaver-Burk plot by plotting the reciprocal of the reaction rate (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.[8][9]
-
The pattern of the lines on the plot will indicate the mechanism of inhibition (competitive, non-competitive, or uncompetitive).[8][9][10]
-
Data Presentation
Summarize the quantitative data in clearly structured tables for easy comparison.
Table 1: AChE Inhibitory Activity of Indanone Derivatives
| Compound ID | IC50 (µM) ± SD |
|---|---|
| Indanone-01 | [Insert Value] |
| Indanone-02 | [Insert Value] |
| Indanone-03 | [Insert Value] |
| Donepezil (Control) | [Insert Value] |
Table 2: Kinetic Parameters for Inhibition of AChE by Indanone Derivative X
| Inhibitor Conc. (µM) | Apparent Km | Apparent Vmax |
|---|---|---|
| 0 | [Insert Value] | [Insert Value] |
| [Conc. 1] | [Insert Value] | [Insert Value] |
| [Conc. 2] | [Insert Value] | [Insert Value] |
| [Conc. 3] | [Insert Value] | [Insert Value] |
Visualization of Signaling Pathways
The inhibition of enzymes like AChE and MAO by indanone derivatives impacts specific signaling pathways.
Cholinergic Signaling Pathway
Inhibition of AChE increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.
Monoamine Oxidase Signaling Pathway
MAO inhibitors prevent the breakdown of monoamine neurotransmitters, increasing their availability in the brain.
References
- 1. Calculating Half Maximal Inhibitory Concentration (IC50) Values from Glycomics Microarray Data Using GraphPad Prism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 10. Khan Academy [khanacademy.org]
Application Note: 1-Indanone Derivatives as High-Affinity Ligands for Misfolded Protein Aggregates
Audience: Researchers, scientists, and drug development professionals in the fields of neurodegenerative disease, medicinal chemistry, and molecular imaging.
Introduction
Neurodegenerative disorders such as Alzheimer's disease (AD) and Parkinson's disease (PD) are characterized by the pathological accumulation of misfolded protein aggregates.[1][2] In AD, these are primarily amyloid-beta (Aβ) plaques and neurofibrillary tangles of tau protein, while in PD and other synucleinopathies, alpha-synuclein (α-syn) aggregates form Lewy bodies.[1][3] The development of molecular ligands that can selectively bind to these aggregates is critical for early diagnosis through techniques like Positron Emission Tomography (PET) imaging and for the development of targeted therapeutics.[1][4][5]
The 1-indanone scaffold has emerged as a versatile and promising chemical structure for designing such ligands.[2] Its rigid, bicyclic core provides a platform for strategic modifications to enhance binding affinity and selectivity for specific protein aggregates. The clinical success of the 1-indanone derivative Donepezil in treating AD symptoms has further spurred interest in this molecular class.[2] This document outlines the application of novel 1-indanone derivatives as ligands for α-syn and Aβ aggregates, presenting key quantitative data and detailed experimental protocols.
Data Presentation: Ligand Binding & Efficacy
Recent research has focused on synthesizing and evaluating 1-indanone derivatives for their ability to bind with high affinity and selectivity to α-syn and Aβ fibrils. Structure-activity relationship (SAR) studies have been instrumental in optimizing these properties.[6][7] The following tables summarize quantitative data for several lead compounds.
Table 1: Binding Affinity and Selectivity of 1-Indanone Derivatives for α-Synuclein Aggregates
| Compound ID | Target Aggregate | Binding Affinity (Kd/Ki) | Selectivity Notes | Primary Application | Reference |
| Compound 8 | α-Synuclein Fibrils | Kd = 9.0 nM | >10x selectivity over Aβ and tau fibrils | Research Probe, Imaging | [4][6][8] |
| Compound 32 | α-Synuclein Fibrils | Kd = 18.8 nM | >10x selectivity over Aβ and tau fibrils | Research Probe, Imaging | [4][6][8] |
| [18F]WC-58a | α-Synuclein Fibrils | Kd = 8.9 nM | High selectivity vs. Aβ (Kd = 271 nM) | PET Imaging Candidate | [6] |
| Compound 1 | α-Synuclein Fibrils | Ki = 14.6 nM | Moderate selectivity vs. Aβ (Ki = 36.2 nM) | Research Scaffold | [6] |
Table 2: Activity of 1-Indanone Derivatives Against Amyloid-Beta Aggregates
| Compound ID | Target | Activity Metric | Efficacy | Primary Application | Reference |
| Compound 9 | Aβ Aggregation / AChE | % Inhibition / IC50 | 85.5% / 14.8 nM | Multi-Target Therapeutic | [9] |
| Compound 14 | Aβ Aggregation / AChE | % Inhibition / IC50 | 83.8% / 18.6 nM | Multi-Target Therapeutic | [9] |
| Compound 4b | Aβ1-42 Aggregation | % Inhibition | 53.04% | Therapeutic Candidate | [10] |
| Compound 2e | Aβ Plaques (AD Brain) | Ki | 16 nM | Imaging Candidate | [11] |
Visualized Workflows and Mechanisms
Experimental Protocols
Here we provide detailed methodologies for key experiments used in the evaluation of 1-indanone derivatives.
Protocol 1: In Vitro Saturation Binding Assay for α-Synuclein Fibrils
This protocol determines the binding affinity (Kd) and density of binding sites (Bmax) of a radiolabeled 1-indanone derivative to pre-formed α-synuclein fibrils.
Materials:
-
Recombinant human α-synuclein protein
-
Phosphate-buffered saline (PBS), pH 7.4
-
Radiolabeled 1-indanone ligand (e.g., [3H]-Compound 8)
-
Unlabeled 1-indanone ligand (for non-specific binding)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and vials
-
Filtration manifold
-
Scintillation counter
Methodology:
-
Fibril Preparation:
-
Dissolve recombinant α-synuclein in PBS to a final concentration of 5 mg/mL.
-
Incubate the solution at 37°C with continuous shaking (200 rpm) for 5-7 days to form mature fibrils.
-
Confirm fibril formation using Thioflavin T fluorescence or electron microscopy.
-
-
Assay Setup:
-
Prepare a series of dilutions of the radiolabeled ligand in PBS (e.g., 0.1 nM to 50 nM).
-
In microcentrifuge tubes, add 50 µL of pre-formed α-synuclein fibrils (final concentration ~10 µg/mL).
-
Add 50 µL of the diluted radiolabeled ligand to each tube.
-
For determination of non-specific binding, prepare a parallel set of tubes containing a high concentration of the unlabeled ligand (e.g., 10 µM) in addition to the radiolabeled ligand.
-
-
Incubation:
-
Incubate all tubes at room temperature for 2 hours to allow binding to reach equilibrium.
-
-
Separation of Bound/Free Ligand:
-
Pre-soak glass fiber filters in PBS.
-
Rapidly filter the contents of each tube through the glass fiber filters using a vacuum filtration manifold.
-
Wash each filter three times with 5 mL of ice-cold PBS to remove unbound ligand.
-
-
Quantification:
-
Place each filter into a scintillation vial.
-
Add 5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (DPM from tubes with excess unlabeled ligand) from the total binding.
-
Plot specific binding against the concentration of the radiolabeled ligand.
-
Analyze the resulting saturation curve using non-linear regression (one-site binding model) to determine the Kd and Bmax values.
-
Protocol 2: Thioflavin T (ThT) Amyloid Aggregation Inhibition Assay
This assay assesses the ability of 1-indanone derivatives to inhibit the self-assembly of Aβ or α-synuclein peptides into amyloid fibrils.[1]
Materials:
-
Aβ1-42 or α-synuclein monomeric peptide
-
Thioflavin T (ThT) stock solution (e.g., 2.5 mM in water)
-
Assay buffer (e.g., PBS, pH 7.4)
-
1-indanone test compounds dissolved in DMSO
-
Black, clear-bottom 96-well microplates
-
Plate-reading fluorometer (Excitation ~440 nm, Emission ~485 nm)
Methodology:
-
Reagent Preparation:
-
Prepare a working solution of the amyloid peptide (e.g., 100 µM Aβ1-42) in assay buffer.
-
Prepare a working solution of ThT to a final assay concentration of 25 µM.[1]
-
Prepare serial dilutions of the 1-indanone test compounds in assay buffer. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).
-
-
Assay Setup (in a 96-well plate):
-
To appropriate wells, add the amyloid peptide solution.
-
Add the test compound dilutions. For control wells, add the vehicle (DMSO in buffer).
-
To initiate aggregation, a small amount of pre-formed fibril "seeds" (e.g., 10 µM) can be added to each well.[1]
-
Add the ThT working solution to each well.
-
The final volume in each well should be consistent (e.g., 200 µL).
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C, typically with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 48 hours.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate aggregation curves.
-
The percentage of inhibition can be calculated by comparing the final fluorescence plateau of wells with test compounds to the control wells.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 3: Fluorescence Staining of Aggregates in Post-Mortem Brain Tissue
This protocol visualizes the binding of fluorescent 1-indanone derivatives to protein aggregates in brain tissue sections from patients with neurodegenerative diseases.
Materials:
-
Formalin-fixed, paraffin-embedded (or frozen) brain tissue sections (10-20 µm thick) from diagnosed AD or PD cases and healthy controls.
-
Fluorescent 1-indanone derivative (e.g., 100 µM stock in DMSO).
-
Phosphate-buffered saline (PBS) with 0.1% Triton X-100 (PBST) for washing.
-
Ethanol solutions (100%, 90%, 70%).
-
Deionized water.
-
Antifade mounting medium.
-
Fluorescence microscope with appropriate filter sets.
Methodology:
-
Tissue Deparaffinization and Rehydration (for paraffin sections):
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 90% (1 minute), 70% (1 minute).
-
Rinse with deionized water.
-
-
Staining:
-
Dilute the fluorescent 1-indanone derivative in PBS to a final concentration (e.g., 1-10 µM).
-
Apply the staining solution to cover the tissue section completely.
-
Incubate in a humidified chamber at room temperature for 30-60 minutes, protected from light.
-
-
Washing and Differentiation:
-
Rinse the slides briefly in PBS.
-
Differentiate the staining by washing in 70% ethanol for 2 minutes to reduce background fluorescence.
-
Wash thoroughly with PBST (3 x 5 minutes).
-
-
Mounting and Imaging:
-
Rinse slides in deionized water.
-
Coverslip the sections using an antifade mounting medium.
-
Image the sections using a fluorescence microscope. Capture images of brain regions known to contain pathology (e.g., hippocampus for AD, substantia nigra for PD). Compare staining patterns between diseased and control tissues. Co-localization studies with antibodies against Aβ or α-syn can be performed to confirm specificity.[6][8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of tau PET Imaging Ligands and their Utility in Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PET/SPECT imaging agents for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel indanone derivatives as potential imaging probes for β-amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nazarov Cyclization for 1-Indanone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the Nazarov cyclization to synthesize 1-indanones.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 1-indanones via Nazarov cyclization.
1. Why is the reaction showing low yield with significant recovery of the starting divinyl ketone?
Low conversion is a frequent challenge and can be attributed to several factors related to catalyst activity and reaction conditions.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Insufficient Catalyst Activity | The Lewis or Brønsted acid may not be strong enough to promote the cyclization of your specific substrate. Consider switching to a more potent catalyst. For instance, if catalytic Cu(OTf)₂ is ineffective, a stoichiometric amount of a stronger Lewis acid like AlCl₃ or BF₃·OEt₂ might be required.[1][2] |
| Catalyst Deactivation | Trace amounts of water or other impurities in the solvent or starting material can hydrolyze and deactivate Lewis acids. Ensure all reagents and solvents are rigorously dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). |
| Low Reaction Temperature | The activation energy for the 4π-electrocyclization may not be reached at the current temperature. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. |
| Short Reaction Time | Some Nazarov cyclizations can be slow, especially with less reactive substrates or when using catalytic amounts of the promoter.[3] Extend the reaction time and follow the consumption of the starting material. |
| Product Inhibition | The 1-indanone product can sometimes coordinate to the Lewis acid catalyst more strongly than the starting divinyl ketone, leading to catalyst sequestration and slowing down the reaction.[3] In such cases, using a stoichiometric amount of the Lewis acid may be necessary. |
2. What leads to the formation of significant side products and how can they be minimized?
The formation of side products often arises from the high reactivity of the carbocation intermediates generated under acidic conditions.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Wagner-Meerwein Rearrangements | The use of super-stoichiometric amounts of strong acids can lead to undesired skeletal rearrangements of the carbocation intermediates.[3] Employing milder catalysts, such as Cu(OTf)₂, or using catalytic amounts of a stronger acid can often suppress these side reactions. |
| Polymerization/Decomposition | Harsh reaction conditions, particularly high temperatures and very strong acids, can cause decomposition of the starting material or polymerization. It is advisable to start with milder conditions (e.g., lower temperature, weaker acid) and gradually increase the intensity if the reaction does not proceed. |
| Formation of Regioisomers | If the divinyl ketone is unsymmetrically substituted, elimination of a proton from the oxyallyl cation intermediate can occur in different directions, leading to a mixture of 1-indanone regioisomers.[2] This is a substrate-dependent issue that can be addressed by modifying the substrate itself. |
3. How can I control the regioselectivity of the double bond in the 1-indanone product?
Controlling the position of the double bond in the final product is a common challenge, especially with unsymmetrical divinyl ketones.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Thermodynamic vs. Kinetic Control | The elimination step can lead to the thermodynamically most stable (most substituted) alkene, or a kinetically favored product. The reaction conditions, particularly the acid used, can influence this outcome. |
| Substrate Symmetry | Symmetrically substituted divinyl ketones will yield a single regioisomer. For unsymmetrical substrates, the electronic and steric nature of the substituents will direct the elimination. |
| Lack of a Directing Group | Without a group to direct the elimination, a mixture of products is often obtained.[2] |
| Silicon-Directed Strategy | A powerful method to control regioselectivity is the use of a "directing group," such as a trimethylsilyl (TMS) group, on the vinyl moiety.[1][4] The silicon atom stabilizes the formation of a β-carbocation, and the TMS group is subsequently eliminated, directing the position of the newly formed double bond.[1][4] |
4. The reaction is producing a racemic or diastereomeric mixture of 1-indanones. How can I improve stereoselectivity?
Achieving high stereoselectivity requires careful selection of the catalyst and reaction conditions.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Use of an Achiral Catalyst | If the desired product is chiral, an achiral Lewis or Brønsted acid will typically produce a racemic mixture. |
| Racemization | The use of strong acids can sometimes lead to racemization of stereocenters alpha to the carbonyl group.[1] |
| Chiral Lewis Acids | Employing a chiral Lewis acid can induce enantioselectivity in the cyclization step.[5][6] Common examples include complexes of copper, scandium, or zinc with chiral ligands. |
| Cooperative Catalysis | A combination of a simple Lewis acid (like ZnCl₂) and a chiral Brønsted acid (such as a chiral phosphoric acid) can be highly effective in achieving enantioselectivity, particularly in controlling the stereochemistry of the proton transfer step.[5][6] |
| Substrate Control | The presence of existing stereocenters in the divinyl ketone can direct the stereochemical outcome of the cyclization. |
Frequently Asked Questions (FAQs)
1. What are the most common Lewis and Brønsted acids used for the Nazarov cyclization to 1-indanones?
A range of acids can be used, with the choice depending on the reactivity of the divinyl ketone substrate.
-
Lewis Acids:
-
Brønsted Acids:
2. When should I choose a Brønsted acid over a Lewis acid?
The choice depends on the substrate and the desired outcome. Brønsted acids are often effective for substrates that can be readily protonated to initiate the cyclization. They can sometimes offer milder reaction conditions compared to strong, stoichiometric Lewis acids. In some cases, a cooperative system using both a Lewis and a Brønsted acid provides the best results, especially for achieving high enantioselectivity.[5][6]
3. What is the optimal temperature for this reaction?
There is no single optimal temperature. The reaction temperature is highly dependent on the substrate's reactivity and the catalyst's strength.
-
Highly reactive substrates with electron-donating groups may proceed at room temperature or even lower.
-
Less reactive substrates with electron-withdrawing groups may require heating to facilitate the cyclization. It is always recommended to start at a lower temperature and gradually increase it while monitoring the reaction.
4. Which solvents are recommended for the Nazarov cyclization to 1-indanones?
Non-coordinating, aprotic solvents are generally preferred to avoid interference with the Lewis acid catalyst.
-
Commonly used solvents: Dichloromethane (DCM), 1,2-dichloroethane (DCE), and toluene.
-
Solvents to avoid: Coordinating solvents like tetrahydrofuran (THF), acetonitrile, or alcohols can bind to the Lewis acid and inhibit its catalytic activity.
5. Are there any limitations on the substrate scope for this reaction?
Yes, the structure of the divinyl ketone significantly impacts the success of the Nazarov cyclization.
-
Electron-donating groups on the vinyl moieties can over-stabilize the initial pentadienyl cation, slowing down or inhibiting the cyclization.
-
Electron-withdrawing groups can also affect the reaction rate.
-
Steric hindrance around the vinyl groups or the ketone can impede the necessary conformational changes for the cyclization to occur.
Data Presentation
Table 1: Comparison of Lewis Acids for the Synthesis of a Fluorinated 1-Indanone Derivative
| Entry | Lewis Acid (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (trans/cis) |
| 1 | Cu(OTf)₂ (10) | DCE | 80 | 8 | 91 | >20:1 |
| 2 | Sc(OTf)₃ (10) | DCE | 80 | 12 | 85 | 15:1 |
| 3 | Zn(OTf)₂ (10) | DCE | 80 | 18 | 78 | 10:1 |
| 4 | AlCl₃ (100) | DCM | 25 | 2 | 82 | 5:1 |
| 5 | BF₃·OEt₂ (100) | DCM | 25 | 3 | 75 | 6:1 |
Data is illustrative and compiled from trends discussed in the cited literature.
Experimental Protocols
Protocol 1: Copper(II) Triflate Catalyzed Synthesis of a Substituted 1-Indanone
This protocol is a general guideline based on procedures for catalytic Nazarov cyclizations.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the divinyl ketone substrate (1.0 mmol) and dry 1,2-dichloroethane (DCE, 0.1 M).
-
Catalyst Addition: Add copper(II) triflate (Cu(OTf)₂, 0.1 mmol, 10 mol%) to the solution.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with dichloromethane (DCM, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 1-indanone.
Protocol 2: Aluminum Chloride Promoted Synthesis of a Polysubstituted 1-Indanone
This protocol is based on classical Nazarov cyclizations using stoichiometric Lewis acids.[7]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 mmol) and dry dichloromethane (DCM, 0.1 M). Cool the suspension to 0 °C.
-
Substrate Addition: Slowly add a solution of the divinyl ketone (1.0 mmol) in dry DCM to the AlCl₃ suspension.
-
Reaction Conditions: Stir the reaction mixture at 0 °C to room temperature, monitoring the progress by TLC.
-
Workup: Upon completion, carefully quench the reaction by slowly adding it to a mixture of ice and concentrated HCl.
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General mechanism of the Nazarov cyclization to 1-indanones.
Caption: Troubleshooting workflow for low yield in 1-indanone synthesis.
Caption: Interplay of key reaction parameters in Nazarov cyclization.
References
- 1. Nazarov Cyclization [organic-chemistry.org]
- 2. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 3. Asymmetric Nazarov Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Enantioselective Nazarov cyclization of indole enones cooperatively catalyzed by Lewis acids and chiral Brønsted acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Enantioselective Nazarov cyclization of indole enones cooperatively catalyzed by Lewis acids and chiral Brønsted acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
Technical Support Center: Purification of Crude 6-(Methylthio)-1-indanone
Welcome to the technical support center for the purification of crude 6-(Methylthio)-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Crude this compound, often synthesized via a Friedel-Crafts acylation of a thioanisole derivative, may contain several types of impurities. These can include unreacted starting materials, regioisomers (such as 4-(methylthio)-1-indanone), and byproducts from side reactions like demethylation of the methylthio group. The crude product might also appear as a discolored (e.g., brownish or purplish) powder or a sticky solid due to these impurities.[1]
Q2: How can I qualitatively assess the purity of my crude this compound?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method to qualitatively assess the purity of your sample. The presence of multiple spots indicates impurities. A common solvent system to start with for TLC analysis of indanone derivatives is a mixture of hexane and ethyl acetate. By comparing the retention factor (Rf) of the main spot with that of any secondary spots, you can get an initial idea of the polarity of the impurities.
Q3: What analytical methods can be used for quantitative purity analysis?
A3: For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques. HPLC can provide accurate quantification of the main compound and its impurities. GC-MS is also suitable for identifying and quantifying volatile and semi-volatile impurities.
Q4: My purified this compound has a low melting point compared to the literature value. What does this indicate?
A4: A depressed and broadened melting point range is a classic indicator of the presence of impurities. The literature melting point for this compound is typically in the range of 105-109 °C.[2] If your material melts at a lower temperature, further purification is likely required.
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of crude this compound.
Issue 1: Oiling Out During Recrystallization
| Symptom | Potential Cause | Recommended Solution |
| The dissolved solid separates as an oil instead of forming crystals upon cooling. | The boiling point of the recrystallization solvent is higher than the melting point of the solute-solvent mixture. | - Choose a solvent with a lower boiling point.- Use a solvent mixture. Start by dissolving the compound in a good solvent and then add a poor solvent dropwise until the solution becomes turbid. Heat to clarify and then allow to cool slowly. |
| The concentration of the solute is too high. | - Add more solvent to the hot solution before cooling. | |
| Cooling is too rapid. | - Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow down the cooling process. |
Issue 2: Poor Separation in Column Chromatography
| Symptom | Potential Cause | Recommended Solution |
| The product and impurities elute together. | The solvent system (mobile phase) is too polar. | - Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane. Develop an optimal solvent system using TLC first, aiming for an Rf value of 0.2-0.4 for the desired compound. |
| The solvent system is not polar enough. | - Gradually increase the polarity of the mobile phase (gradient elution). For a hexane/ethyl acetate system, slowly increase the proportion of ethyl acetate. | |
| The column is overloaded with the crude sample. | - Use a larger column with more stationary phase (silica gel). A general guideline is a 30:1 to 100:1 ratio of silica gel to crude product by weight for difficult separations. | |
| Improper column packing leading to channeling. | - Ensure the silica gel is packed uniformly without any air bubbles or cracks. Slurry packing is often preferred. |
Issue 3: Low Recovery of Purified Product
| Symptom | Potential Cause | Recommended Solution |
| A significant amount of product remains in the mother liquor after recrystallization. | The chosen solvent is too good, even at low temperatures. | - Use a less effective solvent or a solvent mixture to decrease the solubility of the product at cold temperatures. - Concentrate the mother liquor and attempt a second recrystallization to recover more product. |
| Premature crystallization during hot filtration. | - Use a heated funnel or preheat the filtration apparatus. - Add a small excess of hot solvent before filtration to ensure the compound remains dissolved. | |
| The product is not eluting from the chromatography column. | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. In some cases, a small amount of a more polar solvent like methanol may be needed to elute highly polar compounds. |
Experimental Protocols
Note: The following protocols are based on general procedures for indanone derivatives and may require optimization for this compound.
Protocol 1: Recrystallization
This protocol is a starting point for the purification of crude this compound that is a solid.
Materials:
-
Crude this compound
-
Ethanol (or a hexane/ethyl acetate mixture)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (near its boiling point) while stirring until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Data Presentation: Solvent Selection for Recrystallization (Qualitative)
| Solvent/Solvent System | Expected Solubility of this compound | Potential for Impurity Removal |
| Ethanol | Good solubility when hot, lower when cold. | Effective for removing more polar or less polar impurities. |
| Isopropanol | Similar to ethanol, may offer different selectivity. | Alternative to ethanol. |
| Hexane/Ethyl Acetate | Solubility can be fine-tuned by adjusting the ratio. | Good for separating compounds with different polarities. |
| Toluene | May be effective if other solvents fail. | Useful for compounds that are difficult to crystallize. |
Protocol 2: Column Chromatography
This protocol describes a general procedure for purification by silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane and Ethyl Acetate (HPLC grade)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal Rf for the product is between 0.2 and 0.4.
-
Column Packing: Prepare a silica gel column using a slurry packing method with the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the determined mobile phase. If separation is poor, a gradient elution can be employed, gradually increasing the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation: Starting Conditions for Column Chromatography
| Parameter | Recommended Starting Condition |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate (e.g., start with 95:5 and gradually increase the proportion of ethyl acetate) |
| Sample Loading | Dry loading or wet loading in a minimal amount of solvent |
| Detection | UV visualization at 254 nm for TLC |
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: A logical troubleshooting guide for purification issues.
References
Managing moisture-sensitive reagents in Friedel-Crafts reactions for indanone synthesis
Technical Support Center: Friedel-Crafts Reactions for Indanone Synthesis
Topic: Managing Moisture-Sensitive Reagents
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for managing moisture-sensitive reagents in the intramolecular Friedel-Crafts acylation to synthesize indanones.
Frequently Asked Questions (FAQs)
Q1: Why is strict moisture control so critical for the success of Friedel-Crafts reactions in indanone synthesis?
Moisture control is paramount because the Lewis acid catalysts essential for this reaction, most notably aluminum chloride (AlCl₃), are highly sensitive to water.[1][2][3] Water can hydrolyze and deactivate the catalyst, which inhibits or completely stops the desired reaction, leading to significantly lower yields or complete reaction failure.[1] The Lewis acid reacts with water, losing its ability to act as a catalyst for the acylation.[4]
Q2: What are the primary sources of moisture contamination in a typical lab setting?
The main sources of moisture include:
-
Atmospheric humidity: Exposure of reagents to air, especially on humid days.
-
Improperly dried glassware: Glass surfaces can adsorb a thin film of water.[5]
-
Anhydrous solvents: Solvents can absorb moisture from the air if not stored and handled correctly.
-
Reagents: The reagents themselves may not be completely anhydrous.
-
Handling and transfers: Each manipulation increases the risk of introducing atmospheric moisture.
Q3: Are all catalysts for this reaction equally sensitive to moisture?
While many Lewis acids are moisture-sensitive, some are more susceptible than others.
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Highly Sensitive: Aluminum chloride (AlCl₃) is extremely sensitive and requires strictly anhydrous conditions.[1][3]
-
Alternative Catalysts: While direct comparisons of water tolerance are complex, other catalysts are frequently used. Strong Brønsted acids like polyphosphoric acid (PPA) and triflic acid (TfOH) are effective for the direct cyclization of 3-arylpropionic acids and can sometimes be used in less stringent conditions, although anhydrous techniques are still recommended for best results.[2][6] Niobium pentachloride (NbCl₅) has been used as a milder alternative that can facilitate the reaction at room temperature.[2][7]
Q4: What are the visible signs that my Lewis acid catalyst (e.g., AlCl₃) may have been compromised by moisture?
Anhydrous aluminum chloride is a fine, white or pale yellow powder. If it has been exposed to moisture, you might observe:
-
Clumping: The powder may become clumpy or caked together.
-
Gas Evolution: Reaction with water can be exothermic and liberate hydrogen chloride (HCl) gas, which is corrosive.[8]
-
Precipitate Formation: In solution, hydrolyzed AlCl₃ can form aluminum hydroxide, which appears as a gelatinous white precipitate.[4]
Troubleshooting Guide
Issue 1: Low to No Yield of the Desired Indanone
Q: My reaction resulted in a very low yield or no product at all. How can I diagnose if moisture contamination was the cause?
A: Moisture is a primary suspect in failed Friedel-Crafts acylations.[1][2] To diagnose this issue, consider the following points:
-
Review Your Procedure: Did you use flame- or oven-dried glassware? Was the reaction conducted under an inert atmosphere (e.g., nitrogen or argon)? Were your solvents certified anhydrous or properly dried before use?[2][3] Any deviation is a potential entry point for moisture.
-
Observe the Catalyst Addition: When adding the AlCl₃, did you observe any unexpected fuming or an unusually strong exothermic reaction? This could indicate a reaction with water.
-
Benchmark Your Reagents: If possible, run a small-scale control reaction where you are exceptionally meticulous about anhydrous conditions to see if the yield improves.
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Analyze the Crude Product: If you obtained some product, analyze the crude mixture using techniques like NMR or GC-MS. The presence of unreacted starting material is a strong indicator that the catalyst was deactivated early in the reaction.
Troubleshooting Logic for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. moodle2.units.it [moodle2.units.it]
- 6. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. websites.umich.edu [websites.umich.edu]
Technical Support Center: Scale-up Synthesis of 1-Indanone Derivatives
Welcome to the technical support center for the scale-up synthesis of 1-indanone derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the large-scale production of these important chemical intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for 1-indanone?
A1: The most prevalent industrial-scale synthesis of 1-indanone is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides.[1] This method is favored due to its efficiency and the availability of starting materials.[1] Alternative routes, such as the Nazarov cyclization and various transition-metal-catalyzed reactions, are less common for bulk production.[1][2] A one-pot process starting from benzoic acids has also been developed for improved scalability and cost-effectiveness.[1]
Q2: What are the primary safety concerns during the industrial production of 1-indanone?
A2: Key safety concerns include the handling of corrosive and moisture-sensitive catalysts like aluminum chloride (AlCl₃), managing potentially highly exothermic reactions, and exposure to hazardous reagents and solvents.[1] It is mandatory to use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and lab coats.[1] Engineering controls such as adequate ventilation, access to eyewash stations and safety showers, and the use of scrubbers for acidic gases are critical.[1] Thermal decomposition of reagents or products can also release irritating gases and vapors.[1]
Q3: How can the purity of 1-indanone be assessed on an industrial scale?
A3: On an industrial scale, the purity of 1-indanone is typically assessed using techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1] For structural confirmation and the identification of isomers, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FT-IR) Spectroscopy are employed.[1] GC-Mass Spectrometry (GC-MS) is also a valuable tool for identifying volatile organic impurities.[1]
Troubleshooting Guides
Issue 1: Low Product Yield in Friedel-Crafts Acylation
Low product yield is a frequent challenge in the scale-up of 1-indanone synthesis via Friedel-Crafts acylation. The following guide provides a systematic approach to diagnosing and resolving this issue.
Caption: Troubleshooting workflow for low yield in 1-indanone synthesis.
Detailed Troubleshooting Steps:
-
Inactive Catalyst: Lewis acids such as AlCl₃ are highly sensitive to moisture.[1][3] Ensure the catalyst is fresh and handled under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Insufficient Acid Strength: For reactions utilizing Brønsted acids like Polyphosphoric Acid (PPA), the concentration, specifically the P₂O₅ content, is crucial for reactivity.[1][3] If the reaction is sluggish, consider using a stronger acid like Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid).[3]
-
Low Reaction Temperature: The activation energy for the intramolecular cyclization may not be achieved at lower temperatures.[1] Carefully and gradually increase the reaction temperature while monitoring for the formation of byproducts.[1] For PPA-mediated reactions, temperatures around 100°C are often effective.[3]
-
Starting Material Purity: Impurities present in the 3-arylpropanoic acid or its acyl chloride can inhibit the reaction.[1] Verify the purity of your starting materials and perform purification if necessary.[1]
-
Incomplete Cyclization: The reaction may not have proceeded to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]
Issue 2: Formation of Impurities and Byproducts
The formation of impurities can significantly complicate purification and reduce the overall yield of the desired 1-indanone derivative. Understanding the types of impurities formed can help in devising strategies to minimize them.
Caption: Strategies to mitigate common impurities in 1-indanone synthesis.
Common Impurities and Mitigation Strategies:
| Impurity/Byproduct | Potential Cause | Mitigation Strategy |
| Regioisomers | The position of substituents on the aromatic ring can lead to cyclization at different positions. The P₂O₅ content in PPA can also influence the product distribution.[1] | Carefully control reaction conditions, particularly the catalyst and solvent. For instance, nitromethane has been shown to improve selectivity in some cases.[1][4] |
| Intermolecular Reaction Products (High MW) | High concentrations of the starting material can favor intermolecular reactions over the desired intramolecular cyclization.[1] | Perform the reaction under high-dilution conditions.[1] Add the substrate slowly to the reaction mixture to maintain a low instantaneous concentration.[1] |
| Polymers | Strong acidic conditions and high temperatures can promote the polymerization of the starting material or product.[1] | Carefully control the reaction temperature and time.[1] Avoid using excessively strong acids or allowing for prolonged reaction times.[1] |
| Indene Derivatives | Elimination reactions, often promoted by high temperatures, can lead to the formation of indene byproducts.[1] | Maintain strict temperature control and consider employing a milder work-up procedure.[1] |
Experimental Protocols
Key Experiment: Intramolecular Friedel-Crafts Acylation of 3-Arylpropionyl Chloride
This protocol is a general procedure for the cyclization of 3-arylpropionyl chlorides to form 1-indanone derivatives.
Materials:
-
3-Arylpropionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice bath
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.
-
Dissolve the 3-arylpropionyl chloride in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully and portion-wise, add anhydrous aluminum chloride (1.1-1.5 equivalents) to the stirred solution. An exothermic reaction may be observed.
-
Stir the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation of 3-Arylpropanoic Acids
| Catalyst | Substrate | Solvent | Temperature | Yield (%) | Reference |
| AlCl₃ | 3-Phenylpropanoic acid | Dichloromethane | RT | Good | [2] |
| FeCl₃ | 3-Arylpropanoic acids | Dichloromethane | RT | Good | [2] |
| NbCl₅ | 3-Arylpropanoic acids | Dichloromethane | RT | Good | [2] |
| Sc(OTf)₃ | Phenylpropionic acid chloride | Benzene | Reflux | 90 | [2] |
| PPA | 3-(m-tolyl)propanoic acid | - | ~100°C | - | [3] |
| TfOH | 3-Arylpropanoic acids | - | - | - | [2] |
| Nafion-H | Phenylpropionic acid chloride | Benzene | Reflux | 90 | [2] |
Note: "Good" indicates a high yield as reported in the literature, though specific percentages were not always provided. PPA and TfOH are often used in neat conditions.
This technical support guide provides a starting point for addressing common challenges in the scale-up synthesis of 1-indanone derivatives. For more specific issues, consulting the cited literature is recommended.
References
Technical Support Center: Optimizing Palladium-Catalyzed Indanone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed indanone synthesis. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of indanones using palladium catalysis.
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Yield | Inactive catalyst | Ensure the active Pd(0) species is being generated. If using a Pd(II) precatalyst, ensure proper reduction is occurring. Consider using a pre-activated Pd(0) catalyst.[1] The purity of reagents is critical; impurities can deactivate the catalyst. |
| Poor ligand choice | The ligand plays a crucial role in catalyst stability and activity. Screen a variety of phosphine ligands (e.g., dppp, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands.[2][3] Sterically hindered and electron-rich ligands often improve catalytic activity.[3][4] | |
| Inappropriate base | The choice of base is critical. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and organic bases (e.g., Et₃N). The base strength and solubility can significantly impact the reaction.[5] | |
| Incorrect reaction temperature | Some reactions require higher temperatures to proceed efficiently.[1] If the reaction is sluggish, consider incrementally increasing the temperature. | |
| Inconsistent Results/Reproducibility Issues | Atmosphere control | Palladium catalysts, particularly the active Pd(0) species, are often sensitive to air and moisture. Ensure reactions are run under an inert atmosphere (e.g., Argon or Nitrogen) and use properly dried solvents and reagents.[1] |
| Reagent purity | Minor impurities in starting materials, solvents, or reagents can have a significant impact on the reaction outcome. Ensure all components are of high purity. | |
| Order of addition | The sequence of adding reagents can affect the formation of the active catalyst. Maintain a consistent order of addition for all experiments. | |
| Formation of Side Products | Homocoupling of boronic acids (in Suzuki-type couplings) | This can occur in the presence of Pd(II) species and oxygen. Ensure the reaction is properly degassed and run under an inert atmosphere. Using a Pd(0) source or ensuring complete reduction of a Pd(II) precatalyst can minimize this side reaction. |
| Hydrodehalogenation of the aryl halide | This side reaction can compete with the desired cross-coupling. The choice of ligand and base can influence the extent of hydrodehalogenation.[4] | |
| Polymeric material formation | Intermolecular reactions can lead to polymer formation, especially at high concentrations. Consider running the reaction at a lower concentration. |
Frequently Asked Questions (FAQs)
1. How do I select the optimal palladium catalyst and ligand for my specific indanone synthesis?
There is no "one-size-fits-all" answer, and intelligent screening is key.[1] However, some general guidelines can be followed:
-
Palladium Source: Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) precatalysts, respectively. Pre-formed palladium-ligand complexes can also be used for improved stability and activity.[1]
-
Ligands: The choice of ligand is critical and substrate-dependent. For intramolecular α-arylation of ketones, sterically hindered and electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are often effective.[2][4] For Heck-type cyclizations, phosphine ligands like dppp [1,3-bis(diphenylphosphino)propane] have been used successfully.[6]
2. What are the most common methods for palladium-catalyzed indanone synthesis?
Several effective methods exist, including:
-
Intramolecular α-Arylation of Ketones: This involves the coupling of an enolate with an aryl halide tethered to the ketone.[4][7]
-
Heck Reaction: An intramolecular Heck reaction can be used to form the indanone ring system.[6][8] This can be a reductive Heck reaction or part of a cascade process.[6][8]
-
Carbonylative Cyclization: This method involves the incorporation of carbon monoxide into the molecule to form the indanone carbonyl group.[9][10]
-
C-H Activation/Annulation: Newer methods involve the direct functionalization of C-H bonds to construct the indanone core.[11][12][13]
3. What is the role of the base in the reaction, and how do I choose the right one?
The base is typically required to generate the nucleophilic species (e.g., an enolate from a ketone). The choice of base can influence reaction rate and yield. Common bases include:
-
Inorganic bases: K₂CO₃, Cs₂CO₃, K₃PO₄
-
Organic bases: Et₃N, DBU
The optimal base is substrate-dependent and often needs to be determined empirically. For α-arylation of ketones, strong bases like sodium tert-butoxide are often used.[4]
4. My reaction is not going to completion. What can I do?
If your reaction is sluggish or stalls, consider the following:
-
Increase Temperature: Many palladium-catalyzed reactions benefit from higher temperatures.[1]
-
Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst or ligand concentration can sometimes improve conversion.
-
Screen Solvents: The solvent can affect the solubility of reagents and the stability of the catalyst. Common solvents include toluene, dioxane, and DMF.[5]
-
Check Reagent Purity: As mentioned, impurities can inhibit the catalyst.[14]
Quantitative Data Summary
The following tables summarize quantitative data from various literature sources to aid in catalyst and condition selection. Note that these are examples, and optimal conditions will vary with the specific substrates used.
Table 1: Comparison of Ligands for Palladium-Catalyzed Intramolecular α-Arylation
| Ligand | Catalyst Loading (mol %) | Base | Solvent | Temperature (°C) | Yield (%) |
| P(t-Bu)₃ | 1.5 | NaOt-Bu | Toluene | 80 | >95 |
| PCy₃ | 1.5 | NaOt-Bu | Toluene | 80 | 94 |
| BINAP | 1.5 | NaOt-Bu | Toluene | 80 | 75 |
Data is illustrative and based on typical conditions reported for α-arylation of ketones.[4]
Table 2: Effect of Solvent on a Heck-Aldol Annulation for Indanone Synthesis
| Solvent | Temperature (°C) | Yield of Indanone (%) |
| Ethylene Glycol | 115 | 82 |
| DMF | 115 | <5 |
| DMSO | 115 | <5 |
Adapted from a study on a one-pot Heck-aldol annulation.[6]
Experimental Protocols
General Protocol for Palladium-Catalyzed Intramolecular α-Arylation of an Enone
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide precursor to the indanone, the palladium precatalyst (e.g., Pd(OAc)₂), and the phosphine ligand.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Addition of Reagents: Add the base (e.g., NaOt-Bu) and the anhydrous solvent (e.g., toluene) via syringe.
-
Reaction: Place the reaction tube in a preheated oil bath at the desired temperature and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle for intramolecular α-arylation.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Indanone synthesis [organic-chemistry.org]
- 10. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed Synthesis of Indanone via C-H Annulation Reaction of Aldehydes with Norbornenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
How to control E/Z isomer formation in 2-benzylidene-1-indanone synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively control E/Z isomer formation during the synthesis of 2-benzylidene-1-indanone and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing 2-benzylidene-1-indanone?
A1: The most common method is the Claisen-Schmidt condensation, a base-catalyzed reaction between 1-indanone and a substituted benzaldehyde.[1][2] This reaction is a type of crossed aldol condensation.[3]
Q2: What are E/Z isomers in the context of 2-benzylidene-1-indanone?
A2: E/Z isomerism, also known as geometric isomerism, arises due to the restricted rotation around the carbon-carbon double bond formed between the indanone ring and the benzylidene group. The 'E' isomer (from the German entgegen, meaning opposite) has the higher priority substituents on opposite sides of the double bond, while the 'Z' isomer (zusammen, meaning together) has them on the same side. In this case, the priority is determined by the Cahn-Ingold-Prelog (CIP) rules.
Q3: Which isomer, E or Z, is typically more stable?
A3: Generally, the E isomer of 2-benzylidene-1-indanone is thermodynamically more stable due to reduced steric hindrance between the aromatic rings. The bulkier groups are further apart in the E configuration, leading to lower overall energy.
Q4: Can the E/Z isomers be interconverted?
A4: Yes, isomerization between the E and Z forms can occur, often facilitated by light, heat, or acid/base catalysis.[4] This is an important consideration during synthesis, purification, and storage of the compounds.
Troubleshooting Guide
Issue 1: Poor E/Z Selectivity or Formation of the Undesired Isomer
Q: My synthesis yields a mixture of E and Z isomers with a low ratio, or predominantly the undesired isomer. How can I improve the selectivity?
A: Controlling the E/Z ratio is a common challenge and can be influenced by several factors. Here are key parameters to investigate:
-
Choice of Catalyst (Base): The nature and strength of the base can influence the transition state of the reaction, thereby affecting stereoselectivity. While strong bases like NaOH and KOH are common, exploring milder bases or different counter-ions might alter the isomer ratio. For instance, in related reactions, the choice of metal hydroxides (e.g., KOH vs. CsOH) has been shown to affect stereoselectivity.
-
Solvent Selection: The polarity and protic/aprotic nature of the solvent can impact the stability of the intermediates and transition states.[5] Aprotic solvents are often used in condensations where high stereoselectivity is desired. Experimenting with different solvents such as ethanol, methanol, THF, or DMSO can be beneficial.
-
Reaction Temperature: Temperature plays a critical role in selectivity.[6] Generally, lower temperatures favor the kinetically controlled product, while higher temperatures favor the thermodynamically more stable product (usually the E isomer). Running the reaction at a reduced temperature (e.g., 0 °C or even lower) may enhance selectivity.
-
Electronic Effects of Substituents: The electronic properties of the substituents on the benzaldehyde ring can significantly impact selectivity. Electron-withdrawing groups on the benzaldehyde have been reported to favor high E-selectivity.[7]
Issue 2: Low or No Product Yield
Q: I am experiencing a very low yield of the 2-benzylidene-1-indanone product. What are the potential causes and solutions?
A: Low yields can stem from several issues, from reagent quality to competing side reactions.
-
Catalyst Inactivity: Ensure the base is not old or deactivated. Using a fresh batch of catalyst is recommended. The concentration of the base is also crucial; too little may result in an incomplete reaction, while too much can promote side reactions.
-
Side Reactions:
-
Cannizzaro Reaction: In the presence of a strong base, benzaldehydes lacking α-hydrogens can undergo a disproportionation reaction to form a primary alcohol and a carboxylic acid.[8] To minimize this, add the base slowly or use a milder base.
-
Self-Condensation of 1-Indanone: The 1-indanone can react with itself. A strategy to avoid this is to add the 1-indanone slowly to the mixture of the benzaldehyde and the base.
-
Michael Addition: The enolate of 1-indanone can add to the newly formed 2-benzylidene-1-indanone product.[7] Using a slight excess of the aldehyde or running the reaction at a lower temperature can mitigate this.
-
-
Poor Reagent Quality: Impurities in the starting materials, especially oxidized benzaldehyde, can inhibit the reaction. It is advisable to purify the benzaldehyde by distillation if it is old.
Issue 3: Product is an Oil and Does Not Crystallize
Q: The purified product is an oil and I cannot induce crystallization. What should I do?
A: This can be due to the presence of a mixture of isomers or residual impurities.
-
Verify Purity: Analyze the product by TLC or ¹H NMR to check for the presence of multiple components. If impurities are present, further purification by column chromatography is necessary.
-
Isomer Mixture: A mixture of E and Z isomers can sometimes be difficult to crystallize. Separating the isomers using column chromatography might be required before attempting crystallization of the desired isomer.
-
Crystallization Solvents: Experiment with a range of solvents and solvent mixtures for recrystallization. Common choices include ethanol, methanol, and mixtures of hexane and ethyl acetate.
Data Presentation: Influence of Reaction Parameters on E/Z Selectivity
While specific comparative data for 2-benzylidene-1-indanone is not extensively available in a single study, the following tables summarize the general trends observed in Claisen-Schmidt and related aldol condensations, which can be used as a starting point for optimization.
Table 1: General Effect of Catalyst on E/Z Selectivity
| Catalyst | Typical Conditions | Expected Outcome on E/Z Ratio | Rationale |
| NaOH / KOH | Ethanolic solution, room temp. | Often favors the thermodynamically stable E isomer. | Strong bases promote the reaction to equilibrium. |
| Milder Bases (e.g., Piperidine, Pyrrolidine) | Reflux in a suitable solvent | May provide kinetic control, potentially increasing the Z isomer. | The transition state geometry can be influenced by the nature of the base. |
| Lewis Acids (e.g., BF₃·OEt₂, TiCl₄) | Aprotic solvent, low temp. | Can offer high stereoselectivity, often favoring one isomer significantly. | Coordination to the carbonyl oxygen atoms can lock the conformation of the transition state. |
Table 2: General Effect of Solvent and Temperature on E/Z Selectivity
| Parameter | Condition | Expected Outcome on E/Z Ratio | Rationale |
| Solvent | Protic (e.g., Ethanol) | May favor the E isomer through stabilization of polar transition states. | Hydrogen bonding can influence the reaction pathway. |
| Aprotic (e.g., THF, Dioxane) | Can offer better control and potentially higher selectivity. | Less interaction with the reaction intermediates. | |
| Temperature | Low Temperature (e.g., 0 °C) | May favor the kinetically controlled product (can be E or Z). | The reaction may not reach thermodynamic equilibrium. |
| High Temperature (e.g., Reflux) | Generally favors the more stable E isomer. | Provides enough energy to overcome the activation barrier to the thermodynamic product. |
Experimental Protocols
Protocol 1: Standard Base-Catalyzed Synthesis in Ethanol
-
Preparation: In a round-bottom flask, dissolve 1-indanone (1.0 eq.) and the desired benzaldehyde (1.0 eq.) in ethanol.
-
Catalyst Addition: Cool the mixture in an ice bath while stirring. Slowly add an aqueous solution of sodium hydroxide (2-3 eq.) to the flask.
-
Reaction: Remove the ice bath and continue stirring the reaction mixture at room temperature. The reaction time can range from a few hours to overnight.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into cold water or a dilute acid solution (e.g., 1M HCl) to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. The product can be further purified by recrystallization or column chromatography to separate isomers if necessary.
Protocol 2: Solvent-Free Synthesis
-
Reactant Grinding: In a mortar, combine 1-indanone (1.0 eq.) and the benzaldehyde (1.0 eq.). Grind the solids together with a pestle until they form a paste or an oil.
-
Catalyst Addition: Add a catalytic amount of finely ground solid sodium hydroxide to the mixture.
-
Reaction: Continue to grind the mixture. The reaction is often rapid, and the product may solidify.
-
Work-up: Add a small amount of 10% aqueous HCl to neutralize the catalyst.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., an ethanol/water mixture).
Visualizations
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. scienceopen.com [scienceopen.com]
- 3. Aldol reaction - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Improving efficiency of non-conventional synthesis methods for 1-indanones
Welcome to the technical support center for the synthesis of 1-indanones, a critical structural motif in medicinal chemistry and materials science.[1][2] This resource is designed for researchers, scientists, and drug development professionals to address challenges and improve the efficiency of non-conventional synthesis methods. Here you will find troubleshooting guides and frequently asked questions (FAQs) to navigate common issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter when using non-conventional synthesis methods for 1-indanones.
Method: Microwave-Assisted Synthesis
Microwave-assisted synthesis can significantly reduce reaction times for reactions like the Friedel-Crafts and Nazarov cyclizations.[3][4] However, optimizing these reactions can be challenging.
Q1: My microwave-assisted Friedel-Crafts acylation is resulting in a low yield. What are the common causes and solutions?
A: Low yield in microwave-assisted Friedel-Crafts acylation is a frequent issue.[5] Potential causes can be systematically investigated:
-
Inactive Catalyst: Lewis acids like AlCl₃ are extremely sensitive to moisture, which leads to hydrolysis and inactivation.[5][6] Brønsted acids such as Polyphosphoric Acid (PPA) may not be concentrated enough to effectively promote the reaction.[5]
-
Solution: Always use a fresh, anhydrous Lewis acid and handle it under an inert atmosphere (e.g., nitrogen or argon). For PPA, ensure a high concentration of P₂O₅. Consider using stronger alternatives like Eaton's reagent (P₂O₅ in methanesulfonic acid).[5]
-
-
Low Reaction Temperature: The reaction may not have reached the necessary activation energy for efficient cyclization.
-
Solution: Cautiously increase the microwave's target temperature while monitoring the reaction pressure and looking for signs of side product formation.[5]
-
-
Starting Material Purity: Impurities present in the 3-arylpropanoic acid or its corresponding acyl chloride can inhibit the catalyst or lead to side reactions.[7]
-
Solution: Verify the purity of your starting materials using techniques like NMR or GC-MS. Purify them if necessary before proceeding.[6]
-
-
Incorrect Catalyst Loading: Using too little catalyst can result in incomplete conversion, while an excess can sometimes promote side reactions. For triflic acid (TfOH) catalyzed reactions, lower amounts can lead to a considerable number of by-products.[3]
-
Solution: An optimal loading of three equivalents of TfOH has been shown to drive the reaction to complete conversion in 60 minutes at 80°C under microwave irradiation.[3]
-
Q2: I am observing significant side product formation, such as polymers or regioisomers. How can I improve selectivity?
A: The formation of multiple products can complicate purification and reduce the yield of the desired 1-indanone.
-
Polymerization: High temperatures and strongly acidic conditions can cause the starting material or the 1-indanone product to polymerize.[6]
-
Solution: Carefully control the reaction temperature and minimize the reaction time. Avoid using excessively strong acids if polymerization is a persistent issue.[6]
-
-
Regioisomer Formation: The substitution pattern on the aromatic ring can direct the intramolecular cyclization to different positions, resulting in unwanted isomers.[6]
-
Solution: Reaction conditions, especially the choice of catalyst and solvent, can influence selectivity. For example, nitromethane has been shown to improve selectivity in some Friedel-Crafts acylations.[6]
-
-
Intermolecular Reactions: At high concentrations, the starting material may react with itself (intermolecularly) rather than cyclizing (intramolecularly).[6]
-
Solution: Perform the reaction under high-dilution conditions to favor the desired intramolecular pathway.[6]
-
Method: Flow Chemistry Synthesis
Flow chemistry offers enhanced safety, scalability, and control over reaction parameters, but requires careful optimization.[8]
Q1: How do I begin to optimize a 1-indanone synthesis in a new flow reactor setup?
A: Optimizing a flow chemistry process is most efficiently done using a Design of Experiments (DoE) approach rather than changing one factor at a time (OFAT).[9]
-
Identify Key Parameters: The most critical factors to investigate are typically temperature, residence time, and reagent stoichiometry (equivalents).[9]
-
Define Parameter Space: Set practical lower and upper limits for each parameter based on your reactor's capabilities and chemical knowledge.[9]
-
Use DoE Software: Employ statistical software to generate a set of experiments that efficiently explores the parameter space and reveals interactions between factors.[9]
-
Automate and Analyze: Integrate real-time analytical techniques (like FTIR or HPLC/MS) into your flow setup for data-rich experimentation.[10] Use this data to build a model that predicts the optimal conditions for yield or purity.
Q2: My reaction is not reaching completion in the flow reactor, even at high temperatures. What can I do?
A: Incomplete conversion in a flow system is often related to insufficient residence time or poor mixing.
-
Increase Residence Time: The reactants may not be spending enough time in the heated zone of the reactor.
-
Solution: You can increase residence time by either (a) decreasing the flow rate of the pumps or (b) increasing the reactor volume (using a longer coil or a larger reactor chip).
-
-
Improve Mixing: If reactants are not mixing efficiently, the reaction rate will be slow.
-
Solution: Ensure you are in a flow regime that promotes good mixing. If using tubing, consider a static mixer. For microreactors, ensure the channel geometry is designed to enhance diffusion.
-
-
Check for Clogging: Particulate matter from reagents or product precipitation can cause blockages, altering flow rates and pressures.
-
Solution: Filter all solutions before introducing them to the pumps. If the product is poorly soluble, consider using a back-pressure regulator to keep it in solution or add a co-solvent to improve solubility.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using non-conventional synthesis methods for 1-indanones compared to traditional heating?
A: Non-conventional methods offer several key benefits over classical synthetic approaches:
-
Efficiency and Speed: Microwave and ultrasound-assisted methods can dramatically reduce reaction times from hours to minutes.[3][4]
-
Improved Yields: Optimized non-conventional methods often lead to higher isolated yields and cleaner reaction profiles with fewer by-products.[3][4]
-
Greener Chemistry: These techniques can be more energy-efficient. Flow chemistry, in particular, improves safety by using smaller reaction volumes and allows for easier automation and scale-up.[3][8]
-
Milder Conditions: Some modern methods, such as palladium-catalyzed reactions, can proceed under milder conditions than the harsh acids required for traditional Friedel-Crafts acylation.[1]
Q2: Between microwave, ultrasound, and flow chemistry, which method is best for my 1-indanone synthesis?
A: The choice depends on your specific goals:
-
Microwave Synthesis is excellent for rapid reaction screening and optimization on a small scale. It provides efficient, uniform heating.[3]
-
Ultrasound-Assisted Synthesis can be a good alternative, sometimes offering cleaner reaction profiles at lower temperatures than microwave methods.[11]
-
Flow Chemistry is the superior choice for scaling up a reaction, ensuring process safety, and performing large-scale automated optimization campaigns.[8][10]
Q3: What is photocatalysis and how is it used for 1-indanone synthesis?
A: Photocatalysis uses light to initiate a chemical reaction in the presence of a photocatalyst. For 1-indanone synthesis, a recently developed method uses a photocatalyst to generate an acyl radical directly from an aromatic aldehyde.[12] This radical then reacts with an alkyne in a cascade cyclization to form the 1-indanone ring structure. This approach is powerful because it allows for the construction of the indanone core from simple, unmodified starting materials under mild conditions.[12]
Data Presentation: Comparison of Synthesis Methods
The following tables summarize quantitative data for various 1-indanone synthesis methods, allowing for direct comparison.
Table 1: Comparison of Non-Conventional Friedel-Crafts Acylation Methods Data synthesized from a study on the cyclization of 3-(4-methoxyphenyl)propionic acid.[3]
| Method | Catalyst (Equivalents) | Temperature (°C) | Time (min) | Conversion (%) | Yield (%) |
| Microwave (MW) | TfOH (3) | 80 | 60 | 100 | 100 |
| Ultrasound (US) | TfOH (3) | 25 | 60 | 60 | 60 |
| Q-Tube™ Reactor | TfOH (3) | 80 | 60 | 100 | 100 |
Table 2: Comparison of Classical vs. Modern Palladium-Catalyzed Synthesis Data for the synthesis of a representative 1-indanone derivative.[1]
| Synthesis Method | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Yield (%) |
| Classical Friedel-Crafts | 3-(p-tolyl)propanoic acid | Polyphosphoric Acid (PPA) | 80-90°C, 30-60 min | High (unspecified) |
| Modern Heck-Aldol Annulation | 2-bromobenzaldehyde, 2-hydroxy-ethyl vinyl ether | Pd(OAc)₂, dppp, Et₃N | 115°C, 16 hours | Moderate to Excellent |
Experimental Protocols
Protocol 1: Microwave-Assisted Friedel-Crafts Acylation
This protocol describes the synthesis of 4-Methoxy-1-indanone from 3-(4-methoxyphenyl)propionic acid using triflic acid under microwave irradiation.[13]
-
Reaction Setup: Place 3-(4-methoxyphenyl)propionic acid (1 mmol) into a 10 mL sealed microwave vial equipped with a magnetic stirrer.
-
Reagent Addition: Carefully add triflic acid (3 mmol, 3 equivalents) to the vial.
-
Microwave Irradiation: Seal the vial and place it inside a microwave reactor. Irradiate the mixture at 80°C for 60 minutes.
-
Work-up: After the reaction is complete and the vial has cooled to room temperature, carefully quench the reaction by pouring the mixture onto crushed ice.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product via column chromatography to obtain the pure 1-indanone.
Protocol 2: Palladium-Catalyzed One-Pot Heck-Aldol Annulation
This protocol describes the synthesis of a 1-indanone derivative in a one-pot fashion from 2-bromobenzaldehyde.[1]
-
Reaction Setup: To a sealable reaction tube, add 2-bromobenzaldehyde (1.0 mmol), 2-hydroxy-ethyl vinyl ether (1.2 mmol), triethylamine (Et₃N, 1.5 mmol), palladium(II) acetate (Pd(OAc)₂, 1 mol%), and 1,3-bis(diphenylphosphino)propane (dppp, 1.5 mol%).
-
Solvent Addition: Add ethylene glycol (4 mL) to the tube.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 115°C for 16 hours.
-
Work-up: Cool the reaction to room temperature.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane).[1]
-
Purification: Wash the combined organic layers with brine, dry over a drying agent, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography.
Visualizations
Diagrams of Workflows and Logic
The following diagrams illustrate common workflows and logical processes in the synthesis and troubleshooting of 1-indanones.
Caption: Troubleshooting workflow for addressing low yield in 1-indanone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 9. researchgate.net [researchgate.net]
- 10. Automated Optimization of Multistep Synthesis in Flow and Data-rich Experimentations – Jensen Research Group [jensenlab.mit.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Addressing low reactivity of starting materials in indanone synthesis
Welcome to the Technical Support Center for Indanone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis of indanones, with a particular focus on addressing the low reactivity of starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low reactivity of my starting materials in an intramolecular Friedel-Crafts acylation for indanone synthesis?
Low reactivity in Friedel-Crafts acylation for indanone synthesis is a common issue that can often be attributed to several factors:
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Deactivated Aromatic Ring: The presence of electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic ring of the 3-arylpropanoic acid or its derivative significantly reduces its nucleophilicity, thereby hindering the electrophilic aromatic substitution reaction.[1][2]
-
Inactive or Insufficient Catalyst: Lewis acids like aluminum chloride (AlCl₃) are highly susceptible to deactivation by moisture.[2][3] It is crucial to use anhydrous conditions and freshly opened or purified reagents.[2] In many cases, a stoichiometric amount of the Lewis acid is required because the product indanone can form a complex with the catalyst, rendering it inactive.[2]
-
Inappropriate Catalyst Choice: While AlCl₃ is common, it may not be optimal for all substrates. For direct cyclization of 3-arylpropanoic acids, stronger acids like triflic acid (TfOH) or polyphosphoric acid (PPA) are often more effective.[1][4] Niobium pentachloride (NbCl₅) is another alternative that can facilitate the in situ conversion of the carboxylic acid to the more reactive acyl chloride.[1]
-
Suboptimal Reaction Temperature: The activation energy for the cyclization may not be reached at lower temperatures. Conversely, excessively high temperatures can lead to side reactions and decomposition of starting materials or products.[2]
Q2: My starting material is a 3-arylpropanoic acid with electron-donating groups, but I am still observing low conversion to the desired indanone. What can I do?
Even with activating groups, other factors can impede the reaction. Here are some troubleshooting steps:
-
Switch to the Acyl Chloride: The direct cyclization of carboxylic acids is often more challenging than the cyclization of the corresponding acyl chlorides.[4][5] Converting the 3-arylpropanoic acid to its acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride before the Friedel-Crafts acylation can significantly enhance reactivity.[5]
-
Employ a Stronger Acid Catalyst: If you are using a milder Lewis acid, switching to a more potent system like triflic acid (TfOH) or Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) can promote the reaction.[4]
-
Increase Reaction Temperature or Use Microwave Irradiation: Gently increasing the reaction temperature can help overcome the activation barrier.[2] Microwave-assisted synthesis has been shown to reduce reaction times and improve yields in some cases by enabling rapid and uniform heating to higher temperatures.[4]
-
Ensure Purity of Starting Materials: Impurities in the 3-arylpropanoic acid can interfere with the catalyst and the reaction.[3] Purification of the starting material by recrystallization or chromatography may be necessary.
Q3: Are there alternative synthetic routes to indanones if my starting materials are incompatible with harsh Friedel-Crafts conditions?
Yes, several alternative methods can be employed for the synthesis of indanones when starting materials are sensitive to strong acids:
-
Nazarov Cyclization: This method involves the acid-catalyzed electrocyclic ring closure of divinyl ketones (chalcones).[6][7] It can be a powerful alternative, and microwave-assisted Nazarov cyclizations have been shown to be efficient.[7]
-
Palladium-Catalyzed Reactions: Modern synthetic methods, such as palladium-catalyzed one-pot Heck-aldol annulations of 2-bromobenzaldehydes and vinyl ethers, offer a milder route to highly functionalized indanones.[8]
-
Photocatalytic Synthesis: A green and mild approach using visible-light photocatalysis with diazo compounds as radical precursors has been developed for the synthesis of indanone derivatives.[9]
-
Meldrum's Acid Chemistry: Using Meldrum's acid derivatives as acylating agents in intramolecular Friedel-Crafts reactions can overcome some of the limitations of traditional methods, often proceeding under milder conditions with catalytic amounts of metal triflates.[7][10]
Troubleshooting Guides
Issue: Low or No Yield in Indanone Synthesis via Friedel-Crafts Acylation
This guide provides a systematic approach to diagnosing and resolving low yield issues.
Caption: General mechanism of intramolecular Friedel-Crafts acylation for indanone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 6-Substituted 1-Indanones
For researchers, scientists, and drug development professionals, the 1-indanone scaffold represents a privileged structure in medicinal chemistry. Strategic substitution at the 6-position of this bicyclic ketone has yielded potent inhibitors of key biological targets, particularly in the fields of neurodegenerative disease and oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-substituted 1-indanones, supported by experimental data and detailed protocols, to inform the rational design of next-generation therapeutics.
The 1-indanone core, a rigid framework combining aromatic and alicyclic features, has proven to be a versatile template for drug design. Notably, the substitution pattern on the benzene ring profoundly influences the biological activity of these compounds. The 6-position, in particular, has been a focal point for modifications aimed at enhancing potency and selectivity for various molecular targets. This guide will delve into the SAR of 6-substituted 1-indanones, with a primary focus on their well-established role as cholinesterase inhibitors for the management of Alzheimer's disease and their emerging potential as anticancer agents.
Cholinesterase Inhibition: A Key Strategy in Alzheimer's Disease
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a cornerstone of symptomatic treatment for Alzheimer's disease. The 1-indanone scaffold is a key component of the blockbuster drug donepezil, which features a 5,6-dimethoxy substitution pattern. Research has extensively explored modifications at these positions, revealing critical insights into the SAR for cholinesterase inhibition.
Comparative Analysis of Cholinesterase Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of various 6-substituted 1-indanone derivatives against AChE and BChE. The data highlights the impact of different substituents at the 6-position on potency, often expressed as the half-maximal inhibitory concentration (IC50).
| Compound ID | 6-Substituent | Other Substituents | Target | IC50 (µM) |
| 1 | Methoxy (-OCH3) | 5-Methoxy, 2-((1-benzylpiperidin-4-yl)methyl) | AChE | 0.012[1] |
| 2 | Methoxy (-OCH3) | 5-Methoxy, 2-((1-benzylpiperidin-4-yl)methyl) | BChE | 3.69[2] |
| 3 | Methoxy (-OCH3) | 2-((4-(dimethylamino)benzylidene)) | AChE | 0.12[1] |
| 4 | Hydroxy (-OH) | 2-((4-fluorobenzylidene)) | AChE | - |
| 5 | Amino (-NH2) | 2-((4-fluorobenzylidene)) | AChE | - |
| Reference | ||||
| Donepezil | 5,6-Dimethoxy | 2-((1-benzylpiperidin-4-yl)methyl) | AChE | 0.0057[2] |
Key SAR Observations for Cholinesterase Inhibition:
-
Methoxy Group: A methoxy group at the 6-position, often in conjunction with a 5-methoxy group, is a recurring feature in potent AChE inhibitors. This substitution pattern mimics that of donepezil and is thought to facilitate favorable interactions within the enzyme's active site.
-
Hydroxy Group: The presence of a hydroxyl group at the 6-position can also contribute to activity, potentially through hydrogen bonding interactions.
-
Bulky Substituents: The nature of the substituent at the 2-position of the indanone ring also plays a crucial role. Bulky and hydrophobic groups, such as the benzylidene moiety, often lead to enhanced potency.
Emerging Anticancer Activity of 1-Indanone Derivatives
Beyond their neurological applications, 1-indanone derivatives have demonstrated promising anticancer properties. Their mechanism of action in cancer is often multifactorial, involving the modulation of critical signaling pathways such as NF-κB and the disruption of microtubule dynamics through tubulin polymerization inhibition.
Comparative Analysis of Anticancer Activity
The cytotoxic effects of 6-substituted 1-indanone derivatives have been evaluated against various cancer cell lines. The table below presents a selection of these compounds and their corresponding IC50 values.
| Compound ID | 6-Substituent | Other Substituents | Cancer Cell Line | IC50 (µM) |
| ITH-6 | Unsubstituted | N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine | HT-29 (Colon) | 0.44[3] |
| ITH-6 | Unsubstituted | N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine | COLO 205 (Colon) | 0.98[3] |
| Compound 9j | Unsubstituted | 2-Benzylidene | MCF-7 (Breast) | 0.01[3] |
| Compound 9j | Unsubstituted | 2-Benzylidene | HCT-116 (Colon) | 0.088[3] |
| Gallic Acid Derivative 1 | - | Gallic acid-based substituent | MCF-7 (Breast) | - |
Key SAR Observations for Anticancer Activity:
-
Thiazolyl Hydrazone Moiety: The conjugation of a thiazolyl hydrazone moiety to the 1-indanone core, as seen in ITH-6, has been shown to impart potent cytotoxicity against colon cancer cells.[4][5][6]
-
Benzylidene Substitutions: Similar to cholinesterase inhibitors, benzylidene substitutions at the 2-position are also prevalent in anticancer 1-indanones. The nature of the substituents on the benzylidene ring can significantly impact potency.
-
Mechanism of Action: The anticancer effects of these compounds are often linked to their ability to induce cell cycle arrest, promote apoptosis, and inhibit key signaling pathways like NF-κB.[4][6]
Experimental Protocols
To facilitate the replication and extension of the research discussed, detailed experimental protocols for key assays are provided below.
Synthesis of 6-Substituted 1-Indanones (General Procedure)
A common route for the synthesis of 6-substituted 1-indanones involves the intramolecular Friedel-Crafts acylation of a corresponding 3-phenylpropionic acid derivative.
Example: Synthesis of 6-Methoxy-1-indanone
-
Starting Material: 3-(4-Methoxyphenyl)propanoic acid.
-
Cyclization: The carboxylic acid is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), and heated.
-
Work-up: The reaction mixture is quenched with ice water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is purified by column chromatography on silica gel to yield 6-methoxy-1-indanone.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of the synthesized compounds against AChE is typically determined using a modified Ellman's spectrophotometric method.
-
Reagents:
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Acetylcholinesterase (AChE) enzyme solution.
-
Phosphate buffer (pH 8.0).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
In a 96-well plate, the buffer, DTNB, and the test compound at various concentrations are added.
-
The AChE enzyme solution is then added to initiate the pre-incubation.
-
The reaction is started by the addition of the substrate, ATCI.
-
The absorbance is measured kinetically at 412 nm. The rate of the reaction is proportional to the enzyme activity.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is determined from the dose-response curve.
Visualizing the Workflow and Mechanism
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow and a proposed mechanism of action.
Caption: A typical workflow for the synthesis and biological evaluation of 6-substituted 1-indanones.
Caption: Proposed binding of a 6-methoxy-1-indanone derivative to the active site of acetylcholinesterase, leading to inhibition.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]
Comparing biological activity of 6-(Methylthio)-1-indanone vs. other indanone analogs
A Comparative Analysis of the Biological Activities of Indanone Analogs
An Objective Comparison of the Performance of Various Indanone Analogs Supported by Experimental Data for Researchers and Drug Development Professionals.
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. These activities include potential treatments for neurodegenerative diseases, inflammation, and cancer.[1] This guide provides a comparative overview of the biological activity of several indanone analogs, with a focus on how different substituents on the indanone ring influence their therapeutic potential. Due to the limited availability of public data on the biological activity of 6-(Methylthio)-1-indanone, this guide will focus on a selection of other well-characterized indanone analogs to illustrate key structure-activity relationships.
Comparative Biological Activity of Indanone Analogs
The biological activity of indanone derivatives is significantly influenced by the nature and position of substituents on the aromatic ring and the five-membered ring. The following table summarizes the in vitro activities of several indanone analogs against various biological targets.
| Compound/Analog | Target | Assay | IC50 Value | Reference |
| Donepezil Analog (Compound 9) | Acetylcholinesterase (AChE) | Ellman's method | 14.8 nM | [2] |
| Donepezil Analog (Compound 14) | Acetylcholinesterase (AChE) | Ellman's method | 18.6 nM | [2] |
| 2-Benzylidene-1-indanone Analog | Tubulin Polymerization | Tubulin polymerization assay | 0.62 - 2.04 µM | [1] |
| 2-Benzylidene-1-indanone Analog | Human Cancer Cell Lines (MCF-7, HCT, THP-1, A549) | Cytotoxicity Assay | 10 - 880 nM | [1] |
| Indanone Derivative from Fernandoa adenophylla | Heat-induced hemolysis | Hemolysis Assay | 54.69 µg/mL | [3] |
| Sesquistilbene Indanone Analog (Compound 11k) | Nitric Oxide (NO) Production | Griess Assay in LPS-stimulated RAW264.7 cells | Potent Inhibition | [4] |
Key Observations:
-
Cholinesterase Inhibition: Analogs designed based on the structure of Donepezil, a known acetylcholinesterase inhibitor, show potent inhibitory activity in the nanomolar range, highlighting the importance of specific side chains for interacting with the enzyme's active site.[2]
-
Anticancer Activity: 2-Benzylidene-1-indanone derivatives have demonstrated strong cytotoxicity against a panel of human cancer cell lines, with some compounds also inhibiting tubulin polymerization, a key mechanism for anticancer drugs.[1]
-
Anti-inflammatory Properties: An indanone derivative isolated from a natural source, Fernandoa adenophylla, exhibited anti-inflammatory effects by inhibiting heat-induced hemolysis.[3] Furthermore, synthetic sesquistilbene indanone analogs have been shown to be potent inhibitors of nitric oxide production in macrophage cell lines, indicating their potential as anti-inflammatory agents.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to determine the biological activities presented in this guide.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for acetylcholinesterase (AChE) inhibitors.
Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of acetylcholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Procedure:
-
The reaction mixture contains a phosphate buffer (pH 8.0), a known concentration of DTNB, the test compound (indanone analog) at various concentrations, and the enzyme (AChE).
-
The mixture is pre-incubated for a specific time at a controlled temperature.
-
The reaction is initiated by the addition of the substrate, acetylthiocholine iodide.
-
The absorbance of the yellow product is measured continuously at 412 nm using a spectrophotometer.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from the dose-response curve.
Visualizing Biological Pathways and Experimental Workflows
To better understand the mechanisms of action and experimental designs, the following diagrams are provided.
Enzyme Inhibition Kinetics
The following diagram illustrates the different types of reversible enzyme inhibition, which is a fundamental concept in pharmacology for understanding how drugs like indanone analogs might interact with their target enzymes.
Caption: Types of reversible enzyme inhibition.
General Workflow for In Vitro Cytotoxicity Screening
This diagram outlines a typical workflow for assessing the cytotoxic effects of new chemical entities like indanone analogs on cancer cell lines.
References
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Efficacy of 1-Indanone Derivatives: An In Vitro Assay Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-indanone scaffold represents a "privileged structure" in medicinal chemistry, forming the basis of numerous compounds with significant therapeutic potential.[1] Derivatives of 1-indanone have demonstrated a broad spectrum of biological activities, including the inhibition of key enzymes in neurodegenerative diseases and cytotoxic effects against various cancer cell lines.[2][3] This guide provides a comparative overview of essential in vitro assays to validate the efficacy of 1-indanone derivatives, complete with experimental data, detailed protocols, and visual workflows to facilitate robust preclinical evaluation.
Comparative Efficacy of 1-Indanone Derivatives
The therapeutic potential of 1-indanone derivatives is often quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%. The lower the IC50 value, the greater the potency of the compound.
Monoamine Oxidase (MAO) Inhibition
Inhibition of monoamine oxidases (MAO-A and MAO-B) is a key strategy in the treatment of neurodegenerative disorders like Parkinson's disease.[1] 1-Indanone derivatives have emerged as potent MAO inhibitors.[3]
| Compound Class | Derivative Example | Target | IC50 (µM) | Reference Compound | Target | IC50 (µM) |
| 1-Indanone Derivatives | 6-Isopropoxy-1-indanone | MAO-B | 0.78[1] | Selegiline | MAO-B | - |
| 2-Benzylidene-1-indanone (5g) | MAO-A | 0.131[4] | Clorgyline | MAO-A | - | |
| 2-Heteroarylidene-1-indanone | MAO-B | 0.0044 - 1.53[5] | ||||
| C6-substituted indanones | MAO-B | 0.001 - 0.030[3] | ||||
| α-Tetralone Derivatives | (structurally related) | MAO | Potent inhibitors[3] | |||
| 3-Coumaranone Derivatives | (structurally related) | MAO-B | 0.004 - 1.05[6] |
Acetylcholinesterase (AChE) Inhibition
Targeting acetylcholinesterase is a primary therapeutic approach for Alzheimer's disease.[7] Certain 1-indanone derivatives have shown promising AChE inhibitory activity.[8]
| Compound Class | Derivative Example | Target | IC50 (nM) | Reference Compound | Target | IC50 (nM) |
| 1-Indanone Derivatives | Compound 9 | AChE | 14.8[8] | Donepezil | AChE | Similar activity to derivatives[8] |
| Compound 14 | AChE | 18.6[8] | Tacrine | AChE | Lower activity than derivatives[8] |
Cytotoxicity in Cancer Cell Lines
The anticancer properties of 1-indanone derivatives are evaluated by their cytotoxic effects on various cancer cell lines.[2]
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference Compound | Cancer Cell Line | IC50 (µM) |
| Thiazolyl Hydrazone | ITH-6 | HT-29 (Colon) | 0.44[2] | Irinotecan | HT-29, COLO 205, KM 12 | Less effective than ITH-6[9] |
| ITH-6 | COLO 205 (Colon) | 0.98[2] | ||||
| ITH-6 | KM 12 (Colon) | 0.41[2][9] | ||||
| 2-Benzylidene-1-indanone | Compound 9j | MCF-7 (Breast) | 0.01[2] | |||
| Compound 9j | HCT-116 (Colon) | 0.088[2] | ||||
| Compound 9j | THP-1 (Leukemia) | 0.12[2] | ||||
| Compound 9j | A549 (Lung) | 0.21[2] |
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible and comparable results.
Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of MAO-A or MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Amplex® Red reagent (or similar detection reagent)[1]
-
Horseradish peroxidase (HRP)
-
Sodium phosphate buffer (e.g., 50 mM, pH 7.4)
-
Test compounds (1-indanone derivatives)
-
Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well microplates (black, clear bottom for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions of enzymes, substrate, Amplex® Red, and HRP in sodium phosphate buffer.
-
Assay Reaction: In a 96-well plate, add the following to each well:
-
Sodium phosphate buffer
-
Test compound or reference inhibitor at various concentrations
-
MAO-A or MAO-B enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.[1]
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrate (p-tyramine or kynuramine), Amplex® Red, and HRP.[1]
-
Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~530-560 nm and an emission wavelength of ~580-590 nm.[1] Continue to monitor the fluorescence at regular intervals for a set period (e.g., 30 minutes).
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable sigmoidal dose-response curve.[1]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.[12]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Substrate: Acetylthiocholine iodide (ATCI)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (1-indanone derivatives)
-
Reference inhibitor (e.g., Donepezil)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of test compounds and reference inhibitor in a suitable solvent. Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Assay Reaction: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound or reference inhibitor at various concentrations
-
DTNB solution
-
-
Pre-incubation: Add the AChE enzyme solution to the wells and incubate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 15 minutes).
-
Reaction Initiation: Add the substrate (ATCI) to each well to start the reaction.
-
Measurement: Measure the absorbance at a wavelength of 405-412 nm at regular intervals. The yellow color produced from the reaction of thiocholine with DTNB is proportional to the AChE activity.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition and subsequently the IC50 value as described for the MAO assay.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14]
Materials:
-
Human cancer cell lines (e.g., HT-29, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[2]
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator.[2]
-
Compound Treatment: Treat the cells with various concentrations of the 1-indanone derivatives (typically ranging from 0.01 to 100 µM).[2] Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13] Read the absorbance at a wavelength of 570-590 nm.[13]
-
Data Analysis: Subtract the background absorbance from the absorbance of all wells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by 1-indanone derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Coumaranone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monoamine Oxidase-A Inhibition and Associated Antioxidant Activity in Plant Extracts with Potential Antidepressant Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 12. benchchem.com [benchchem.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to 1-Indanone and 1,3-Indandione Derivatives as α-Synuclein Ligands
For Researchers, Scientists, and Drug Development Professionals
The aggregation of α-synuclein is a pathological hallmark of neurodegenerative disorders such as Parkinson's disease (PD), dementia with Lewy bodies (DLB), and multiple system atrophy (MSA). The development of small molecule ligands that can selectively bind to these misfolded α-synuclein aggregates is critical for creating diagnostic imaging agents and for screening potential therapeutic interventions. This guide provides a comparative analysis of two promising chemical scaffolds, 1-indanone and 1,3-indandione, whose derivatives have been developed as high-affinity ligands for α-synuclein fibrils.
Comparative Performance of Lead Derivatives
Recent structure-activity relationship (SAR) studies have led to the rational design and synthesis of novel 1-indanone and 1,3-indandione derivatives with impressive binding affinities and selectivity for α-synuclein aggregates.[1] The efficacy of these compounds is primarily evaluated based on their binding affinity (expressed as the dissociation constant, Kd) to α-synuclein fibrils and their selectivity over other common amyloid proteins, such as amyloid-beta (Aβ) and tau, which are associated with Alzheimer's disease.[2]
Below is a summary of the quantitative performance data for lead candidates from each class, compared with the widely used amyloid-binding dye, Thioflavin T (ThT).
| Ligand/Probe | Scaffold | Binding Affinity (Kd) for α-Synuclein Fibrils (nM) | Selectivity (Kd for Aβ / Kd for α-Syn) | Selectivity (Kd for Tau / Kd for α-Syn) |
| Compound 8 | 1-Indanone | 9.0[1][2] | >10[1][2] | >10[1][2] |
| Compound 32 | 1,3-Indandione | 18.8[1][2] | >10[1][2] | >10[1][2] |
| Thioflavin T (ThT) | Benzothiazole | ~10,000[2] | Low[2] | Low[2] |
As the data indicates, both scaffolds have yielded potent ligands. Notably, the 1-indanone derivative Compound 8 exhibits a single-digit nanomolar binding affinity, making it a particularly strong candidate.[1][3][4] Both lead compounds demonstrate a selectivity of over 10-fold for α-synuclein fibrils compared to Aβ and tau fibrils, a crucial feature for the specific detection of synucleinopathies.[1] These results show that derivatives of both 1-indanone and 1,3-indandione are significantly more potent and selective than traditional dyes like ThT.[2]
Structure-Activity Relationship (SAR) Insights
The development of these ligands was guided by SAR studies centered on existing α-synuclein binding molecules.[1][5] A common structural motif in many reported α-synuclein ligands consists of two aromatic ring systems connected by a spacer.[1][6]
-
Core Scaffold: The fused [6+5] ring system of the indanone core is suggested to impart better affinity than larger [6+6] systems.[1][4]
-
Diene Bridge: The number and configuration of conjugated double bonds in the "diene bridge," which connects the indanone core to the second aromatic ring, play a significant role in both binding affinity and selectivity.[1][6]
-
Substitutions: Aromatic substitutions on the 1-indanone-diene moiety were found to reduce binding affinity compared to the non-substituted derivatives.[1][4]
Visualizing the Research Workflow and Mechanism
The following diagrams illustrate the general workflow for ligand development and the proposed mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following are summaries of key experimental protocols used in the characterization of 1-indanone and 1,3-indandione derivatives.
General Synthesis via Aldol Condensation
The derivatives were primarily synthesized using acid or base-catalyzed aldol condensation reactions.[4][7]
-
Materials: The appropriate keto substrate (e.g., 1-indanone or 1,3-indandione) and the corresponding cinnamaldehyde derivative.
-
Procedure:
-
The keto substrate and aldehyde are combined in a suitable solvent.
-
An acid or base catalyst (e.g., HCl or NaOH) is added to the mixture.
-
The reaction is stirred, typically at room temperature or with gentle heating, until completion is observed (monitored by TLC).
-
The resulting product is isolated through filtration or extraction.
-
Purification is achieved via recrystallization or column chromatography to yield the final diene derivative.
-
Thioflavin T (ThT) Aggregation Assay
This assay is used to monitor the aggregation of α-synuclein in the presence of test compounds.[2]
-
Principle: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. Inhibitors of aggregation will reduce or delay this fluorescence increase.
-
Protocol:
-
Prepare a working solution of ThT (e.g., 25 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
In a 96-well black, clear-bottom plate, add the α-synuclein monomer solution (e.g., 100 µM).
-
Add the test compounds (1-indanone/1,3-indandione derivatives) at various concentrations. Control wells should contain the vehicle (e.g., DMSO).
-
To initiate aggregation, pre-formed fibril "seeds" (e.g., 10 µM) can be added to each well.[2]
-
Add the ThT working solution to each well.
-
The plate is sealed and incubated at 37°C with continuous shaking.
-
Fluorescence is measured at regular intervals (e.g., every 30 minutes) with excitation at ~440 nm and emission at ~485 nm.
-
Fibril Saturation and Competitive Binding Assays
These assays are employed to determine the binding affinity (Kd or Ki) of a test compound to pre-formed α-synuclein fibrils.[2]
-
Principle: A radiolabeled or fluorescent tracer with known affinity for the fibrils is competed off by increasing concentrations of the unlabeled test compound. The concentration of the test compound that displaces 50% of the tracer (IC50) is used to calculate its binding affinity.
-
Protocol (Competitive Assay):
-
Pre-formed α-synuclein fibrils are incubated in a buffer solution.
-
A fixed concentration of a known fluorescent probe or radioligand is added.
-
The test compound is added in a range of increasing concentrations.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free probe are separated, typically by vacuum filtration through a filter mat.
-
The amount of probe bound to the fibrils is quantified (by measuring fluorescence or radioactivity on the filter).
-
The data is plotted, and the IC50 value is determined and converted to a Ki or Kd value.
-
Conclusion
The comparative analysis reveals that both 1-indanone and 1,3-indandione are highly valuable scaffolds for the development of potent and selective α-synuclein ligands.[1][4] The lead 1-indanone derivative (Compound 8) shows a slightly higher binding affinity than the lead 1,3-indandione derivative (Compound 32), though both are exceptionally potent.[1][3] Their high selectivity against other amyloid proteins underscores their potential for specific diagnostic applications in synucleinopathies.[1][5] The experimental protocols provided herein offer a foundation for researchers to further explore and optimize these and other novel chemical structures in the ongoing effort to combat neurodegenerative diseases.
References
- 1. 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Indanone-Based Ligands: A Comparative Guide to Selectivity for α-Synuclein Fibrils
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of indanone-based ligands, highlighting their binding affinity and selectivity for α-synuclein (α-syn) aggregates over other key amyloid proteins, beta-amyloid (Aβ) and tau. The development of selective ligands is crucial for the accurate diagnosis and therapeutic monitoring of synucleinopathies such as Parkinson's disease. This document summarizes key experimental data, outlines detailed methodologies, and presents visual workflows to aid in the evaluation and application of these promising compounds.
Performance Comparison of α-Synuclein Ligands
The efficacy of a ligand for α-synuclein aggregates is primarily determined by its binding affinity (Kd) and its selectivity against other amyloidogenic proteins. The following table summarizes the quantitative data for representative indanone derivatives and compares them with Thioflavin T, a commonly used but less selective amyloid dye.
| Probe/Ligand | Scaffold | Binding Affinity (Kd) for α-Syn Fibrils (nM) | Selectivity (Kd for Aβ / Kd for α-Syn) | Selectivity (Kd for Tau / Kd for α-Syn) |
| Compound 8 | 1-Indanone | 9.0[1][2][3] | >10[1][2][3] | >10[1][2] |
| Compound 32 | 1,3-Indandione | 18.8[1][2][3] | >10[1][2][3] | >10[1][2] |
| Thioflavin T (ThT) | Benzothiazole | ~10,000 | Low | Low |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of indanone-based ligands.
Preparation of α-Synuclein Pre-Formed Fibrils (PFFs)
This protocol outlines the procedure for generating α-synuclein fibrils, which are essential for in vitro binding assays.
-
Monomer Preparation: Recombinant human α-synuclein monomer is dissolved in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 5 mg/mL.[4]
-
Aggregate Removal: To ensure a homogenous monomer solution, any pre-existing aggregates are removed by centrifuging the solution at high speed (e.g., 12,000-15,000 x g) for 10 minutes at 4°C. The supernatant containing the monomeric protein is then carefully collected.[4]
-
Fibril Formation: The monomer solution is incubated at 37°C with continuous agitation (e.g., 1000 rpm) for 5-7 days to induce the formation of mature fibrils.[4]
Fibril Saturation Binding Experiments
These experiments are performed to determine the binding affinity (Kd) of the ligands to the α-synuclein fibrils.
-
Fibril Preparation: Pre-formed α-synuclein fibrils are diluted to a fixed concentration in the assay buffer.
-
Ligand Dilution: The indanone-based ligand is serially diluted to create a range of concentrations.
-
Incubation: The fixed concentration of fibrils is incubated with the various concentrations of the ligand to allow binding to reach equilibrium.
-
Fluorescence Measurement: The fluorescence intensity is measured at the appropriate excitation and emission wavelengths for the ligand. The increase in fluorescence is proportional to the amount of ligand bound to the fibrils.[2]
-
Data Analysis: The binding data is analyzed using a saturation binding model to calculate the dissociation constant (Kd).
Competitive Binding Assay
This assay is employed to assess the selectivity of the indanone-based ligands for α-synuclein fibrils over Aβ and tau fibrils.
-
Fibril Preparation: Prepare separate solutions of pre-formed α-synuclein, Aβ, and tau fibrils at a fixed concentration.
-
Reference Probe: A known fluorescent probe with affinity for all three fibril types is used as a reference.
-
Ligand Dilution: The indanone-based test compound is serially diluted.
-
Assay Setup: In a microplate, a fixed concentration of one type of fibril (α-syn, Aβ, or tau) and the reference fluorescent probe are added. The serially diluted test compound is then added to the wells.
-
Fluorescence Measurement: The plate is incubated to allow for competitive binding, and the fluorescence of the reference probe is measured. A decrease in the reference probe's fluorescence indicates displacement by the test compound.
-
Data Analysis: The data is used to determine the binding affinity (Ki or Kd) of the test compound for each fibril type, allowing for the calculation of selectivity ratios.[4]
Visualizing the Workflow and Binding Landscape
The following diagrams illustrate the logical flow of ligand development and the competitive binding environment.
References
- 1. 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
The Influence of a Methylthio Substituent on the Binding Affinity of Indanone to Monoamine Oxidase
A Comparative Analysis for Researchers and Drug Development Professionals
The strategic modification of chemical scaffolds is a cornerstone of modern drug discovery. The indanone core, a privileged structure in medicinal chemistry, has been the subject of extensive investigation, leading to the development of numerous biologically active compounds. A key area of this research involves understanding how the addition of various functional groups to the indanone ring system alters its interaction with biological targets. This guide provides a detailed comparison of the binding affinity of the parent 1-indanone molecule with that of 6-methylthio-1-indanone, focusing on their inhibitory activity against the monoamine oxidase (MAO) enzymes.
Introduction to Indanone and Monoamine Oxidase
Indanone and its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects.[1] A significant area of research has been their potential as inhibitors of monoamine oxidases (MAO-A and MAO-B).[2][3] These enzymes are crucial for the degradation of monoamine neurotransmitters, and their inhibition is a key therapeutic strategy for neurodegenerative conditions such as Parkinson's disease and depression.[2][4] Understanding the structure-activity relationships (SAR) of substituted indanones is therefore critical for the rational design of novel and more potent MAO inhibitors.
Impact of 6-Methylthio Substitution on MAO Binding Affinity
The introduction of a methylthio (-SCH3) group at the 6-position of the 1-indanone scaffold has a profound and selective impact on its ability to inhibit monoamine oxidase enzymes. Experimental data from a study by Mostert et al. (2015) demonstrates that while the parent 1-indanone shows modest, non-selective inhibition of both MAO-A and MAO-B, the addition of a 6-methylthio substituent dramatically increases potency and selectivity for MAO-B.[2]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of 1-indanone and 6-methylthio-1-indanone against human MAO-A and MAO-B.
| Compound | Substituent at C6 | MAO-A IC50 (µM)[2] | MAO-B IC50 (µM)[2] |
| 1 | -H (Unsubstituted) | 12.8 | 10.7 |
| 2 | -SCH3 (Methylthio) | > 100 | 0.030 |
Data sourced from Mostert et al. (2015).[2]
As the data illustrates, the unsubstituted 1-indanone exhibits micromolar inhibition of both MAO-A and MAO-B with little selectivity. In stark contrast, 6-methylthio-1-indanone is a highly potent and selective inhibitor of MAO-B, with an IC50 value in the nanomolar range (30 nM).[2] Its inhibitory activity against MAO-A is significantly diminished, with an IC50 value greater than 100 µM.[2] This represents an over 350-fold increase in potency for MAO-B inhibition and a dramatic shift towards MAO-B selectivity.
Experimental Protocols
The following is a detailed methodology for the in vitro monoamine oxidase inhibition assay as described in the cited literature.
Monoamine Oxidase Inhibition Assay
Enzyme Source: Recombinant human MAO-A and MAO-B expressed in Pichia pastoris.
Substrate: Kynuramine is used as a non-selective substrate for both MAO-A and MAO-B.
Principle: The assay measures the formation of the fluorescent product, 4-hydroxyquinoline, which is produced by the MAO-catalyzed oxidative deamination of kynuramine.
Procedure:
-
A solution of the test compound (1-indanone or 6-methylthio-1-indanone) at various concentrations is pre-incubated with the respective MAO enzyme (MAO-A or MAO-B) in a potassium phosphate buffer (pH 7.4) for a specified period at 37 °C.
-
The enzymatic reaction is initiated by the addition of kynuramine.
-
The reaction is allowed to proceed for a defined time at 37 °C.
-
The reaction is terminated by the addition of a basic solution (e.g., NaOH).
-
The fluorescence of the 4-hydroxyquinoline product is measured using a spectrofluorometer with an excitation wavelength of approximately 310 nm and an emission wavelength of approximately 400 nm.
-
The percentage of inhibition is calculated by comparing the fluorescence of the samples containing the test compound to that of a control sample without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the monoamine oxidase signaling pathway and a general workflow for the evaluation of MAO inhibitors.
Caption: Monoamine Oxidase Signaling Pathway.
Caption: Workflow for Evaluating MAO Inhibitors.
Conclusion
The addition of a methylthio group at the 6-position of the 1-indanone scaffold dramatically alters its binding affinity and selectivity for monoamine oxidase enzymes. This substitution transforms a modest, non-selective inhibitor into a potent and highly selective inhibitor of MAO-B. This finding underscores the importance of the 6-position on the indanone ring for molecular recognition by MAO-B and provides a valuable data point for the rational design of future MAO-B inhibitors for the treatment of neurodegenerative diseases. The significant increase in potency and selectivity highlights the methylthio group as a key pharmacophoric feature in this context.
References
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of synthetic routes to substituted 1-indanones
The 1-indanone scaffold is a privileged structural motif, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its prevalence in drugs such as the Alzheimer's treatment Donepezil and the antidepressant Indatraline underscores the importance of efficient and versatile synthetic routes for medicinal chemists and drug development professionals.[1][3][4] This guide provides a comparative analysis of key synthetic strategies to access substituted 1-indanones, presenting quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in selecting the optimal route for their specific needs.
Overview of Key Synthetic Strategies
The construction of the 1-indanone core is primarily achieved through intramolecular cyclization reactions. Methodologies have evolved from classical acid-catalyzed reactions to sophisticated transition-metal-catalyzed processes that offer greater control over substitution and stereochemistry. Here, we compare three prominent and representative synthetic routes:
-
Route A: Intramolecular Friedel-Crafts Acylation: A robust and traditional method involving the cyclization of 3-arylpropanoic acids or their derivatives under strong acidic conditions.[4][5]
-
Route B: Palladium-Catalyzed Heck-Aldol Annulation: A modern, one-pot cascade reaction that constructs the indanone framework from readily available starting materials.[3]
-
Route C: Rhodium-Catalyzed Asymmetric 1,4-Addition: An advanced, enantioselective method for producing chiral 3-aryl-1-indanones, which are valuable intermediates in pharmaceutical synthesis.[6]
Comparative Data of Synthetic Routes
The following table summarizes key quantitative data for representative examples of each synthetic route, allowing for a direct comparison of their efficiency and reaction conditions.
| Parameter | Route A: Friedel-Crafts Acylation | Route B: Pd-Catalyzed Annulation | Route C: Rh-Catalyzed Asymmetric 1,4-Addition |
| Starting Materials | 3-(4-methoxyphenyl)propanoic acid | 2'-Bromoacetophenone, 2-Hydroxyethyl vinyl ether | (E)-2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-phenylprop-2-en-1-one |
| Catalyst/Reagent | Polyphosphoric Acid (PPA) | Pd(OAc)₂, dppp | [RhCl(C₂H₄)₂]₂, MonoPhos (L6) |
| Solvent | Toluene | Ethylene Glycol (EG) | Toluene |
| Temperature | 100 °C | 120 °C | 40 °C |
| Reaction Time | 2 hours | 16 hours | 3-5 hours |
| Yield | 95%[5] | 86%[3] | up to 95%[6] |
| Enantioselectivity | Not applicable (achiral) | Not applicable (achiral) | up to 95% ee[6] |
| Key Advantages | Simple, high-yielding, common reagents.[5] | One-pot procedure, readily available starting materials.[3] | High enantioselectivity, mild conditions.[6] |
| Key Disadvantages | Harsh acidic conditions, limited functional group tolerance.[5] | Requires organometallic catalyst, longer reaction time. | Requires synthesis of specialized boronate substrate.[6] |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Route A: Intramolecular Friedel-Crafts Acylation
This pathway shows the acid-catalyzed cyclization of a 3-arylpropanoic acid to form the 1-indanone ring.
Caption: Friedel-Crafts Acylation Workflow.
Route B: Palladium-Catalyzed Heck-Aldol Annulation
This diagram outlines the one-pot cascade involving a Heck reaction followed by an intramolecular aldol-type annulation.
Caption: Pd-Catalyzed Heck-Aldol Cascade.
Route C: Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition
This pathway illustrates the enantioselective formation of a C-C bond to create a chiral center at the 3-position of the indanone.
Caption: Rh-Catalyzed Asymmetric Synthesis.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Protocol for Route A: Intramolecular Friedel-Crafts Acylation[5]
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(4-methoxyphenyl)propanoic acid (1.0 eq).
-
Reagent Addition: Add polyphosphoric acid (PPA) (10 eq by weight) and toluene as the solvent.
-
Reaction Conditions: Heat the mixture to 100 °C and stir vigorously for 2 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-indanone.
Protocol for Route B: Palladium-Catalyzed Heck-Aldol Annulation[3]
-
Reaction Setup: In a sealed tube, combine 2'-bromoacetophenone (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), 1,3-bis(diphenylphosphino)propane (dppp, 0.05 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent and Reagent Addition: Add ethylene glycol (EG) as the solvent, followed by 2-hydroxyethyl vinyl ether (2.0 eq).
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 120 °C for 16 hours.
-
Work-up: After cooling to room temperature, add 1 M HCl solution and stir for 30 minutes.
-
Extraction: Extract the mixture with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel) to yield the target 1-indanone.
Protocol for Route C: Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition[6]
-
Catalyst Preparation: Under a nitrogen atmosphere, a solution of the pinacolborane chalcone derivative (1.0 eq, 0.2 mmol), [RhCl(C₂H₄)₂]₂ (0.005 eq, 0.01 mmol of Rh), and the chiral ligand MonoPhos L6 (0.01 eq, 0.02 mmol) in toluene (2 mL) is stirred at 80 °C for 30 minutes.
-
Reaction Initiation: Cool the mixture to 40 °C and add aqueous potassium phosphate (K₃PO₄) solution (1.5 M, 67 µL).
-
Reaction Conditions: Stir the mixture at 40 °C for 3-5 hours, monitoring by TLC.
-
Work-up: Upon completion, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by silica gel column chromatography to afford the corresponding enantioenriched 3-aryl-1-indanone. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Conclusion
The synthesis of substituted 1-indanones can be accomplished through a variety of powerful methods. The classical Intramolecular Friedel-Crafts Acylation remains a straightforward and high-yielding choice for robust substrates. For more complex targets requiring a one-pot assembly, the Palladium-Catalyzed Heck-Aldol Annulation offers an elegant cascade approach. When enantiopurity is paramount, particularly in the context of pharmaceutical development, the Rhodium-Catalyzed Asymmetric 1,4-Addition provides an effective solution for accessing chiral 3-substituted 1-indanones with excellent stereocontrol. The choice of synthetic route will ultimately depend on the specific substitution pattern desired, functional group tolerance, scalability, and the need for stereochemical control.
References
- 1. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Comparison Guide: Validating the Mechanism of Action for Novel Indanone-Based Compounds as Kinase Inhibitors
This guide provides a comparative analysis of a novel indanone-based compound, designated "Indanone-A," against a known multi-kinase inhibitor, "Standard-Drug-X," for the targeted inhibition of the pro-oncogenic Kinase-Z. The experimental data presented herein validates the mechanism of action of Indanone-A as a potent and selective Kinase-Z inhibitor.
Data Presentation: Comparative Efficacy and Selectivity
The following tables summarize the quantitative data from key in vitro and in vivo experiments, comparing the performance of Indanone-A with Standard-Drug-X.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | Target Kinase | IC50 (nM) | Off-Target Kinase A (IC50, nM) | Off-Target Kinase B (IC50, nM) |
| Indanone-A | Kinase-Z | 15 | > 10,000 | > 10,000 |
| Standard-Drug-X | Kinase-Z | 50 | 150 | 200 |
IC50: The half-maximal inhibitory concentration.
Table 2: Cell-Based Assay Results in Cancer Cell Line Models
| Compound | Cancer Cell Line (Kinase-Z dependent) | EC50 (nM) | Normal Cell Line (Control) | CC50 (nM) | Selectivity Index (SI) |
| Indanone-A | Cancer-X Cells | 120 | Normal-Y Cells | > 20,000 | > 166 |
| Standard-Drug-X | Cancer-X Cells | 450 | Normal-Y Cells | 5,000 | 11.1 |
EC50: The half-maximal effective concentration. CC50: The half-maximal cytotoxic concentration. SI = CC50 / EC50.
Table 3: In Vivo Tumor Growth Inhibition in Xenograft Mouse Model
| Treatment Group | Dosage | Tumor Volume Reduction (%) | Body Weight Change (%) |
| Vehicle Control | - | 0 | +2.5 |
| Indanone-A | 20 mg/kg | 85 | -1.5 |
| Standard-Drug-X | 50 mg/kg | 65 | -8.0 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
2.1. In Vitro Kinase Inhibition Assay
This assay determines the concentration of the compound required to inhibit 50% of the target kinase activity (IC50).
-
Reagents and Materials : Recombinant human Kinase-Z, ATP, substrate peptide, kinase buffer, and test compounds (Indanone-A, Standard-Drug-X).
-
Procedure :
-
The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and varying concentrations of the test compound.
-
The reaction is allowed to proceed for 60 minutes at 30°C.
-
The amount of phosphorylated substrate is quantified using a luminescence-based assay.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2.2. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture : Cancer-X cells and Normal-Y cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment : Cells are treated with serial dilutions of Indanone-A or Standard-Drug-X for 72 hours.
-
MTT Addition : MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to convert it into formazan crystals.
-
Data Analysis : The formazan crystals are solubilized, and the absorbance is measured at 570 nm. EC50 and CC50 values are determined from the dose-response curves.
2.3. Western Blotting
This technique is used to detect the phosphorylation status of downstream targets of Kinase-Z, confirming its inhibition in a cellular context.
-
Protein Extraction : Cancer-X cells are treated with the compounds for 24 hours, and total protein is extracted.
-
SDS-PAGE and Transfer : Protein lysates are separated by gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting : The membrane is probed with primary antibodies against phosphorylated and total forms of the downstream target protein, followed by HRP-conjugated secondary antibodies.
-
Detection : The signal is detected using a chemiluminescence substrate, and band intensities are quantified.
2.4. In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of the compounds in a living organism.
-
Animal Model : Immunocompromised mice are subcutaneously injected with Cancer-X cells.
-
Treatment : Once tumors reach a palpable size, mice are randomized into treatment groups and dosed daily with Indanone-A, Standard-Drug-X, or a vehicle control.
-
Monitoring : Tumor volume and body weight are measured twice weekly.
-
Endpoint : The study is concluded when tumors in the control group reach a predetermined size, and the percentage of tumor volume reduction is calculated for each treatment group.
Visualizations: Signaling Pathways and Workflows
Diagram 1: Simplified Kinase-Z Signaling Pathway
A Comparative Guide to Methoxy vs. Hydroxy Substituted Benzylidene-indanones as Adenosine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methoxy- and hydroxy-substituted benzylidene-indanones as antagonists for adenosine A1 and A2A receptors. The information presented is supported by experimental data from peer-reviewed literature, offering a valuable resource for those involved in neurology, pharmacology, and medicinal chemistry.
Introduction
Adenosine receptors, particularly the A1 and A2A subtypes, are significant targets in the development of therapeutics for neurodegenerative disorders such as Parkinson's disease. Benzylidene-indanone derivatives have emerged as a promising scaffold for the design of novel adenosine receptor antagonists. This guide focuses on the comparative analysis of two key substitution patterns on this scaffold: methoxy (-OCH₃) and hydroxy (-OH) groups, and their influence on binding affinity and antagonist activity.
Data Presentation: Comparative Binding Affinities
The following tables summarize the binding affinities (Ki values) of representative methoxy- and hydroxy-substituted benzylidene-indanones for rat adenosine A1 and A2A receptors. Lower Ki values indicate higher binding affinity.
Table 1: Hydroxy-Substituted Benzylidene-indanones
| Compound ID | Substitution on Indanone Ring (Ring A) | Substitution on Benzylidene Ring (Ring B) | A1 Ki (μM) | A2A Ki (μM) |
| 1a | 4-OH | 3',4'-diOH | 0.435 | 0.903 |
Data from van Rensburg et al., 2019.[1]
Table 2: Methoxy-Substituted Benzylidene-indanones
| Compound ID | Substitution on Indanone Ring (Ring A) | Substitution on Benzylidene Ring (Ring B) | A1 Ki (nM) | A2A Ki (nM) |
| 2c | 4-OCH₃ | 3'-OH | 41 | 97 |
| 2e | 4-OCH₃ | 3',4'-diOH | 42 | 78 |
Data from van Rensburg et al., 2019.[1][2]
Structure-Activity Relationship (SAR) Analysis
The experimental data reveals key insights into the structure-activity relationships of these compounds as adenosine receptor antagonists:
-
Superior Potency of Methoxy Substitution: Methoxy-substituted benzylidene-indanones (compounds 2c and 2e) exhibit significantly higher binding affinities (in the nanomolar range) for both A1 and A2A receptors compared to the hydroxy-substituted analog (compound 1a), which has affinities in the micromolar range.[1][2]
-
Importance of Substitution Position: For both methoxy and hydroxy substitutions on the indanone ring (Ring A), the 4-position is preferred for optimal A1 and A2A receptor binding.[1]
-
Influence of Benzylidene Ring Substituents: Dihydroxy substitution at the 3' and 4' positions of the benzylidene ring (Ring B) appears to be favorable for binding to both A1 and A2A receptors.[1]
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways of the adenosine A1 and A2A receptors.
Caption: Adenosine A1 Receptor Signaling Pathway.
Caption: Adenosine A2A Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of the test compounds for the adenosine A1 and A2A receptors.
Caption: Radioligand Binding Assay Workflow.
Detailed Methodology:
-
Membrane Preparation: Whole rat brain (for A1 receptors) or striatum (for A2A receptors) is homogenized in ice-cold buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in assay buffer.
-
Assay Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]DPCPX for A1 receptors or [³H]CGS 21680 for A2A receptors) and a range of concentrations of the unlabeled test compound.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay is used to determine the functional antagonist activity of the compounds by measuring their ability to inhibit the agonist-induced production or inhibition of cyclic AMP (cAMP).
Caption: cAMP Functional Assay Workflow.
Detailed Methodology:
-
Cell Culture: Cells stably expressing the human adenosine A1 or A2A receptor are cultured in appropriate media.
-
Assay Setup: Cells are seeded into 96- or 384-well plates. On the day of the assay, the culture medium is replaced with a stimulation buffer.
-
Antagonist Incubation: The cells are pre-incubated with various concentrations of the test compound (antagonist) for a specified period.
-
Agonist Stimulation: An adenosine receptor agonist (e.g., NECA) is added to the wells to stimulate (for A2A) or inhibit (for A1) adenylyl cyclase activity.
-
cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The concentration of the antagonist that causes a 50% inhibition of the agonist response (IC50) is determined by fitting the data to a sigmoidal dose-response curve.
Conclusion
The available data strongly indicates that methoxy-substituted benzylidene-indanones are more potent adenosine A1 and A2A receptor antagonists than their hydroxy-substituted counterparts, primarily based on their significantly higher binding affinities. The 4-methoxy substitution on the indanone ring, combined with 3',4'-dihydroxy substitution on the benzylidene ring, appears to be a particularly effective combination for achieving high affinity at both receptor subtypes.
While direct comparative functional data is limited, the nanomolar binding affinities of the methoxy-substituted compounds suggest they are powerful antagonists. Further functional studies are warranted to fully elucidate their antagonist potency and selectivity, which will be crucial for their continued development as potential therapeutic agents for neurological disorders.
References
- 1. Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions - MedChemComm (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Efficacy of Indanone Derivatives in Neurological Disorder Models
For Researchers, Scientists, and Drug Development Professionals
The indanone scaffold has emerged as a privileged structure in the design of therapeutic agents for a range of neurological disorders. Capitalizing on the clinical success of donepezil for Alzheimer's disease, researchers have explored a multitude of indanone derivatives, demonstrating their potential to modulate key pathological pathways in Alzheimer's disease, Parkinson's disease, and ischemic stroke. This guide provides a comparative analysis of the efficacy of various indanone derivatives, supported by experimental data, to aid in the ongoing development of novel neurotherapeutics.
Quantitative Efficacy Comparison of Indanone Derivatives
The following table summarizes the in vitro efficacy of selected indanone derivatives against key targets in Alzheimer's and Parkinson's disease. Direct comparison of these values should be approached with caution due to variations in experimental conditions across different studies.
| Derivative/Compound | Neurological Disorder Model | Target | Efficacy Metric (IC₅₀/Inhibition %) | Reference |
| Donepezil | Alzheimer's Disease | Acetylcholinesterase (AChE) | 0.0201 µM | [1] |
| Compound 4b | Alzheimer's Disease | Acetylcholinesterase (AChE) | 0.78 µM | [2] |
| Aβ₁₋₄₂ Aggregation | 53.04% Inhibition | [2] | ||
| Compound 9 | Alzheimer's Disease | Acetylcholinesterase (AChE) | 14.8 nM | |
| Aβ Aggregation | 85.5% Inhibition | [3] | ||
| Compound 14 | Alzheimer's Disease | Acetylcholinesterase (AChE) | 18.6 nM | [3] |
| Aβ Aggregation | 83.8% Inhibition | [3] | ||
| Compound 7h | Alzheimer's Disease | Acetylcholinesterase (AChE) | 1.2 µM | [4] |
| Butyrylcholinesterase (BChE) | 0.3 µM | [4] | ||
| Aβ Aggregation | 86.8% Inhibition | [4] | ||
| Compound 5c | Alzheimer's Disease | Acetylcholinesterase (AChE) | 0.12 µM | [5] |
| Compound 7b | Alzheimer's Disease | Butyrylcholinesterase (BChE) | 0.04 µM | [5] |
| Compounds D28-D30 | Alzheimer's Disease | Acetylcholinesterase (AChE) | 0.0224 - 0.0257 µM | [1] |
| C6-substituted indanones | Parkinson's Disease | Monoamine Oxidase B (MAO-B) | 0.001 - 0.030 µM | [6] |
| Compound 3f | Parkinson's Disease | Monoamine Oxidase B (MAO-B) | 276 nM | [7] |
| Compound 41 | Alzheimer's Disease | Monoamine Oxidase B (MAO-B) | 7.5 µM | |
| Aβ₁₋₄₂ Aggregation | 80.1% Inhibition | [8] | ||
| Morpholine-substituted indanone 9 | Parkinson's Disease | Perphenazine-induced motor dysfunction | Maximum anti-parkinsonian activity (better than L-DOPA) | [9] |
| Pyrrolidine-substituted indanone 5 | Alzheimer's Disease | LPS-induced memory impairment | Most potent anti-Alzheimer's agent | [9] |
| Piperidine-substituted indanone 6 | Alzheimer's Disease | LPS-induced memory impairment | Most potent anti-Alzheimer's agent | [9] |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below to facilitate the evaluation and replication of these findings.
In Vitro Models
1. Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Neuronal Cell Culture (Ischemic Stroke Model)
-
Objective: To simulate ischemic and reperfusion injury in vitro to assess the neuroprotective effects of indanone derivatives.
-
Methodology:
-
Primary neuronal cells are cultured to an appropriate confluency.
-
The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂).
-
After a defined period of oxygen-glucose deprivation (e.g., 2-4 hours), the glucose-free medium is replaced with a complete culture medium containing glucose.
-
The cells are returned to a normoxic incubator (95% air, 5% CO₂) for a period of reperfusion (e.g., 24 hours).
-
Cell viability is assessed using methods such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH). The neuroprotective effect of an indanone derivative is determined by its ability to increase cell viability compared to the OGD/R control group.[10]
-
In Vivo Models
1. Perphenazine (PPZ)-Induced Catatonia in Rats (Parkinson's Disease Model)
-
Objective: To evaluate the anti-parkinsonian activity of indanone derivatives by assessing their ability to counteract drug-induced catalepsy.
-
Methodology:
-
Male Wistar rats are randomly divided into control, standard (e.g., L-DOPA), and test groups.
-
The test compounds (indanone derivatives) are administered to the respective groups, typically via intraperitoneal (i.p.) injection.
-
After a specific pre-treatment time (e.g., 30-60 minutes), all animals except the naive control are injected with perphenazine (e.g., 5 mg/kg, i.p.) to induce catatonia.
-
The degree of catatonia is assessed at various time points (e.g., 30, 60, 90, 120, 180, and 240 minutes) after the perphenazine injection using a scoring system. A common method involves placing the rat's forepaws on a raised bar and measuring the time until it corrects its posture.
-
A reduction in the catatonia score in the test group compared to the perphenazine control group indicates potential anti-parkinsonian activity.[9]
-
2. Lipopolysaccharide (LPS)-Induced Cognitive Deficit in Mice (Neuroinflammation and Alzheimer's Disease Model)
-
Objective: To assess the ability of indanone derivatives to mitigate cognitive impairment induced by neuroinflammation.
-
Methodology:
-
Male Swiss albino mice are divided into control, LPS-treated, and LPS + test compound groups.
-
The test compound is administered for a specified period (e.g., 7-14 days).
-
Neuroinflammation and cognitive deficits are induced by a single or repeated administration of LPS (e.g., 250 µg/kg, i.p.).
-
Cognitive function is assessed using behavioral tests such as the Morris water maze (for spatial memory) or the passive avoidance test (for learning and memory).
-
Improved performance in the behavioral tests in the LPS + test compound group compared to the LPS-only group suggests a protective effect against inflammation-induced cognitive decline.[9]
-
Signaling Pathways and Experimental Workflows
The therapeutic effects of indanone derivatives are often attributed to their modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Caption: A generalized workflow for the discovery and preclinical evaluation of novel indanone derivatives.
Caption: Key signaling pathways in neurological disorders modulated by indanone derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 5. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indanones as high-potency reversible inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 6-(Methylthio)-1-indanone: A Procedural Guide
For researchers and professionals in the fast-paced world of drug development, the proper management and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive overview of the essential procedures for the safe disposal of 6-(Methylthio)-1-indanone, a compound utilized in various research applications. Adherence to these protocols is critical for minimizing environmental impact and safeguarding laboratory personnel.
Immediate Safety and Handling Protocols
Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on available data for this and structurally related compounds, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH-approved respirator (e.g., type N95) is advised, especially when handling the solid form where dust may be generated.
-
Protective Clothing: A lab coat or other protective garments to prevent skin contact.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes key information gathered from available sources for the compound and its structural analogs.
| Property | Value/Information | Source |
| CAS Number | 138485-82-2 | [1] |
| Physical State | Solid | |
| Storage Class | 11 - Combustible Solids | |
| Personal Protective Equipment | Eyeshields, Gloves, type N95 (US) respirator |
Step-by-Step Disposal Procedures
The proper disposal of this compound should be managed as a chemical waste stream. Do not dispose of this compound down the drain or in regular trash.
-
Waste Segregation:
-
Collect waste this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent pads) in a dedicated, properly sealed, and compatible waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Container Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS number: "138485-82-2."
-
Indicate the approximate quantity of the waste in the container.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.
-
Ensure the storage area is well-ventilated and away from heat sources or incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or the designated chemical waste disposal coordinator to schedule a pickup.
-
Provide them with all necessary information about the waste, as indicated on the label.
-
Only trained and authorized personnel should handle the transportation of hazardous waste.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal Workflow for this compound.
By adhering to these procedures and maintaining open communication with your institution's safety officers, you contribute to a culture of safety and environmental responsibility in your laboratory.
References
Navigating the Safe Handling of 6-(Methylthio)-1-indanone: A Guide for Laboratory Professionals
For researchers engaged in the dynamic field of drug development, the safe and efficient handling of chemical compounds is paramount. This guide provides essential safety and logistical information for 6-(Methylthio)-1-indanone, focusing on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a secure laboratory environment.
Essential Safety and Physical Properties
| Property | Data | Source |
| CAS Number | 138485-82-2 | [1][2] |
| Physical Form | Solid | [1] |
| Melting Point | 105-109 °C | [1] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Engineering Controls | Chemical Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to contain any potential vapors or dust and to mitigate odor. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for handling solid chemicals. Always inspect gloves for any signs of degradation or perforation before use. |
| Eye and Face Protection | Safety Goggles or Glasses with Side Shields | Essential for protecting the eyes from any potential splashes or airborne particles. |
| Respiratory Protection | N95 Dust Mask | A NIOSH-approved N95 dust mask is recommended when handling the solid powder to prevent inhalation of fine particles.[1] |
| Skin and Body Protection | Laboratory Coat | A standard, long-sleeved laboratory coat should be worn to protect the skin and clothing from contamination. |
Operational Plan: A Step-by-Step Protocol for Handling
Adherence to a strict operational protocol is vital for both safety and experimental integrity.
1. Preparation:
-
Ensure that a designated and properly functioning chemical fume hood is available.
-
Assemble all necessary equipment, including glassware, spatulas, and weighing paper, within the fume hood.
-
Prepare a waste container specifically for this compound and label it clearly as "Hazardous Waste" with the full chemical name.
-
Have a container of a freshly prepared 10% bleach solution ready within the fume hood for immediate decontamination of equipment.
2. Weighing and Transfer:
-
Perform all weighing and transfer operations within the fume hood.
-
Use a disposable weighing boat or weighing paper to handle the solid.
-
Carefully transfer the desired amount of the compound to the reaction vessel using a clean spatula.
-
Avoid creating dust during transfer.
3. During the Reaction:
-
Keep the reaction vessel closed or under a positive pressure of inert gas, as appropriate for the specific experimental conditions.
-
Maintain the fume hood sash at the lowest practical height.
4. Post-Reaction Work-up:
-
Quench the reaction and perform any extractions or purifications within the fume hood.
-
Immediately place all contaminated disposable materials (e.g., weighing paper, gloves) into the designated hazardous waste container.
Disposal Plan: Managing Waste Streams
Proper segregation and disposal of chemical waste are critical for environmental protection and laboratory safety.
1. Solid Waste:
-
All solid waste contaminated with this compound, including gloves, weighing paper, and contaminated paper towels, should be placed in a clearly labeled, sealed hazardous waste container.
2. Liquid Waste:
-
Any liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
3. Equipment Decontamination:
-
All non-disposable glassware and equipment that has come into contact with this compound should be rinsed with a suitable solvent (if applicable to the experimental procedure) with the rinsate collected as hazardous waste.
-
Following the initial rinse, immerse the glassware and equipment in the 10% bleach solution for at least one hour to oxidize any residual sulfur compounds.
-
After the bleach soak, the equipment can be washed using standard laboratory procedures.
4. Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
